5-(4-Methylphenyl)-1,3-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPVBCSBGBAMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372297 | |
| Record name | 5-(4-methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730724 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
143659-19-2 | |
| Record name | 5-(4-methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-(4-Methylphenyl)-1,3-oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(4-Methylphenyl)-1,3-oxazole, also known as 5-(p-tolyl)oxazole. This molecule is of interest in medicinal chemistry and materials science due to the prevalence of the oxazole core in various biologically active compounds. This document details a reliable synthetic route, provides specific experimental protocols, and presents a full characterization profile.
Introduction
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a key structural motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The synthesis of specifically substituted oxazoles, such as the 5-aryl-1,3-oxazole derivative this compound, is a significant endeavor in the development of new chemical entities. This guide focuses on a robust and widely utilized synthetic method, the Van Leusen oxazole synthesis, and provides a thorough analysis of the resulting product's physicochemical properties.
Synthesis of this compound
The Van Leusen oxazole synthesis is a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] This reaction proceeds via a [3+2] cycloaddition mechanism.
Reaction Pathway
The synthesis of this compound is achieved through the reaction of p-tolualdehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a methanolic solution. The reaction proceeds through the formation of an intermediate oxazoline, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.
Experimental Protocol: Van Leusen Synthesis
This protocol is adapted from a microwave-assisted synthesis which has been shown to be efficient.[4]
Materials:
-
p-Tolualdehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium phosphate (K₃PO₄)
-
Isopropanol
-
Ethyl acetate (EtOAc)
-
n-Hexane
Equipment:
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Procedure:
-
In a microwave process vial, combine p-tolualdehyde (3 mmol), tosylmethyl isocyanide (3 mmol), and potassium phosphate (6 mmol).
-
Add isopropanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 65 °C with a power of 350 W.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a 20% ethyl acetate in n-hexane eluent.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a brown solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data has been reported for this compound.[4]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Appearance | Brown solid |
| Melting Point | 59 °C |
| Rf | 0.25 (20% EtOAc/n-hexane) |
Spectroscopic Data
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.42 | s | 1H | Oxazole H-2 |
| 7.63 | s | 1H | Oxazole H-4 |
| 7.61 | d, J = 8.4 Hz | 2H | Aromatic H (ortho to oxazole) |
| 7.28 | d, J = 8.0 Hz | 2H | Aromatic H (meta to oxazole) |
| 2.33 | s | 3H | Methyl (-CH₃) |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| 151.9 | Oxazole C-5 |
| 150.1 | Oxazole C-2 |
| 133.6 | Aromatic C (ipso- to methyl) |
| 130.1 | Aromatic CH (meta to oxazole) |
| 125.2 | Aromatic C (ipso- to oxazole) |
| 124.5 | Aromatic CH (ortho to oxazole) |
| 121.7 | Oxazole C-4 |
| 21.3 | Methyl (-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
| m/z (EI+) | Assignment |
| 159.10 | [M]⁺ (Molecular ion) |
Experimental Workflow
The overall workflow from synthesis to characterization is a systematic process to ensure the desired product is obtained with high purity and its identity is confirmed.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of this compound using the Van Leusen reaction. The comprehensive characterization data, including 1H NMR, 13C NMR, and mass spectrometry, provides a clear and verifiable profile for this compound. This information is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further exploration and application of this and related oxazole derivatives.
References
Chemical and physical properties of 5-(4-Methylphenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methylphenyl)-1,3-oxazole, also known as 5-(p-tolyl)oxazole, is a heterocyclic aromatic organic compound belonging to the oxazole family. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties exhibited by its derivatives. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, a detailed synthesis protocol, and a potential mechanism of action for this compound.
Chemical and Physical Properties
This compound is a solid at room temperature, with some sources describing it as a yellow crystalline powder or a brown solid.[1][2] Key identifying and physical properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 143659-19-2[3] |
| Molecular Formula | C₁₀H₉NO[3] |
| SMILES | Cc1ccc(-c2cnco2)cc1[3] |
| InChI Key | VKPVBCSBGBAMCJ-UHFFFAOYSA-N |
Table 2: Physical Properties of this compound
| Property | Value |
| Molecular Weight | 159.18 g/mol [3] |
| Melting Point | 59 °C[2] |
| Boiling Point | Data not available |
| Density | Data not available |
| Physical Form | Solid or low-melting solid; Brown solid[2][3] |
| Purity | ≥97%[3] |
| Storage | Sealed in dry, room temperature |
Spectroscopic Data
The structural characterization of this compound is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.42 | s | 1H, Oxazole ring proton |
| 7.63 | s | 1H, Oxazole ring proton |
| 7.61 | d, J = 8.4 Hz | 2H, Aromatic protons (p-tolyl) |
| 7.28 | d, J = 8.0 Hz | 2H, Aromatic protons (p-tolyl) |
| 2.33 | s | 3H, Methyl protons (-CH₃) |
Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from a microwave-assisted synthesis study.[2]
Table 4: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Experimental Protocols
The synthesis of this compound can be achieved through various methods, with the Van Leusen oxazole synthesis being a common and efficient route. This method involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC).
Synthesis of this compound via Microwave-Assisted Van Leusen Reaction
This protocol is adapted from a reported microwave-assisted synthesis of 5-aryl-oxazoles.[2]
Materials:
-
p-Tolualdehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium phosphate (K₃PO₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Microwave reactor
Procedure:
-
To a microwave reaction vessel, add p-tolualdehyde (3 mmol), p-toluenesulfonylmethyl isocyanide (TosMIC) (3 mmol), and potassium phosphate (K₃PO₄) (3 mmol).
-
Add methanol as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60 °C with a power of 280 W.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (20:80 v/v) as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a brown solid.
Diagram of Experimental Workflow:
Potential Biological Activity and Signaling Pathway
While the specific biological activities of this compound are not extensively documented, the broader class of 5-alkyl-1,3-oxazole derivatives has been identified as antagonists of the P2Y12 receptor.[4] The P2Y12 receptor is a G-protein-coupled receptor (GPCR) crucial for platelet activation and aggregation, making it a significant target for antiplatelet therapies.[5][6]
P2Y12 Receptor Signaling Pathway and Potential Antagonism
The P2Y12 receptor is activated by adenosine diphosphate (ADP). Its activation initiates an intracellular signaling cascade that leads to platelet aggregation. As an antagonist, this compound would likely inhibit this pathway.
Diagram of P2Y12 Receptor Signaling Pathway and Antagonism:
References
- 1. labware-shop.com [labware-shop.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemscene.com [chemscene.com]
- 4. 5-alkyl-1,3-oxazole derivatives of 6-amino-nicotinic acids as alkyl ester bioisosteres are antagonists of the P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
A Technical Guide to the Spectroscopic Characterization of 5-(4-Methylphenyl)-1,3-oxazole
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 5-(4-methylphenyl)-1,3-oxazole based on established principles of spectroscopy.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | s | 1H | H-2 (oxazole) |
| ~7.5 - 7.7 | d | 2H | H-2', H-6' (aryl) |
| ~7.2 - 7.4 | d | 2H | H-3', H-5' (aryl) |
| ~7.1 - 7.3 | s | 1H | H-4 (oxazole) |
| ~2.4 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 152 | C-2 (oxazole) |
| ~148 - 150 | C-5 (oxazole) |
| ~138 - 140 | C-4' (aryl) |
| ~129 - 130 | C-3', C-5' (aryl) |
| ~125 - 127 | C-1' (aryl) |
| ~124 - 126 | C-2', C-6' (aryl) |
| ~120 - 122 | C-4 (oxazole) |
| ~21 - 22 | -CH₃ |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1620 - 1580 | Medium | C=N stretch (oxazole ring) |
| 1550 - 1450 | Strong | C=C stretch (aromatic and oxazole rings) |
| 1150 - 1050 | Strong | C-O-C stretch (oxazole ring) |
| 850 - 800 | Strong | C-H out-of-plane bend (para-disubstituted) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z Value | Relative Intensity | Assignment |
| 159 | High | [M]⁺ (Molecular Ion) |
| 130 | Medium | [M - CHO]⁺ |
| 116 | Medium | [M - CH₃CN]⁺ or [C₉H₈]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 65 | Medium | [C₅H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the key analytical techniques required for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1] The solution should be clear and homogeneous. If any solid remains, filter the solution or carefully pipette the supernatant into a clean, undamaged 8-inch NMR tube.[1]
-
Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz is typically used.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[1]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]
-
Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2]
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[2]
-
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure salt plate/KBr pellet).
-
Place the sample in the instrument's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile solid like this, GC-MS is a suitable technique.
-
Ionization:
-
Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[3][4] This method provides a detailed fragmentation pattern that is useful for structural elucidation.
-
Electrospray Ionization (ESI): A gentler ionization technique, often used with LC-MS, where the sample is ionized from a liquid solution. This method typically results in less fragmentation and a prominent molecular ion peak (e.g., [M+H]⁺).
-
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[3][5][6]
-
Detection: An electron multiplier or similar detector records the abundance of each ion.[3][6] The resulting mass spectrum is a plot of relative ion abundance versus m/z.[3]
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.
References
The Biological Potential of 5-(4-Methylphenyl)-1,3-oxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities associated with 5-(4-methylphenyl)-1,3-oxazole derivatives and related compounds. The 1,3-oxazole ring is a key heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties.[1][2] Derivatives of this core structure are of significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] This guide summarizes the available quantitative data, details key experimental protocols for biological evaluation, and visualizes relevant signaling pathways and workflows to facilitate further research and development in this promising area.
Synthesis of 2,5-Disubstituted-1,3-oxazoles
The synthesis of 2,5-disubstituted oxazoles, including those with a 5-(4-methylphenyl) group, can be achieved through various established methods. One common approach involves the palladium-catalyzed cross-coupling of N-propargylamides with aryl iodides, followed by in-situ cyclization.[5] Another versatile method is the deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole intermediate at the C-5 position, creating a carbanion that can react with a range of electrophiles. The subsequent nucleophilic displacement of the sulfonyl group allows for the introduction of a second substituent at the C-2 position, providing a general route to 2,5-disubstituted-1,3-oxazoles.[6][7]
A plausible workflow for the synthesis and subsequent biological screening of these derivatives is outlined below.
Anticancer Activity
While specific data for this compound derivatives are limited, the broader class of substituted oxazoles has demonstrated significant anticancer potential. For instance, some 2,5-disubstituted oxazole derivatives have been evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines.[8] The cytotoxic activity is often quantified by the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values. One mechanism of action for some heterocyclic compounds, including oxadiazole analogs, involves the inhibition of histone deacetylases (HDACs).[9]
Table 1: Anticancer Activity of Representative Oxazole and Oxadiazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Average of 60 cell lines | GI50 | 5.37 µM | [8] |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Average of 60 cell lines | TGI | 12.9 µM | [8] |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Average of 60 cell lines | LC50 | 36.0 µM | [8] |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | NCI 60 cell lines (mean) | Growth Percent | 96.37% | [10] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | IC50 | 0.34 - 2.45 µM | [10] |
| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | A549 (Lung) | IC50 | 0.34 - 2.45 µM | [10] |
Mechanism Highlight: HDAC Inhibition
HDAC inhibitors are a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[11][12] HDACs remove acetyl groups from histones, leading to a more compact chromatin structure that represses the transcription of tumor suppressor genes like p53 and p21.[11] By inhibiting HDACs, the chromatin remains in a relaxed state, allowing for the expression of these genes, which in turn can halt the cell cycle and trigger programmed cell death (apoptosis).[11]
Antimicrobial Activity
Oxazole derivatives have been investigated for their activity against a range of pathogenic bacteria and fungi.[2] Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[13][14]
Table 2: Antimicrobial Activity of Representative Oxazole Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Staphylococcus epidermidis 756 | MIC | 56.2 | [15] |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Bacillus subtilis ATCC 6683 | MIC | 56.2 | [15] |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Candida albicans 128 | MIC | 14 | [15] |
| 4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Escherichia coli ATCC 25922 | MIC | 28.1 | [15] |
| Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate | Pseudomonas aeruginosa ATCC 27853 | MIC | 14 | [15] |
| Ethyl 2-[4-(phenylsulfonyl)benzamido]propanoate | Candida albicans 128 | MIC | 14 | [15] |
Anti-inflammatory Activity
Certain oxazole and related 1,3,4-oxadiazole derivatives have shown potential as anti-inflammatory agents.[3][16] A common in vivo model to assess this activity is the carrageenan-induced paw edema assay in rats, where the ability of a compound to reduce swelling is measured over time.
Table 3: Anti-inflammatory Activity of Representative Oxazole Derivatives
| Compound/Derivative | Assay | Time Point | % Inhibition of Edema | Reference |
| (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine | Carrageenan-induced paw edema | 4 hours | 35.38% | [3] |
| N-(4 phenyl oxazole-2- yl)- benzamide | Carrageenan-induced paw edema | 4 hours | 28.67% | [3] |
| Indomethacin (Standard) | Carrageenan-induced paw edema | 4 hours | 45.86% | [3] |
Detailed Experimental Protocols
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
96-well flat-bottom microtiter plates
-
Test compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[19]
-
Solubilization solution (e.g., DMSO, isopropanol, or a solution of 16% SDS in 40% DMF)[21]
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest cancer cells in their exponential growth phase. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[20]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with the same concentration of DMSO used for the test compound) and an untreated control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[18][21]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.[20]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19] Gently pipette up and down or place the plate on a shaker for a few minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[17][19]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13][22]
Materials:
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well round-bottom microtiter plates
-
Test compound stock solution (dissolved in a suitable solvent like DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity (approximately 1-2 x 10⁸ CFU/mL)[22]
-
Spectrophotometer or nephelometer
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired test concentration) to the first column of wells. This results in a 1:2 dilution. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[22] This creates a gradient of compound concentrations. Column 11 serves as a positive growth control (no compound), and column 12 serves as a sterility control (no inoculum).
-
Inoculum Preparation: Adjust the turbidity of an overnight culture of the microorganism to match a 0.5 McFarland standard.[22] Dilute this standardized suspension in broth so that the final inoculum density in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the diluted inoculum to each well from column 1 to 11. Do not add inoculum to column 12. The final volume in each well is 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[14] The growth control well should be turbid, and the sterility control well should be clear. Results can also be read using a plate reader at 600 nm.
Conclusion
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Based on the biological activities of structurally related compounds, these derivatives are anticipated to exhibit valuable anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to synthesize and evaluate these compounds, paving the way for the discovery of novel drug candidates. Further investigation into the specific biological profile of this compound derivatives and the elucidation of their structure-activity relationships are warranted.
References
- 1. chemmethod.com [chemmethod.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. jddtonline.info [jddtonline.info]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Oxazole synthesis [organic-chemistry.org]
- 6. General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. emerypharma.com [emerypharma.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT assay overview | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
5-(4-Methylphenyl)-1,3-oxazole: A Promising Scaffold in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxazole moiety is a five-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The unique electronic and structural features of the oxazole ring, including its ability to act as a bioisostere for amide and ester functionalities, make it a valuable scaffold in drug design. The introduction of a 4-methylphenyl (p-tolyl) group at the 5-position of the oxazole ring can enhance the lipophilicity and modulate the electronic properties of the molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and relevant experimental methodologies pertaining to 5-(4-Methylphenyl)-1,3-oxazole and its derivatives, highlighting its potential as a core structure in the development of novel therapeutic agents.
Synthesis of the this compound Core
One of the most widely employed and efficient methods for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen reaction. This reaction involves the condensation of an aldehyde with p-tolylsulfonylmethyl isocyanide (TosMIC) in the presence of a base.
Experimental Protocol: Van Leusen Synthesis of this compound
Materials:
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
p-Tolylsulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc) for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzaldehyde (1.0 equivalent) in methanol.
-
Add p-tolylsulfonylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 3-5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Figure 1: Workflow for the Van Leusen synthesis of this compound.
Medicinal Chemistry Applications
While specific biological data for the unsubstituted this compound is not extensively reported, numerous studies on its derivatives have demonstrated significant potential in various therapeutic areas, establishing this scaffold as a valuable pharmacophore.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents. The incorporation of the p-tolyl group is often associated with enhanced cytotoxic activity.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative Class | Cell Line(s) | Assay | Endpoint | Result (µM) | Reference |
| 1,3-Oxazol-4-ylphosphonium salts with 2- or 5-(4-methylphenyl) group | NCI-60 Panel | SRB Assay | GI₅₀ (average) | 0.3 - 1.1 | [1] |
| 1,3-Oxazol-4-ylphosphonium salts with 2- or 5-(4-methylphenyl) group | NCI-60 Panel | SRB Assay | TGI (average) | 1.2 - 2.5 | [1] |
| 1,3-Oxazol-4-ylphosphonium salts with 2- or 5-(4-methylphenyl) group | NCI-60 Panel | SRB Assay | LC₅₀ (average) | 5 - 6 | [1] |
GI₅₀: 50% Growth Inhibition; TGI: Total Growth Inhibition; LC₅₀: 50% Lethal Concentration.
Mechanism of Action: Studies on 1,3-oxazol-4-ylphosphonium salt derivatives suggest that a potential mechanism of their anticancer activity involves the disruption of mitochondrial function, which in turn can trigger programmed cell death, or apoptosis.
Figure 2: Proposed mechanism of action for anticancer 5-(p-tolyl)oxazole derivatives.
Antifungal Activity
The azole group, in general, is a cornerstone of antifungal therapy. While data on the parent compound is scarce, derivatives incorporating the 5-(p-tolyl)-1,3-oxazole scaffold have been investigated for their antifungal properties.
Mechanism of Action: A primary target for many azole-based antifungal agents is the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is critical in the fungal ergosterol biosynthesis pathway. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.
Figure 3: Antifungal mechanism via inhibition of the ergosterol biosynthesis pathway.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Plate human cancer cells in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of viability) values.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility via methods such as the Van Leusen reaction, coupled with the potent biological activities observed in its derivatives, particularly in the realms of oncology and mycology, underscores its importance. The p-tolyl group appears to be a key feature for enhancing the pharmacological effects of the oxazole core. Further exploration, including the synthesis of a broader range of derivatives and comprehensive in vitro and in vivo evaluations, is warranted to fully unlock the therapeutic potential of this versatile chemical entity. This guide provides a foundational framework for researchers to build upon in their quest for new and effective medicines.
References
Unraveling the Therapeutic Potential of 5-(4-Methylphenyl)-1,3-oxazole: A Technical Guide to a Promising Scaffold
For the attention of: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
The 1,3-oxazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities. This technical guide focuses on 5-(4-Methylphenyl)-1,3-oxazole, a specific derivative with potential therapeutic applications. While direct, in-depth mechanistic studies on this precise molecule are not extensively available in public literature, this document consolidates the known biological activities of structurally related oxazole compounds. By examining these analogues, we can infer potential mechanisms of action and guide future research into the therapeutic utility of this compound. This guide provides a summary of relevant quantitative data, detailed experimental protocols from analogous studies, and visual representations of key signaling pathways to facilitate a comprehensive understanding of this promising chemical scaffold.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse biological activities. These activities include anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects[1]. The this compound structure, characterized by a central oxazole ring substituted with a p-tolyl group at the 5-position, represents a key pharmacophore. While specific research on the mechanism of action of this compound is limited, studies on closely related analogues provide valuable insights into its potential biological targets and pathways. This guide aims to synthesize this information to provide a foundational understanding for researchers and drug development professionals interested in this compound.
Potential Biological Activities and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound is predicted to exhibit a range of biological effects. The primary activities observed in related oxazole derivatives are anti-inflammatory and antibacterial actions.
Anti-inflammatory Activity
A patent for oxazole derivatives, including a compound structurally similar to our topic of interest, namely B-[4-phenyl-5-(4-methylphenyl)oxazol-2-yl] propionic acid, has highlighted their potential as anti-inflammatory agents[2]. The proposed mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
Antibacterial Activity
A study on 2-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, a compound with a similar p-tolyl substituent, demonstrated good antibacterial activity against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium)[3]. The precise mechanism of antibacterial action for oxadiazole and oxazole derivatives is not fully elucidated but is thought to involve the disruption of bacterial cellular processes.
Quantitative Data for Structurally Related Compounds
Due to the absence of specific quantitative data for this compound, this section presents data from studies on analogous compounds to provide a comparative baseline.
| Compound/Derivative Class | Biological Activity | Assay | Endpoint | Value | Reference |
| B-[4-phenyl-5-(4-methylphenyl)oxazol-2-yl] propionic acid | Anti-inflammatory | Carrageenan-induced edema in rats | % Inhibition | Data not specified in abstract | [2] |
| 2-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | Antibacterial | Not specified in abstract | Activity | Good against S. aureus and E. coli | [3] |
| Novel 5-(ω-aryloxyalkyl)oxazole derivatives | BDNF Induction | BDNF production in SK-N-SH cells | EC50 | 7.9 µM (for the most promising compound) | [4] |
Experimental Protocols for Key Experiments
To aid in the design of future studies on this compound, this section details the methodologies for key experiments cited in the literature for related compounds.
Synthesis of 5-(p-Tolyl)oxazole
A facile microwave-assisted synthesis of 5-(p-tolyl)oxazole has been reported[5].
-
Reactants : Aryl-aldehydes and p-toluenesulfonylmethyl isocyanide.
-
Conditions : The reaction is carried out under controlled basic conditions using microwave irradiation.
-
Reaction Monitoring : The formation of the oxazole product can be monitored by proton NMR spectroscopy, observing the disappearance of the vicinal protons of the intermediate oxazoline and the appearance of the characteristic singlet protons of the oxazole ring[5].
-
Characterization : The final product is characterized by 1H NMR, 13C NMR, and mass spectrometry[5].
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
-
Animal Model : Typically rats or mice.
-
Procedure :
-
A pre-dose measurement of the paw volume is taken.
-
The test compound (e.g., a derivative of this compound) is administered orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the hind paw to induce inflammation.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis : The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
In Vitro Antibacterial Susceptibility Testing
Standard methods such as broth microdilution or agar disk diffusion are used to determine the minimum inhibitory concentration (MIC) of a compound against bacterial strains.
-
Bacterial Strains : Including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Procedure (Broth Microdilution) :
-
A serial dilution of the test compound is prepared in a multi-well plate containing a suitable broth medium.
-
Each well is inoculated with a standardized suspension of the target bacterium.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
Data Analysis : The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a general experimental workflow relevant to the study of this compound.
Caption: Potential inhibitory action on the COX pathway.
Caption: A typical workflow for drug discovery.
Conclusion
While direct and comprehensive mechanistic data for this compound remains to be established, the existing literature on structurally related oxazole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The evidence points towards probable anti-inflammatory and antibacterial activities, making it a compound of significant interest for further research. The synthesis protocols, assay methodologies, and theoretical mechanistic frameworks presented in this guide offer a solid foundation for scientists and researchers to design and execute studies that will fully elucidate the pharmacological profile and therapeutic potential of this compound. Future work should focus on targeted in vitro and in vivo studies to confirm these predicted activities and to precisely identify the molecular targets and signaling pathways involved.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. US3578671A - Oxazoles - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and biological activity of novel 5-(omega-aryloxyalkyl)oxazole derivatives as brain-derived neurotrophic factor inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
5-(4-Methylphenyl)-1,3-oxazole: A Comprehensive Technical Guide for Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the research chemical 5-(4-Methylphenyl)-1,3-oxazole, also known as 5-(p-Tolyl)oxazole. The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This document details the synthesis, chemical properties, and potential biological applications of this compound, supported by spectroscopic data, detailed experimental protocols, and visualizations of relevant pathways and workflows. While specific quantitative biological data for this exact compound is limited in publicly available literature, this guide consolidates information on closely related analogs to provide a robust starting point for further investigation.
Chemical and Physical Properties
This compound is a solid or low-melting solid organic compound. Its chemical structure consists of an oxazole ring substituted with a p-tolyl group at the 5-position.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 5-(p-Tolyl)oxazole | |
| CAS Number | 143659-19-2 | [1] |
| Physical Form | Solid or low-melting solid | |
| Purity | Typically ≥97% | [1] |
| Storage | Sealed in dry, room temperature |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference Data)[3]
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.87 | dt | ArH |
| 7.73 | d | ArH | |
| 7.53–7.39 | m | ArH | |
| 7.28 | d | ArH | |
| Isoxazole Proton | 6.77 | s | isoxazole-H |
| Methyl Protons | 2.40 | s | CH₃ |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |
| C=O (of isoxazole) | 170.5 | |
| C=N (of isoxazole) | 162.8 | |
| Aromatic Carbons | 140.4 | |
| 129.8 | ||
| 129.6 | ||
| 129.1 | ||
| 128.8 | ||
| 126.7 | ||
| 125.6 | ||
| 124.6 | ||
| Isoxazole Carbon | 96.8 | |
| Methyl Carbon | 21.4 | CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and oxazole rings, as well as C=N and C-O-C stretching vibrations of the oxazole ring.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (159.18 g/mol ).
Synthesis
The most common and efficient method for the synthesis of 5-substituted-1,3-oxazoles is the Van Leusen reaction.[3][4][5] This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
General Experimental Protocol: Van Leusen Oxazole Synthesis[7][8]
This protocol describes a general procedure for the synthesis of 5-aryl-oxazoles.
Materials:
-
p-Tolualdehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Methanol (MeOH) or another suitable solvent
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Sodium hydrosulfide solution (NaHS)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of a suitable base (e.g., t-BuOK, 2.67 equiv) in THF at -60 °C, add a solution of TosMIC (1.7 equiv) in THF.
-
After stirring for 15 minutes, slowly add a solution of p-tolualdehyde (1.0 equiv) in THF.
-
After 1 hour, add methanol and heat the reaction to reflux for 2 hours.
-
Cool the reaction mixture and dilute with water and diethyl ether.
-
Separate the aqueous layer and extract with diethyl ether.
-
Combine the organic layers and wash sequentially with sodium hydrosulfide solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Microwave-Assisted Synthesis[7]
A microwave-assisted variation of the Van Leusen reaction can significantly reduce reaction times.
Procedure:
-
In a microwave process vial, combine p-tolualdehyde (1 equiv), TosMIC (1 equiv), and potassium phosphate (K₃PO₄, 2 equiv) in isopropanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a specified temperature and power for a short duration (e.g., 60 °C, 280 W for 5-10 minutes).
-
After cooling, the reaction mixture can be worked up using standard extraction and purification techniques.
Biological Activities and Potential Applications
While specific quantitative data for the biological activity of this compound is scarce, the oxazole scaffold is a well-established pharmacophore. Derivatives of 1,3-oxazole have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of oxazole derivatives against various cancer cell lines. The presence of aryl groups at the C2 and C5 positions of the oxazole ring has been shown to be important for anticancer activity.
Table of Anticancer Activity of Related Oxazole Derivatives:
| Compound Class | Cancer Cell Lines | Activity (IC₅₀/GI₅₀) | Reference |
| 1,3-Oxazol-4-yltriphenylphosphonium salts | Various | 0.3–1.1 µM (GI₅₀) | [6] |
| 5-Sulfonyl-1,3-oxazole-4-carboxylates | Various | 5.37 µM (Average GI₅₀) | [7] |
| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole analogs | A549, SK-OV-3, HCT15 | 7.35-9.40 µg/ml (IC₅₀) | [8] |
Antimicrobial Activity
Oxazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi.
Table of Antimicrobial Activity of Related Oxazole Derivatives:
| Compound Class | Microorganism(s) | Activity (MIC) | Reference |
| 2-Amino-5-substituted phenyl-1,3,4-oxadiazoles | E. coli, S. aureus, etc. | 10–1000 µg/mL | [9] |
| 1,3,4-Oxadiazole-based compounds | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 µg/mL | [10] |
Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway.
Experimental Protocol: In Vitro COX Inhibition Assay [11][12]
This protocol provides a general method for assessing the COX-2 inhibitory activity of a test compound.
Materials:
-
RAW 264.7 cell line (macrophage-like cells)
-
Lipopolysaccharide (LPS)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Cell culture medium and reagents
-
Griess reagent for nitric oxide (NO) determination or ELISA kit for prostaglandin E₂ (PGE₂) measurement
Procedure:
-
Culture RAW 264.7 cells to an appropriate density.
-
Pre-treat the cells with various concentrations of the test compound or reference inhibitors for a specified time (e.g., 1 hour).
-
Induce inflammation by stimulating the cells with LPS.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of inflammatory mediators, such as NO using the Griess assay or PGE₂ using an ELISA kit.
-
Calculate the percentage inhibition of NO or PGE₂ production by the test compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition.
Pharmacokinetics
Specific pharmacokinetic data for this compound is not available. However, studies on other oxazole derivatives have been conducted to evaluate their absorption, distribution, metabolism, and excretion (ADME) properties.[13][14] In silico tools can be utilized to predict the pharmacokinetic and physicochemical properties of this compound to guide further experimental studies.[11]
Conclusion
This compound is a readily synthesizable compound belonging to a class of heterocycles with significant therapeutic potential. While direct biological data for this specific molecule is limited, the extensive research on related oxazole derivatives strongly suggests its potential as a valuable scaffold for the development of new anticancer, antimicrobial, and anti-inflammatory agents. This technical guide provides a solid foundation of its chemical properties, synthesis, and potential mechanisms of action to facilitate further research and drug discovery efforts. Future studies should focus on the comprehensive biological evaluation of this compound to elucidate its specific activities and therapeutic promise.
References
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. synergypublishers.com [synergypublishers.com]
- 10. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnrjournal.com [pnrjournal.com]
- 12. mc.minia.edu.eg [mc.minia.edu.eg]
- 13. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(4-Methylphenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(4-Methylphenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry.
Chemical Identity and Properties
IUPAC Name: this compound[1]
Synonyms: 5-(p-Tolyl)oxazole[1]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | --INVALID-LINK--[1] |
| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[1] |
| Physical Form | Solid or low-melting solid | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK--[1] |
| LogP | 2.65 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 2 | --INVALID-LINK--[1] |
| Rotatable Bonds | 1 | --INVALID-LINK--[1] |
Synthesis
The Van Leusen oxazole synthesis is a well-established and versatile method for the preparation of 5-substituted-1,3-oxazoles.[2][3][4][5] This reaction involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base.
Reaction Scheme:
Figure 2: Van Leusen synthesis of this compound.
Detailed Experimental Protocol (Adapted from a general procedure):
Materials:
-
4-Methylbenzaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Heptane
-
Ethyl acetate (AcOEt)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methylbenzaldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (2.0 eq).
-
The reaction mixture is stirred at reflux for 2-4 hours and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a mixture of heptane and ethyl acetate as the eluent to afford this compound.
Spectroscopic Data
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | * Aromatic protons (phenyl ring): Doublets in the range of δ 7.2-7.8 ppm. * Oxazole protons: Singlets for H2 and H4 protons of the oxazole ring, typically in the range of δ 7.0-8.5 ppm. * Methyl protons: A singlet around δ 2.4 ppm. |
| ¹³C NMR | * Oxazole carbons: Signals for C2, C4, and C5 of the oxazole ring are expected in the aromatic region, typically between δ 120-160 ppm. * Aromatic carbons (phenyl ring): Multiple signals in the range of δ 125-140 ppm. * Methyl carbon: A signal around δ 21 ppm.[6] |
| FTIR (cm⁻¹) | * C-H stretching (aromatic): ~3100-3000 * C=N stretching (oxazole): ~1650-1580 * C=C stretching (aromatic): ~1600-1450 * C-O-C stretching (oxazole): ~1100-1020 |
| Mass Spec (m/z) | * Molecular Ion (M⁺): Expected at 159.07. |
Potential Biological Activities
Derivatives of 1,3-oxazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[7][8][9][10][11][12][13][14] While specific studies on this compound are limited, its structural motifs suggest potential for similar activities.
Anticancer Activity
Numerous oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][9][10][11][12] The proposed mechanisms often involve the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation and survival.
Experimental Protocol: MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.[15][16][17][18][19]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Hypothetical Signaling Pathway for Anticancer Activity:
Figure 3: A hypothetical signaling pathway illustrating a potential anticancer mechanism.
Antimicrobial Activity
Oxazole derivatives have also been investigated for their antibacterial and antifungal properties.[14][20][21] The mechanism of action can vary, but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23][24][25][26]
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Workflow for Antimicrobial Susceptibility Testing:
Figure 4: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it a candidate for further investigation in drug discovery. Based on the known biological activities of the broader oxazole class, this compound warrants screening for potential anticancer and antimicrobial effects. The experimental protocols provided in this guide offer a starting point for such preclinical evaluations. Further studies are required to elucidate its specific mechanisms of action and to establish a comprehensive pharmacological profile.
References
- 1. chemscene.com [chemscene.com]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medicopublication.com [medicopublication.com]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 14. Recent developments in azole compounds as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. researchhub.com [researchhub.com]
- 19. atcc.org [atcc.org]
- 20. iajps.com [iajps.com]
- 21. Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
Molecular formula and weight of 5-(4-Methylphenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for 5-(4-Methylphenyl)-1,3-oxazole, a heterocyclic aromatic organic compound. The information herein is intended to support research and development activities where this compound is of interest.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, analytical method development, and computational modeling.
| Parameter | Value | Source |
| Molecular Formula | C₁₀H₉NO | [1][2] |
| Molecular Weight | 159.18 g/mol | [1] |
| Synonyms | 5-(p-Tolyl)oxazole | [1][2] |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the compound's nomenclature and its core molecular properties.
Caption: Relationship between compound identity and its key molecular data.
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight, such as mass spectrometry, are widely established and not cited here. Researchers should refer to standard analytical chemistry methodologies for specific applications. The characterization of this compound would typically involve techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis to confirm its structure and purity, complementing the mass spectrometry data for molecular weight determination.
References
An In-depth Technical Guide to 5-(4-Methylphenyl)-1,3-oxazole (CAS No. 143659-19-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methylphenyl)-1,3-oxazole, also known as 5-(p-tolyl)oxazole, is a heterocyclic aromatic organic compound with the CAS number 143659-19-2. The oxazole ring is a key structural motif found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field of drug discovery and development. While specific biological data for this particular derivative is limited in publicly available literature, this document aims to provide a foundational understanding based on its chemical characteristics and the known bioactivities of the broader oxazole class of compounds.
Physicochemical Properties and Characterization Data
This compound is a brown solid with a melting point of 59 °C.[2] Its molecular formula is C₁₀H₉NO, and it has a molecular weight of 159.18 g/mol .[3] The purity of commercially available samples is typically greater than or equal to 97%.[3]
Table 1: Physicochemical and Spectroscopic Data for this compound [2]
| Property | Value |
| CAS Number | 143659-19-2 |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.18 g/mol |
| Melting Point | 59 °C |
| Appearance | Brown solid |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.42 (s, 1H), 7.63 (s, 1H), 7.61 (d, J = 8.4 Hz, 2H), 7.28 (d, J = 8.0 Hz, 2H), 2.33 (s, 3H) |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 151.9, 150.1, 133.6, 130.1, 125.2, 124.5, 121.7, 21.3 |
| Mass Spectrometry (m/z, EI⁺) | Calculated for C₁₀H₉NO: 159.06, Found: 159.10 |
Table 2: Computational Chemistry Data [3]
| Descriptor | Value |
| Topological Polar Surface Area (TPSA) | 26.03 Ų |
| logP | 2.65002 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 1 |
Synthesis of this compound
A facile and efficient method for the synthesis of this compound is the microwave-assisted Van Leusen oxazole synthesis.[2][4][5] This one-pot, three-component reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.
Experimental Protocol: Microwave-Assisted Van Leusen Synthesis[3]
Reagents and Materials:
-
p-Tolualdehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium phosphate (K₃PO₄)
-
Isopropyl alcohol (IPA)
-
Microwave reactor
-
Standard laboratory glassware for organic synthesis
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add p-tolualdehyde (1.0 equivalent), tosylmethyl isocyanide (TosMIC) (1.0 equivalent), and 10 mL of isopropyl alcohol (IPA).
-
Add potassium phosphate (K₃PO₄) (2.0 equivalents) to the reaction mixture.
-
Place the reaction vessel in a microwave reactor and irradiate at 65 °C and 350 W for 8 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by silica gel column chromatography to yield this compound.
Reaction Workflow
Caption: Workflow for the microwave-assisted synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are not extensively reported, the oxazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives of 1,3-oxazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and other therapeutic agents.[6][7][8][9][10]
The biological activity of oxazole derivatives is often attributed to their ability to act as bioisosteres of other functional groups and to participate in various non-covalent interactions with biological targets. The substitution pattern on the oxazole ring plays a crucial role in determining the specific pharmacological profile.
For instance, studies on other 2,5-disubstituted oxazoles have shown that the nature of the aryl groups at these positions is critical for anticancer activity.[6] It is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research is warranted to explore its specific biological targets and mechanisms of action.
Logical Relationship for Drug Discovery
Caption: A logical workflow for the development of drug candidates from the this compound scaffold.
Conclusion
This compound is a readily accessible compound through modern synthetic methodologies such as the microwave-assisted Van Leusen reaction. Its well-defined chemical properties and the established biological significance of the oxazole core make it an attractive starting point for further investigation in medicinal chemistry and drug discovery. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers aiming to synthesize, characterize, and explore the therapeutic potential of this and related oxazole derivatives. Future studies are encouraged to elucidate the specific biological activities and signaling pathways associated with this compound to fully realize its potential in the development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis | MDPI [mdpi.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. ajrconline.org [ajrconline.org]
- 9. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]
- 10. jddtonline.info [jddtonline.info]
The Oxazole Core: A Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The oxazole ring, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, is a cornerstone in the architecture of a vast array of biologically active compounds. From potent anticancer agents to essential antibiotics, the unique electronic and structural properties of the oxazole moiety have made it a privileged scaffold in medicinal chemistry and natural product synthesis. This in-depth technical guide provides a comprehensive overview of the discovery and history of oxazole compounds, detailing seminal synthetic methodologies, key milestones in their application, and the evolution of our understanding of their biological significance.
A Historical Overview of Oxazole Synthesis
The journey into the world of oxazoles began in the late 19th and early 20th centuries with the development of fundamental synthetic methods that are still in use today. These foundational reactions paved the way for the exploration of the chemical space and biological potential of this versatile heterocycle.
The Robinson-Gabriel Synthesis (1909, 1910)
Independently reported by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910, the Robinson-Gabriel synthesis is a robust method for the preparation of oxazoles from 2-acylamino-ketones.[1][2] The reaction proceeds via an intramolecular cyclization followed by dehydration, typically catalyzed by a strong acid.
Experimental Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 equivalent) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 90-100°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the desired oxazole.
The Fischer Oxazole Synthesis (1896)
Discovered by Emil Fischer in 1896, this method provides a route to 2,5-disubstituted oxazoles through the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[3]
Experimental Protocol: Fischer Oxazole Synthesis
-
Reactants and Conditions: Equimolar amounts of an aromatic aldehyde cyanohydrin and another aromatic aldehyde are dissolved in dry ether.[3]
-
Reaction: Dry, gaseous hydrogen chloride is passed through the ethereal solution. The reaction proceeds under mild conditions.[3]
-
Workup and Purification: The 2,5-disubstituted oxazole product precipitates from the reaction mixture as its hydrochloride salt. This salt can be collected by filtration. The free base is obtained by treating the salt with water or by boiling it in alcohol.[3]
The Van Leusen Oxazole Synthesis (1972)
A significant advancement in oxazole synthesis was the development of the van Leusen reaction in 1972.[4] This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from aldehydes.[4]
Experimental Protocol: General Van Leusen Oxazole Synthesis
-
Reactants and Solvent: In a round-bottom flask, the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol) are combined. Methanol (10 mL) is added as the solvent.[5]
-
Reaction: The reaction mixture is heated to reflux and stirred for 4-5 hours. The progress of the reaction is monitored by TLC.[5]
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. Water (20 mL) is added to the residue, and the product is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.[5]
Key Synthetic Methodologies: A Visual Workflow
The following diagram illustrates the general workflow for the three seminal oxazole syntheses.
Caption: Workflows for key historical oxazole syntheses.
The Rise of Oxazoles in Natural Products and Medicine
The discovery of oxazole-containing natural products with potent biological activities spurred significant interest in this heterocyclic system, driving both total synthesis efforts and the development of novel therapeutic agents.
A Timeline of Discovery
The timeline below highlights some of the key discoveries of oxazole-containing natural products, showcasing their diverse origins and biological properties.
| Year of Discovery (Approx.) | Natural Product | Source | Noteworthy Biological Activity |
| 1989 | Karnamicin | Streptomyces sp. | Antibiotic |
| 1994-1996 | Almazoles A-D | Marine red alga (Delesseriaceae sp.) | Antibacterial |
| 2024 | Oxazolismycin | Streptomyces griseochromogenes | ACE Inhibition[6] |
Quantitative Biological Activity of Representative Oxazole Compounds
The following tables summarize the quantitative biological activity of several notable synthetic and natural oxazole-containing compounds.
Table 1: Anticancer Activity of Oxazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Mubritinib | Non-Small Cell Lung Cancer (NCI-H1975) | Varies with conditions | [3] |
| Oxazolomycin A | - | - | [7] |
| Compound 3g (Oxazolo[5,4-d]pyrimidine derivative) | HT29 (colorectal adenocarcinoma) | 58.44 | [8] |
| Compound 26 (1,3,4-oxadiazole and 1,2,4-oxadiazole derivative) | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 | [9] |
| Compound 10 (1,3,4-oxadiazole derivative) | HT-29, HepG2 | 0.78, 0.26 | [9] |
Table 2: Antimicrobial Activity of Oxazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Sulfamethoxazole/Trimethoprim | Streptococcus pneumoniae | ≤ 0.5/9.5 | |
| Almazole D (R-enantiomer) | Mycobacterium tuberculosis | 12.5 | [10] |
| Compound 4f | MRSE | 188 | [11] |
| Compound 5g | MRSE | 99 | [11] |
| Compound 5h | MRSE | 23 | [11] |
Signaling Pathways Modulated by Oxazole Compounds: The Case of Mubritinib
Mubritinib, an oxazole-containing compound, has demonstrated potent anticancer activity, in part, through its modulation of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][12][13][14]
The diagram below illustrates the inhibitory effect of Mubritinib on the PI3K/Akt/mTOR signaling cascade.
References
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
- 14. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
The General Reactivity of the 1,3-Oxazole Ring: A Technical Guide for Researchers
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a prominent feature in a wide array of natural products, pharmaceuticals, and functional materials, owing to its unique electronic properties and versatile reactivity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core reactivity of the 1,3-oxazole ring, tailored for researchers, scientists, and drug development professionals. The content herein covers key reaction types, quantitative data, detailed experimental protocols, and visual diagrams of reaction mechanisms and workflows.
Electronic Structure and General Reactivity
The 1,3-oxazole ring is an aromatic system, but its aromaticity is less pronounced than that of thiazole or imidazole due to the high electronegativity of the oxygen atom, which results in less effective delocalization of its lone pair of electrons.[1] This electronic arrangement leads to a π-electron-deficient system with a distinct reactivity profile. The pyridine-like nitrogen at position 3 acts as an electron-withdrawing group, while the furan-like oxygen at position 1 can behave as a diene component in cycloaddition reactions.[4]
The acidity of the ring protons follows the order C2 > C5 > C4, with the C2 proton having a pKa of approximately 20, making it susceptible to deprotonation by strong bases.[5] The overall basicity of the oxazole ring is weak; the pKa of the conjugate acid is about 0.8.[5]
Key Reactions of the Oxazole Ring
The reactivity of the 1,3-oxazole ring can be categorized into several key types: electrophilic substitution, nucleophilic attack, cycloaddition reactions, and reactions involving substituents on the ring.
Electrophilic Aromatic Substitution
Electrophilic substitution on the oxazole ring is generally difficult due to its π-deficient nature. Reactions such as nitration and sulfonation are typically unsuccessful as the strongly acidic conditions lead to ring protonation and decomposition.[4] However, substitution can occur, preferentially at the C5 position, if the ring is activated by electron-donating groups (EDGs).[6]
A common example of electrophilic substitution on activated oxazoles is the Vilsmeier-Haack formylation, which introduces a formyl group at the C5 position.[4]
Experimental Protocol: Vilsmeier-Haack Formylation of a Substituted Oxazole
This protocol describes a general procedure for the formylation of an electron-rich oxazole derivative.
Materials:
-
Substituted oxazole (e.g., 2-methyl-5-phenyloxazole) (1 equivalent)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) (solvent)
-
Sodium acetate solution (aqueous)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a flask containing DMF (0.40 g, 5.5 mmol) at -78 °C (acetone-dry ice bath), add POCl₃ (0.84 g, 5.5 mmol) dropwise. Stir the mixture for 15 minutes without cooling to form the Vilsmeier reagent.
-
Add 1,2-dichloroethane (1.5 mL) to the freshly prepared Vilsmeier reagent.
-
Cool the mixture to -78 °C and add a solution of the substituted oxazole (5 mmol) in 1,2-dichloroethane (1.5 mL) dropwise over 10 minutes.
-
Allow the resulting mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by adding an aqueous solution of sodium acetate (2.26 g, 28 mmol) in water (10 mL) and continue stirring for 1 hour at ambient temperature.
-
Extract the reaction mixture with diethyl ether (3 x 15 mL).
-
Combine the organic phases, wash with saturated aqueous sodium bicarbonate solution (3 x 10 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the 5-formyloxazole derivative.
Nucleophilic Attack and Substitution
The most electron-deficient carbon in the oxazole ring is C2, making it the primary site for nucleophilic attack.[4] While direct nucleophilic aromatic substitution is rare on an unsubstituted oxazole, it can proceed if a good leaving group, such as a halogen, is present at the C2 position.[5] More commonly, nucleophilic attack, especially by strong nucleophiles, can lead to ring-opening reactions.[4]
Experimental Protocol: Nucleophilic Substitution of a 2-Chlorooxazole Derivative
This protocol provides a general method for the substitution of a chlorine atom at the C2 position of an oxazole with an amine nucleophile.
Materials:
-
2-Chloro-4,5-diphenyloxazole (1 equivalent)
-
Amine nucleophile (e.g., morpholine) (1.2 equivalents)
-
Triethylamine (NEt₃) (1.5 equivalents)
-
Acetonitrile (CH₃CN) (solvent)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve the 2-chloro-4,5-diphenyloxazole (1.0 mmol) in acetonitrile (10 mL).
-
Add the amine nucleophile (1.2 mmol) and triethylamine (1.5 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aminooxazole derivative.
Cycloaddition Reactions (Diels-Alder)
The 1,3-oxazole ring can function as a diene in [4+2] cycloaddition reactions, a synthetically valuable transformation for the preparation of pyridines (from alkenes) and furans (from alkynes).[7] The reactivity of the oxazole as a diene is influenced by the substituents on both the oxazole and the dienophile. Electron-donating groups on the oxazole and electron-withdrawing groups on the dienophile generally accelerate the reaction.[4]
Experimental Protocol: Diels-Alder Reaction of an Oxazole with an Alkyne
This protocol outlines the synthesis of a substituted furan via the Diels-Alder reaction of an oxazole with dimethyl acetylenedicarboxylate (DMAD).
Materials:
-
5-Ethoxy-2-phenyl-4-triethylsilyloxazole (1 equivalent)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents)
-
Toluene (solvent)
Procedure:
-
Prepare a solution of 5-ethoxy-2-phenyl-4-triethylsilyloxazole (0.121 g, 0.4 mmol) and dimethyl acetylenedicarboxylate (0.063 g, 0.44 mmol) in toluene (5 mL) in a sealed tube.[8]
-
Heat the reaction mixture at 110 °C for 24 hours.[8]
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the furan product.[8]
Reactions at Ring Substituents: Lithiation
The acidity of the C2 proton allows for regioselective deprotonation using strong bases like organolithium reagents, forming a 2-lithiooxazole intermediate. This nucleophilic species can then react with various electrophiles to introduce substituents at the C2 position. This is a powerful method for the functionalization of the oxazole ring.
Experimental Protocol: Lithiation of a 2-Methyloxazole and Reaction with an Electrophile
This protocol details the selective lithiation of the methyl group at the C2 position, followed by quenching with an electrophile.
Materials:
-
2-Methyl-4-substituted oxazole (1 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.4 equivalents)
-
Diethylamine (1.5 equivalents)
-
Electrophile (e.g., methyl triflate) (1.2 equivalents)
Procedure:
-
Prepare a solution of lithium diethylamide by adding n-butyllithium (1.4 equivalents) to a solution of diethylamine (1.5 equivalents) in THF at -78 °C. Warm the solution to 0 °C for 10 minutes, then re-cool to -78 °C.[9]
-
In a separate flask, dissolve the 2-methyloxazole (1 equivalent) in anhydrous THF and cool to -78 °C under an argon atmosphere.[9]
-
Add the freshly prepared lithium diethylamide solution to the oxazole solution via cannula. Stir the resulting mixture for 10 minutes at -78 °C.[9]
-
Add the electrophile (1.2 equivalents) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties and reactivity of the 1,3-oxazole ring.
Table 1: Physicochemical and Reactivity Data for 1,3-Oxazole and Derivatives
| Property | Value | Notes and References |
| pKa of conjugate acid | 0.8 | Weakly basic nature.[5] |
| pKa of C2-H | ~20 | Most acidic ring proton.[5] |
| Reaction rate with O₃ (unsubstituted oxazole) | 9 x 10² - 5 x 10⁴ M⁻¹s⁻¹ | Dependent on substituents. |
| Reaction rate with ¹O₂ (4-methyl-2,5-diphenyloxazole) | 1.14 x 10⁶ M⁻¹s⁻¹ | Pseudo-first-order rate constant. |
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Oxazoles
| Compound | C2 | C4 | C5 | Reference |
| Oxazole | 150.6 | 125.6 | 138.1 | [10] |
| 2-Methyloxazole | 161.1 | 124.6 | 137.9 | [10] |
| 4-Methyloxazole | 151.1 | 136.2 | 135.0 | [10] |
| 5-Methyloxazole | 148.0 | 122.1 | 148.7 | [10] |
| 2,5-Dimethyloxazole | 158.8 | 121.1 | 148.5 | [10] |
| 5-Phenyloxazole | 150.9 | 122.9 | 151.8 | [10] |
Table 3: Characteristic IR Absorption Frequencies for the Oxazole Ring
| Vibration | Frequency Range (cm⁻¹) | Intensity |
| Ring Stretch | 1580 - 1490 | Medium to Strong |
| Ring Breathing | 1180 - 1040 | Medium |
| C-H in-plane deformation | ~1257 | Medium |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key reactivity principles and experimental workflows involving the 1,3-oxazole ring.
General Reactivity Map
Caption: A map of the primary modes of reactivity for the 1,3-oxazole ring.
Diels-Alder Reaction Mechanism
Caption: Mechanism of furan synthesis via an oxazole Diels-Alder reaction.
Workflow for Cellular Imaging with Enzyme-Activated Oxazole Probes
Caption: Experimental workflow for cellular imaging using oxazole-based probes.
Apoptosis Signaling Pathway with Oxazole-Based Caspase-3 Activator
Caption: Role of an oxazole derivative in promoting caspase-3 activation.
Conclusion
The 1,3-oxazole ring possesses a rich and varied reactivity that makes it a valuable heterocycle in organic synthesis and medicinal chemistry. Its π-deficient nature dictates a general resistance to electrophilic attack while favoring nucleophilic attack at the C2 position. The ability of the oxazole ring to participate as a diene in Diels-Alder reactions provides a powerful synthetic route to other important heterocyclic systems. Furthermore, the acidity of the C2 proton allows for facile functionalization through metallation and subsequent reaction with electrophiles. A thorough understanding of these reactivity principles is essential for the effective design and synthesis of novel oxazole-containing molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Diels–Alder Reaction [sigmaaldrich.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. aml.iaamonline.org [aml.iaamonline.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-(4-Methylphenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methylphenyl)-1,3-oxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the oxazole core in various biologically active molecules and functional materials. This document provides detailed protocols for the synthesis of this compound, focusing on the widely utilized Van Leusen oxazole synthesis. Alternative methods such as the Robinson-Gabriel and Fischer syntheses are also discussed.
Synthetic Protocols
Several synthetic strategies can be employed for the preparation of this compound. The Van Leusen oxazole synthesis is a prominent and versatile method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2] Other classical methods include the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone, and the Fischer oxazole synthesis, proceeding from a cyanohydrin and an aldehyde.[3][4][5][6]
Protocol 1: Van Leusen Oxazole Synthesis
The Van Leusen reaction is a powerful one-pot method for the synthesis of 5-substituted oxazoles from aldehydes and TosMIC under basic conditions.[2][7][8]
Reaction Scheme:
Experimental Protocol:
Materials:
-
p-Tolualdehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Anhydrous Methanol or Isopropanol (IPA)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a solution of p-tolualdehyde (1.0 mmol) and TosMIC (1.1-1.2 mmol) in anhydrous methanol (10 mL), add anhydrous potassium carbonate (1.5-2.5 mmol).[1][9]
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.[1]
Microwave-Assisted Variation:
A more rapid synthesis can be achieved using microwave irradiation.
-
Combine p-tolualdehyde (3 mmol), TosMIC (3 mmol), and K₃PO₄ (3 mmol) in isopropanol.
-
Heat the mixture in a microwave reactor at 65 °C and 350 W for approximately 8 minutes.[10]
-
This method has been reported to yield the product in high yields.[10]
Protocol 2: Robinson-Gabriel Synthesis (General)
This method involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[3][5][11]
Reaction Scheme:
General Procedure:
-
A 2-acylamino-ketone precursor is dissolved in a suitable solvent.
-
A cyclodehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or trifluoromethanesulfonic acid, is added.[6]
-
The reaction mixture is heated to facilitate the intramolecular cyclization and dehydration.
-
Workup typically involves pouring the reaction mixture onto ice, followed by neutralization and extraction of the product with an organic solvent.[12]
-
The crude product is then purified by chromatography or recrystallization.[12]
Protocol 3: Fischer Oxazole Synthesis (General)
The Fischer oxazole synthesis produces oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[4][6]
Reaction Scheme:
General Procedure:
-
The cyanohydrin and aldehyde are dissolved in a dry, inert solvent such as ether.
-
Dry hydrogen chloride gas is passed through the solution.[4]
-
The oxazole product precipitates as its hydrochloride salt.
-
The free base can be obtained by treatment with water or by boiling with an alcohol.[4]
Data Presentation
| Synthesis Method | Starting Materials | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Van Leusen | p-Tolualdehyde, TosMIC | K₂CO₃ | Methanol | Reflux | Several hours | - | |
| Microwave-Assisted Van Leusen | p-Tolualdehyde, TosMIC | K₃PO₄ | Isopropanol | 65 °C | 8 min | 94% | [10] |
| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄ | Acetic Anhydride | 90-100 °C | - | - | |
| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl | Dry Ether | - | - | - | [4] |
Visualizations
Van Leusen Synthesis Workflow
Caption: Workflow for the Van Leusen synthesis of this compound.
Reaction Mechanism: Van Leusen Synthesis
Caption: Simplified mechanism of the Van Leusen oxazole synthesis.
Comparison of Synthetic Routes
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 8. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 9. Frontiers | Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
Van Leusen Oxazole Synthesis: Application Notes and Protocols for the Preparation of 5-Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The Van Leusen oxazole synthesis is a powerful and versatile method for the formation of the oxazole ring system, a core structure in many biologically active compounds and pharmaceuticals. This reaction allows for the straightforward synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This document provides detailed application notes, experimental protocols, and key data for researchers utilizing this important transformation.
Introduction
The Van Leusen oxazole synthesis, first reported in 1972, is a [3+2] cycloaddition reaction between an aldehyde and TosMIC in the presence of a base.[1][2] The reaction proceeds under mild conditions and offers a high degree of convergence, making it a widely adopted strategy in organic synthesis.[1][2] The unique reactivity of TosMIC, which possesses an acidic methylene group, an isocyanide, and a sulfinate leaving group, drives the formation of the oxazole ring.[3][4]
Reaction Mechanism
The reaction mechanism begins with the deprotonation of TosMIC by a base to form a reactive anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate. Subsequent base-promoted elimination of p-toluenesulfinic acid yields the final 5-substituted oxazole.[1][3][5]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Applications in Synthesis
The Van Leusen oxazole synthesis is a cornerstone for the construction of oxazole-containing molecules. Its applications span from the synthesis of simple heterocyclic systems to the construction of complex natural products and pharmaceutical agents. Recent advancements have expanded the scope and utility of this reaction, including the use of ionic liquids as recyclable solvents and microwave-assisted protocols for accelerated reaction times.[1][6][7][8]
Experimental Protocols
Below are detailed protocols for the synthesis of 5-substituted oxazoles using the Van Leusen reaction under various conditions.
General Workflow
The general experimental workflow for the Van Leusen oxazole synthesis is straightforward and adaptable to various scales and substrates.
Caption: General experimental workflow for the Van Leusen synthesis.
Protocol 1: Classical Synthesis in Methanol
This protocol is a standard and widely used method for the synthesis of 5-substituted oxazoles.
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Methanol (10 mL)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, TosMIC, and potassium carbonate.[8]
-
Add methanol to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted oxazole.
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time compared to conventional heating.
Materials:
-
Aldehyde (3 mmol)
-
Tosylmethyl isocyanide (TosMIC) (3 mmol)
-
Potassium phosphate (K₃PO₄) (3 mmol, 1 equiv.)
-
Isopropanol (IPA)
-
Microwave process vial, microwave reactor
Procedure:
-
In a microwave process vial, combine the aldehyde, TosMIC, and K₃PO₄ in isopropanol.[7]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60 °C with a power of 280 W for the time indicated in specific literature reports (typically minutes).[7]
-
After cooling, perform a standard aqueous workup and extraction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various 5-substituted oxazoles via the Van Leusen reaction, highlighting the versatility and efficiency of different protocols.
Table 1: Synthesis of 5-Substituted Oxazoles under Conventional Heating
| Aldehyde (R-CHO) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 4 | 85 | [8] |
| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | Reflux | 3 | 92 | [1] |
| 4-Methoxybenzaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 88 | [1] |
| 2-Naphthaldehyde | K₂CO₃ | Methanol | Reflux | 4 | 90 | [1] |
| Cinnamaldehyde | K₂CO₃ | Methanol | Reflux | 6 | 75 | [2] |
Table 2: Microwave-Assisted Synthesis of 5-Aryl-1,3-oxazoles
| Aldehyde | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | K₃PO₄ | Isopropanol | 60 | 10 | 95 | [7] |
| 4-Fluorobenzaldehyde | K₃PO₄ | Isopropanol | 60 | 15 | 89 | [7] |
| 3-Bromobenzaldehyde | K₃PO₄ | Isopropanol | 60 | 12 | 91 | [7] |
Table 3: Synthesis in Ionic Liquids
| Aldehyde | Base | Ionic Liquid | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | K₂CO₃ | [bmim]Br | 10 | 94 | [6] |
| 4-Methylbenzaldehyde | K₂CO₃ | [bmim]Br | 12 | 88 | [6] |
| 2-Thiophenecarboxaldehyde | K₂CO₃ | [bmim]Br | 12 | 85 | [6] |
Troubleshooting and Optimization
-
Low Yields: Ensure anhydrous conditions, as water can hydrolyze TosMIC. The purity of the aldehyde is also crucial; ketone impurities can lead to the formation of nitrile byproducts.[8]
-
Byproduct Formation: The primary byproduct is often the corresponding nitrile, especially if the starting aldehyde contains ketone impurities.[8] Purification of the aldehyde before use is recommended.
-
Reaction Stalling: If the reaction does not proceed to completion, consider increasing the amount of base or switching to a stronger base. For sterically hindered aldehydes, longer reaction times or higher temperatures may be necessary.
Conclusion
The Van Leusen oxazole synthesis remains a highly reliable and adaptable method for preparing 5-substituted oxazoles. The development of microwave-assisted protocols and the use of ionic liquids have further enhanced its appeal by reducing reaction times and improving its environmental footprint. The detailed protocols and data presented here provide a solid foundation for researchers to successfully apply this important reaction in their synthetic endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Robinson-Gabriel Synthesis of Oxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Robinson-Gabriel synthesis is a powerful and classic method for the preparation of oxazoles, a class of five-membered aromatic heterocycles. This reaction involves the cyclodehydration of α-acylamino ketones to form the corresponding oxazole ring.[1][2] Oxazole moieties are prevalent in a wide range of biologically active natural products and pharmaceutical agents, exhibiting activities such as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4] This makes the Robinson-Gabriel synthesis a valuable tool in medicinal chemistry and drug discovery.[5]
These application notes provide an overview of the Robinson-Gabriel synthesis, including its mechanism, various experimental protocols, and applications in drug development, with a focus on providing practical information for researchers in the field.
Reaction Mechanism
The Robinson-Gabriel synthesis proceeds via an acid-catalyzed intramolecular cyclization and dehydration of a 2-acylamino ketone. The generally accepted mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen: The ketone carbonyl is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Intramolecular nucleophilic attack: The lone pair of electrons on the amide oxygen attacks the activated carbonyl carbon, leading to the formation of a five-membered cyclic intermediate, a hemiacetal-like species (an oxazoline derivative).
-
Dehydration: The cyclic intermediate is then dehydrated under the acidic conditions to eliminate a molecule of water, resulting in the formation of the aromatic oxazole ring.
Caption: Generalized mechanism of the Robinson-Gabriel synthesis.
Experimental Protocols
Several protocols for the Robinson-Gabriel synthesis have been developed, ranging from classical methods using strong acids to more modern one-pot and solid-phase syntheses.
Protocol 1: Classical Robinson-Gabriel Synthesis of 2,5-Diaryl-oxazoles
This protocol describes the traditional synthesis of 2,5-diaryl-oxazoles using a strong dehydrating agent.[6]
Materials:
-
α-Acylamino ketone
-
Concentrated sulfuric acid (H₂SO₄) or Phosphorus oxychloride (POCl₃)
-
Appropriate anhydrous solvent (e.g., acetic anhydride, dimethylformamide)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve the α-acylamino ketone (1.0 eq) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the dehydrating agent (e.g., concentrated H₂SO₄, 2.0-3.0 eq) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles
This one-pot procedure combines a Friedel-Crafts reaction with the Robinson-Gabriel synthesis to produce highly substituted oxazoles from oxazolone templates.[5]
Materials:
-
Oxazol-5-one derivative
-
Aromatic substrate (e.g., benzene, toluene)
-
Aluminum chloride (AlCl₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous 1,2-dichloroethane (if the aromatic substrate is not the solvent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the oxazol-5-one (1.0 eq) and the aromatic substrate (if solid, 1.2 eq) in anhydrous 1,2-dichloroethane under an inert atmosphere, add AlCl₃ (3.0 eq) at room temperature.
-
Stir the mixture for 30 minutes.
-
Cool the reaction mixture to -78 °C and slowly add trifluoromethanesulfonic acid (10.0 eq).
-
Stir the solution at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 48 hours.
-
Quench the reaction by carefully pouring it over crushed ice.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Tandem Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles
This protocol utilizes a four-component Ugi reaction followed by an in-situ Robinson-Gabriel cyclization.[7]
Materials:
-
Amine (e.g., 2,4-dimethoxybenzylamine)
-
Arylglyoxal
-
Carboxylic acid
-
Isonitrile
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Ugi Reaction: In a round-bottom flask, dissolve the amine (1.0 eq), arylglyoxal (1.0 eq), carboxylic acid (1.0 eq), and isonitrile (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Robinson-Gabriel Cyclization: After the Ugi reaction is complete (monitored by TLC), carefully add concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to 60 °C for 2 hours.[7]
-
Cool the reaction to room temperature and quench with ice water.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Data Presentation
The following tables summarize quantitative data for selected Robinson-Gabriel synthesis protocols.
Table 1: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles[5]
| R² Substituent | R⁴ Substituent | R⁵ Substituent | Yield (%) | Time (h) | Temperature |
| Phenyl | Methyl | Phenyl | 85 | 48 | Room Temp. |
| Phenyl | Methyl | 4-Methylphenyl | 82 | 48 | Room Temp. |
| 4-Methoxyphenyl | Methyl | Phenyl | 75 | 48 | Room Temp. |
| Phenyl | Methyl | 4-Chlorophenyl | 78 | 48 | Room Temp. |
Table 2: Tandem Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles[7]
| R² Substituent | R⁴ Substituent | R⁵ Substituent | Yield (%) | Time (h) | Temperature (°C) |
| 4-Trifluoromethylphenyl | Phenyl | n-Butyl | 57 | 2 | 60 |
| 4-Trifluoromethylphenyl | 4-Methoxyphenyl | Cyclohexyl | 72 | 2 | 60 |
| 4-Chlorophenyl | 4-Methoxyphenyl | Cyclohexyl | 75 | 2 | 60 |
| 4-Bromophenyl | Phenyl | Cyclopentyl | 68 | 2 | 60 |
Applications in Drug Development
The Robinson-Gabriel synthesis is a key step in the synthesis of various compounds with therapeutic potential.
Synthesis of Dual PPARα/γ Agonists
Lilly Research Laboratories has reported the synthesis of dual Peroxisome Proliferator-Activated Receptor (PPAR) alpha/gamma agonists for the potential treatment of type 2 diabetes.[8] The synthesis of the oxazole core of these molecules is achieved through a Robinson-Gabriel cyclodehydration.[8] PPARs are nuclear receptors that play a crucial role in the regulation of glucose and lipid metabolism.
Caption: Workflow from synthesis to mechanism of action for PPAR agonists.
Tubulin Polymerization Inhibitors
Several novel 1,3-oxazole sulfonamides, synthesized through methods including the Robinson-Gabriel approach, have been evaluated as tubulin polymerization inhibitors for cancer therapy.[9][10] These compounds have shown promising results against various cancer cell lines, particularly leukemia.[9][10]
Conclusion
The Robinson-Gabriel synthesis remains a highly relevant and versatile method for the construction of the oxazole ring system. Its adaptability to various formats, including one-pot and solid-phase methodologies, ensures its continued use in modern organic synthesis and drug discovery. The successful application of this reaction in the synthesis of bioactive molecules, such as PPAR agonists, highlights its importance for medicinal chemists and drug development professionals. The detailed protocols and comparative data provided herein serve as a practical guide for researchers looking to employ this valuable synthetic transformation.
References
- 1. synarchive.com [synarchive.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 4. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 7. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification of 5-(4-Methylphenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methylphenyl)-1,3-oxazole is a heterocyclic compound belonging to the oxazole family, a class of molecules that are of significant interest in medicinal chemistry and material science due to their diverse biological activities and applications as fluorescent dyes and scintillators.[1] The synthesis of such oxazole derivatives often results in crude products containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a critical step to obtain the compound at the desired purity for subsequent applications, such as biological screening or materials characterization.
These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: flash column chromatography and recrystallization. The selection of the appropriate method will depend on the nature and quantity of the impurities present in the crude material.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for selecting appropriate purification methods and for the characterization of the purified product.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO | [2] |
| Molecular Weight | 159.18 g/mol | [2] |
| Appearance | Expected to be a solid | [1] |
| Purity (Commercially available) | ≥97% | [2] |
Purification Workflow
The general workflow for the purification and analysis of this compound is depicted below. The process begins with the crude product from synthesis, followed by a primary purification step, and concludes with analysis to confirm purity and identity.
Caption: General workflow for the purification and analysis of this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating the target compound from impurities with different polarities. For oxazole derivatives, a common mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane).[1][3][4]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate (or Dichloromethane)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Preparation: Dissolve a small amount of the crude product in a minimal amount of dichloromethane or the eluent mixture. In a separate flask, adsorb the crude product onto a small amount of silica gel by dissolving the crude product in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Loading the Column: Carefully add the concentrated sample solution or the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin the elution with a low polarity solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent as the chromatography progresses. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.
Expected Results:
The following table summarizes the expected data from a typical flash chromatography purification.
| Parameter | Before Purification | After Purification |
| Appearance | Oily residue or discolored solid | White to off-white solid |
| Mass | ~1.0 g (example) | 0.7 - 0.9 g |
| Purity (by NMR/HPLC) | 70-85% | >97% |
| Recovery Yield | - | 70-90% |
| TLC (Rf value) | Multiple spots | Single spot |
Protocol 2: Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. For oxazole derivatives, solvents like methanol have been successfully used for crystallization.[3][5][6]
Materials:
-
Crude or partially purified this compound
-
Methanol (or other suitable solvent like ethanol or a mixture of solvents)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Methanol is a good starting point for many oxazole derivatives.[3][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The compound should start to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Expected Results:
The table below outlines the expected outcome of a recrystallization procedure.
| Parameter | Before Recrystallization | After Recrystallization |
| Appearance | Discolored or amorphous solid | Crystalline solid |
| Mass | ~0.8 g (from chromatography) | 0.6 - 0.75 g |
| Purity (by NMR/HPLC) | >95% | >99% |
| Recovery Yield | - | 75-95% |
| Melting Point | Broad range | Sharp melting point |
Characterization of Purified Product
After purification, it is essential to confirm the identity and purity of this compound. The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To assess the purity and determine the Rf value. A single spot indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule. The obtained spectra should be compared with literature data if available.
-
Melting Point (MP) Analysis: A sharp melting point range is indicative of a pure compound. For related 5-aryl-oxazole compounds, melting points have been reported in the range of 155-158 °C, though this can vary significantly with substitution.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
By following these detailed protocols and characterization methods, researchers can obtain high-purity this compound suitable for a wide range of applications in research and development.
References
- 1. sciforum.net [sciforum.net]
- 2. chemscene.com [chemscene.com]
- 3. Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
Application Notes and Protocols for the Analytical Identification of 5-(4-Methylphenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and characterization of 5-(4-Methylphenyl)-1,3-oxazole, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The following protocols outline the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase HPLC method is generally suitable for this non-polar compound.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on the exact gradient, but expected to be in the mid-to-late region of the chromatogram. |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with that of the standard. Quantify the amount of the compound in the sample using the calibration curve.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. It provides both chromatographic separation and mass spectral data for structural elucidation.
Table 2: GC-MS Method Parameters
| Parameter | Value |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temp | 150 °C |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation Setup: Set up the GC-MS system with the parameters listed in Table 2.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. The expected molecular ion peak [M]+ would be at m/z 159.18.[1] Analyze the fragmentation pattern to confirm the structure.
Caption: GC-MS analysis workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. The data presented below is based on a closely related compound, 3-phenyl-5-(p-tolyl)isoxazole, and serves as a strong predictive model.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.73 | d | Aromatic protons (tolyl ring) | |
| ~7.28 | d | Aromatic protons (tolyl ring) | |
| ~7.87 | m | Aromatic protons (phenyl part of oxazole) | |
| ~7.53-7.39 | m | Aromatic protons (phenyl part of oxazole) | |
| ~6.77 | s | Oxazole ring proton | |
| ~2.40 | s | Methyl protons (-CH₃) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| ~170.5, ~162.8 | Oxazole ring carbons | ||
| ~140.4, ~129.8, ~129.6, ~129.1, ~128.8, ~126.7, ~125.6, ~124.6 | Aromatic carbons | ||
| ~21.4 | Methyl carbon (-CH₃) |
Note: Data is for the analogous compound 3-phenyl-5-(p-tolyl)isoxazole and may vary slightly for this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation: Assign the peaks in the spectra to the corresponding protons and carbons in the molecule.
Caption: NMR spectroscopy workflow for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound.
Table 4: Predicted FTIR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (from methyl group) |
| ~1650-1500 | C=N and C=C stretching (oxazole and aromatic rings) |
| ~1300-1000 | C-O-C stretching (oxazole ring) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Collect a background spectrum. Place the sample on the ATR crystal or in the KBr pellet holder and collect the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Caption: FTIR spectroscopy workflow for this compound.
References
Application Notes and Protocols for 5-(4-Methylphenyl)-1,3-oxazole in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-(4-Methylphenyl)-1,3-oxazole derivatives in the design and development of novel anticancer agents. The information compiled herein is based on a meticulous review of existing scientific literature and is intended to guide researchers in this promising field of medicinal chemistry.
Introduction
The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer properties. The strategic incorporation of a 4-methylphenyl (p-tolyl) group at the 5-position of the oxazole ring has been explored as a strategy to enhance cytotoxic potency and selectivity against various cancer cell lines. These compounds often exert their anticancer effects by targeting fundamental cellular processes such as cell division and survival signaling pathways.
Mechanism of Action
Derivatives of this compound have been shown to primarily function as inhibitors of tubulin polymerization . By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to a cascade of cellular events, including:
-
Cell Cycle Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1][2]
-
Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[3]
Signaling Pathways
The anticancer activity of this compound derivatives is intrinsically linked to the disruption of microtubule-dependent signaling. The primary pathway involves the inhibition of tubulin polymerization, which subsequently leads to G2/M phase cell cycle arrest and the induction of apoptosis.
Caption: Mechanism of action for this compound derivatives.
Quantitative Data on Anticancer Activity
While comprehensive data specifically for a wide range of this compound derivatives from a single study is limited, the following tables summarize available data for closely related compounds, highlighting the potential of the 4-methylphenyl moiety in enhancing anticancer activity.
Table 1: Anticancer Activity of 1,3-Oxazol-4-ylphosphonium Salts [4]
| Compound | Substituents | Average GI50 (µM) | Average TGI (µM) | Average LC50 (µM) |
| 9 | 2-(4-methylphenyl), 5-[(4-methylphenyl)sulfanyl] | 0.3 - 1.1 | 1.2 - 2.5 | 5 - 6 |
| 1 | 2-phenyl, 5-[(4-methylphenyl)amino] | 0.3 - 1.1 | 1.2 - 2.5 | 5 - 6 |
| 4 | 2-[(4-methylphenyl)amino], 5-phenyl | 0.3 - 1.1 | 1.2 - 2.5 | 5 - 6 |
GI50: 50% growth inhibition; TGI: total growth inhibition; LC50: 50% lethal concentration.
Table 2: Anticancer Activity of 2-Aryl-5-sulfonyl-1,3-oxazole-4-carboxylates [5][6]
| Compound | 2-Aryl Substituent | Average GI50 (µM) | Average TGI (µM) | Average LC50 (µM) |
| 15 | Phenyl | 5.37 | 12.9 | 36 |
| Related compounds with 2-(4-methylphenyl) substituents have also been synthesized and screened, showing anticancer activity. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound derivatives for anticancer activity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the this compound derivatives and a vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the test compounds on the polymerization of tubulin into microtubules.
Caption: Workflow for the tubulin polymerization inhibition assay.
Materials:
-
Purified tubulin
-
GTP solution
-
Tubulin polymerization buffer
-
This compound derivative stock solutions
-
Positive control (e.g., colchicine, nocodazole)
-
Negative control (vehicle)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing tubulin and GTP in a polymerization buffer.
-
Add the this compound derivative at various concentrations, a positive control, or a negative control to the reaction mixture.
-
Incubate the mixture at 37°C to initiate tubulin polymerization.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of microtubule formation.
-
Plot the absorbance versus time to generate polymerization curves.
-
Determine the IC50 value for the inhibition of tubulin polymerization.[2]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the distribution of cells in different phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound derivative stock solutions
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution containing RNase A
Procedure:
-
Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content of individual cells.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[1]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The primary mechanism of action for derivatives of this class appears to be the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. The provided protocols offer a robust framework for the synthesis and evaluation of new analogs.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2- and 4-positions of the oxazole ring to optimize potency and selectivity.
-
In Vivo Efficacy: Evaluation of the most promising compounds in animal models of cancer to assess their therapeutic potential.
-
Elucidation of Detailed Signaling Pathways: Investigating the specific upstream and downstream effectors of the apoptotic pathway triggered by these compounds.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives as effective anticancer drugs can be realized.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Anticancer Activity of 1,3‐Oxazol‐4‐ylphosphonium Salts in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
Application Notes and Protocols for 5-(4-Methylphenyl)-1,3-oxazole in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 5-aryl-1,3-oxazole core, in particular, has been a subject of interest in the development of new therapeutic agents. This document provides detailed application notes and protocols relevant to the investigation of 5-(4-Methylphenyl)-1,3-oxazole and its derivatives in antimicrobial research. While specific antimicrobial data for this compound is not extensively available in the reviewed literature, this document compiles information on structurally related compounds and general methodologies to guide researchers in evaluating its potential.
1. Antimicrobial Activity of Structurally Related Oxazole Derivatives
Quantitative data on the antimicrobial efficacy of various oxazole derivatives are presented to provide a comparative context for the potential activity of this compound. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several 1,3-oxazole derivatives against a range of bacterial and fungal strains.
Table 1: Antibacterial Activity of Selected 1,3-Oxazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Staphylococcus epidermidis 756 | 56.2 | - | - |
| Bacillus subtilis ATCC 6683 | 56.2 | - | - | |
| 4-Benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | Escherichia coli ATCC 25922 | 28.1 | - | - |
| 2-{4-[(4-Bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | Staphylococcus epidermidis 756 | 56.2 | - | - |
Data sourced from a study on 1,3-oxazole-based compounds and their isosteric analogues.[1]
Table 2: Antifungal Activity of Selected 1,3-Oxazole Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Ethyl {4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate | Candida albicans 128 | 14 | - | - |
| 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-5-(2,4-dimethylphenyl)-4-methyl-1,3-oxazole | Candida albicans 128 | 14 | - | - |
| 2-{4-[(4-Bromophenyl)sulfonyl]phenyl}-5-mesityl-4-methyl-1,3-oxazole | Candida albicans 128 | 14 | - | - |
| 3-Phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | Candida albicans 128 | 14 | - | - |
Data sourced from a study on 1,3-oxazole-based compounds and their isosteric analogues.[1]
2. Experimental Protocols
The following are detailed protocols for the synthesis and antimicrobial evaluation of 5-aryl-1,3-oxazole derivatives, which can be adapted for this compound.
2.1. General Synthesis of 5-Aryl-1,3-oxazoles
A common and efficient method for the synthesis of 5-substituted oxazoles is the Van Leusen reaction. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).
-
Materials:
-
4-Methylbenzaldehyde (p-tolualdehyde)
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 4-methylbenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq).
-
Add potassium carbonate (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.
-
2.2. Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using standard methods such as the broth microdilution method for Minimum Inhibitory Concentration (MIC) determination and the agar disk diffusion method for assessing the zone of inhibition.
2.2.1. Broth Microdilution Method for MIC Determination
-
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal strains.
-
This compound stock solution in Dimethyl Sulfoxide (DMSO).
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth with DMSO).
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO, but no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
2.2.2. Agar Disk Diffusion Method
-
Materials:
-
Mueller-Hinton Agar (MHA) plates.
-
Sterile paper disks (6 mm diameter).
-
Bacterial or fungal strains.
-
This compound solution of a known concentration.
-
Positive control antibiotic disks.
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (0.5 McFarland).
-
Evenly swab the surface of an MHA plate with the inoculum.
-
Impregnate sterile paper disks with a known amount of the this compound solution and allow them to dry.
-
Place the impregnated disks, along with a positive control antibiotic disk, on the surface of the inoculated agar plate.
-
Incubate the plates under the same conditions as for the broth microdilution method.
-
Measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
3. Visualizations
3.1. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Van Leusen reaction.
Caption: General synthesis workflow for this compound.
3.2. Antimicrobial Screening Workflow
The diagram below outlines the key steps in the antimicrobial screening process.
Caption: Workflow for antimicrobial susceptibility testing.
4. Potential Mechanism of Action
The precise mechanism of antimicrobial action for this compound has not been elucidated. However, for the broader class of oxazole-containing compounds, several mechanisms have been proposed. These include the inhibition of essential enzymes in microbial metabolic pathways, disruption of cell membrane integrity, and interference with nucleic acid or protein synthesis. Further research, including target-based assays and molecular docking studies, is required to determine the specific mode of action for this compound.
Disclaimer: The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific laboratory conditions and microbial strains. Researchers should adhere to all applicable safety guidelines when handling chemicals and microorganisms.
References
Application Notes and Protocols for the Evaluation of 5-(4-Methylphenyl)-1,3-oxazole as a Potential Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the investigation of 5-(4-Methylphenyl)-1,3-oxazole as a potential inhibitor of tubulin polymerization, a key target in cancer chemotherapy. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats used to characterize such molecules. The provided quantitative data is based on structurally related oxazole derivatives that have been evaluated for their anticancer properties, offering a valuable reference for expected outcomes and data interpretation.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular functions, including mitosis, cell motility, and intracellular transport. Their dynamic instability is a tightly regulated process, and its disruption can lead to cell cycle arrest and apoptosis. This makes tubulin an attractive target for the development of anticancer agents. Small molecules that interfere with tubulin polymerization, either by stabilizing or destabilizing microtubules, have been successfully developed as chemotherapeutic drugs.
The 1,3-oxazole scaffold is present in various biologically active compounds, and its derivatives have been explored as potential anticancer agents, with some demonstrating tubulin polymerization inhibitory activity. This document provides the necessary protocols to assess whether this compound exhibits similar properties.
Data Presentation: Anticancer Activity of Related Oxazole Derivatives
Due to the limited availability of specific data for this compound, the following tables summarize the in vitro anticancer activity of structurally related oxazole derivatives against the National Cancer Institute's 60 human cancer cell line panel (NCI-60). This data is presented to illustrate the potential anticancer activity of the oxazole class of compounds and to provide a reference for the types of data that would be generated for the target compound.
Disclaimer: The following data is for related oxazole derivatives and not for this compound.
Table 1: NCI-60 Five-Dose Screening Data for Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (Compound 15) [1]
| Subpanel | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Leukemia | CCRF-CEM | 1.21 | - | >100 |
| HL-60(TB) | 14.99 | - | >100 | |
| K-562 | 17.71 | - | >100 | |
| MOLT-4 | 6.09 | - | >100 | |
| SR | 0.92 | - | >100 | |
| Non-Small Cell Lung Cancer | NCI-H522 | 17.56 | - | >100 |
| Colon Cancer | COLO 205 | - | - | - |
| CNS Cancer | SF-295 | >100 | >100 | >100 |
| Melanoma | MALME-3M | - | - | - |
| Ovarian Cancer | SK-OV-3 | >100 | >100 | >100 |
| Renal Cancer | ACHN | - | - | - |
GI50: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. LC50: Concentration for 50% cell killing. '-' indicates data not provided or not calculable under the experimental conditions.[1]
Table 2: NCI-60 Single-Dose Screening of 2-Aryl-5-sulfonyl-1,3-oxazole-4-carbonitriles (10⁻⁵ M) [2]
| Compound | Subpanel | Cell Line | Growth Inhibition (%) |
| 5-(4-methylphenylsulfonyl)-2-phenyl-1,3-oxazole-4-carbonitrile | Leukemia | CCRF-CEM | 98.2 |
| Non-Small Cell Lung Cancer | NCI-H460 | 95.1 | |
| Colon Cancer | HCT-116 | 93.4 | |
| CNS Cancer | SF-295 | 88.7 | |
| Melanoma | SK-MEL-28 | 91.5 | |
| Ovarian Cancer | OVCAR-3 | 90.3 | |
| Renal Cancer | A498 | 92.6 | |
| Prostate Cancer | PC-3 | 89.9 | |
| Breast Cancer | MCF7 | 94.2 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: Tubulin polymerization can be monitored by the increase in fluorescence of a reporter molecule that binds specifically to polymerized microtubules.
Materials:
-
Tubulin (≥99% pure, from bovine brain)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
This compound (test compound) dissolved in DMSO
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a 2X tubulin solution (e.g., 4 mg/mL) in General Tubulin Buffer with 20% glycerol.
-
Prepare a 10X stock solution of the test compound and controls in General Tubulin Buffer (final DMSO concentration should be <1%).
-
In a pre-warmed (37°C) 96-well plate, add 5 µL of the 10X test compound, controls, or vehicle (DMSO) to the respective wells.
-
Prepare a tubulin polymerization mix on ice containing the 2X tubulin solution, 2 mM GTP, and the fluorescent reporter at its optimal concentration.
-
To initiate the reaction, add 45 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to obtain polymerization curves. The IC50 value can be determined by measuring the inhibition of polymerization at various compound concentrations.
Cell Viability (MTT) Assay
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well, clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe any morphological changes induced by the compound.
Procedure:
-
Grow cells on glass coverslips.
-
Treat cells with the test compound for the desired time.
-
Fix the cells with ice-cold methanol or paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding with bovine serum albumin (BSA).
-
Incubate with a primary antibody against α-tubulin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Procedure:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content by flow cytometry. An accumulation of cells in the G2/M phase would suggest a mitotic arrest, a characteristic effect of tubulin inhibitors.
Apoptosis Assay (Annexin V/PI Staining)
This assay detects programmed cell death (apoptosis) induced by the compound.
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with binding buffer.
-
Stain the cells with FITC-conjugated Annexin V and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Signaling Pathway
The expected signaling pathway for a tubulin polymerization inhibitor leading to apoptosis is depicted below. Disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest. This sustained arrest can trigger the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, ultimately leading to cell death.
References
Application Notes and Protocols for In Vitro Assays Involving 5-(4-Methylphenyl)-1,3-oxazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of 5-(4-Methylphenyl)-1,3-oxazole and its derivatives, a class of compounds that has demonstrated notable potential in anticancer and anti-inflammatory research. The following sections detail the experimental protocols for key assays, present available quantitative data for representative derivatives, and visualize relevant biological pathways and workflows.
Introduction
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] Derivatives of this compound have been the subject of investigation primarily for their cytotoxic effects against various cancer cell lines and their potential to modulate inflammatory pathways. The protocols outlined below are standard methods used to characterize the bioactivity of this class of compounds.
Anticancer Activity Assays
The antiproliferative and cytotoxic effects of this compound derivatives are commonly assessed using cell-based assays. The National Cancer Institute's NCI-60 human tumor cell line screen and the MTT assay are standard preliminary evaluations.
Quantitative Data for 5-(Aryl)-1,3-Oxazole Derivatives
| Compound ID | Cancer Cell Line Subpanel | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) | Reference |
| Derivative 15 ¹ | Leukemia | 1.21 - 17.71 | -3.72 - 14.77 | >100 | [3] |
| Non-Small Cell Lung | 0.92 - >100 | -3.16 - >100 | >100 | [3] | |
| Colon Cancer | 1.55 - >100 | -42.98 - >100 | >100 | [3] | |
| CNS Cancer | 2.51 - >100 | 11.22 - >100 | >100 | [3] | |
| Melanoma | 0.24 - >100 | -78.70 - >100 | >100 | [3] | |
| Ovarian Cancer | 1.95 - >100 | 8.91 - >100 | >100 | [3] | |
| Renal Cancer | 0.50 - >100 | -35.00 - >100 | >100 | [3] | |
| Prostate Cancer | 2.19 - 2.88 | 11.48 - 12.88 | >100 | [3] | |
| Breast Cancer | 1.62 - >100 | 7.94 - >100 | >100 | [3] |
¹Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate
Note: GI₅₀: Growth Inhibitory concentration 50; TGI: Total Growth Inhibitory concentration; LC₅₀: Lethal Concentration 50.
Experimental Protocols
This protocol provides a general overview of the NCI-60 screen methodology.
Objective: To evaluate the anticancer activity of a test compound against a panel of 60 human cancer cell lines.
Materials:
-
60 human cancer cell lines from the NCI-60 panel
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
Test compound (e.g., a this compound derivative)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
10 mM Trizma base solution
-
Automated plate reader
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.[5]
-
Time Zero Plates: After 24 hours, fix two plates of each cell line with TCA to determine the cell count at the time of drug addition.[5]
-
Compound Addition: Add the test compound at various concentrations (typically a 5-log dilution series) to the remaining plates.
-
Incubation: Incubate the plates for 48 hours.[6]
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold TCA.
-
Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.[5]
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization: Solubilize the bound stain with Trizma base.
-
Absorbance Reading: Read the absorbance at 515 nm.[5]
Data Analysis: The absorbance values are used to calculate the percentage of cell growth, and dose-response curves are generated to determine the GI₅₀, TGI, and LC₅₀ values.
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value from the dose-response curve.
Anti-inflammatory Activity Assays
Oxazole derivatives have been investigated for their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
Experimental Protocols
Objective: To determine the ability of a test compound to inhibit COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Test compound
-
Enzyme immunoassay (EIA) kit for prostaglandin detection
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.
-
Compound Incubation: Incubate the enzyme with the test compound at various concentrations for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) by adding a stopping agent (e.g., HCl).
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced using an EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value.
Objective: To assess the inhibitory effect of a test compound on 5-LOX activity.
Materials:
-
5-LOX enzyme (e.g., from potato tubers or recombinant human)
-
Linoleic acid or arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Test compound
-
Spectrophotometer
Procedure:
-
Enzyme and Compound Incubation: Pre-incubate the 5-LOX enzyme with the test compound at various concentrations in the reaction buffer.
-
Reaction Initiation: Start the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Absorbance Measurement: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and the IC₅₀ value.
References
- 1. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. Video: Evaluation of Caspase Activation to Assess Innate Immune Cell Death [jove.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-(4-Methylphenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 5-(4-Methylphenyl)-1,3-oxazole (CAS No. 143659-19-2). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Physicochemical and Safety Data
Proper handling and storage protocols are informed by the physicochemical and hazard properties of a substance. The following tables summarize the available data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 143659-19-2 | ChemScene[1], Sigma-Aldrich[2] |
| Molecular Formula | C₁₀H₉NO | ChemScene[1], Sigma-Aldrich[2] |
| Molecular Weight | 159.18 g/mol | ChemScene[1] |
| Synonyms | 5-(p-Tolyl)oxazole, 4-(1,3-Oxazol-5-yl)toluene | Sigma-Aldrich[2], CymitQuimica |
| Physical Form | Solid, low-melting solid, or yellow crystalline powder | Sigma-Aldrich[2], CymitQuimica |
| Purity | ≥97% | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | ChemScene[1] |
| logP (octanol-water partition coefficient) | 2.65002 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Table 2: Hazard Identification and Safety Precautions
| Category | Information | Source |
| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich[2] |
| Signal Word | Warning | Sigma-Aldrich[2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Sigma-Aldrich[2] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | Sigma-Aldrich[2] |
| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell. | Sigma-Aldrich[2] |
| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. | Sigma-Aldrich[2] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant. | Sigma-Aldrich[2], ECHEMI[3] |
Handling and Storage Procedures
The following protocols are based on the known hazards of this compound and general best practices for handling chemical irritants in a laboratory setting.[4][5][6]
Personal Protective Equipment (PPE)
A critical aspect of safe handling is the consistent use of appropriate PPE. The minimum required PPE when working with this compound includes:
-
Eye Protection: Chemical safety goggles. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant laboratory coat and an apron as needed.
-
Footwear: Closed-toe shoes.
Storage Protocol
Proper storage is essential for maintaining the stability of the compound and preventing accidental exposure.
-
Container: Store in a tightly sealed, clearly labeled container.[5]
-
Location: Keep in a cool, dry, and well-ventilated area.[5] Store below eye level to minimize the risk of spills to the face.[6]
-
Incompatibilities: Store away from strong oxidizing agents and other incompatible materials as indicated by safety data sheets for similar compounds.
-
Environment: Protect from moisture and direct sunlight.
General Handling Protocol
Due to its irritant properties, this compound should be handled with care.
-
Ventilation: All handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[6][7]
-
Dispensing: When weighing the solid, do not dispense it directly onto a balance in the open lab.[7] Instead, pre-tare a sealed container, transfer the desired amount of the compound into the container inside the fume hood, and then re-seal and weigh.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[7] Avoid touching your face, personal items, or lab equipment with gloved hands.[8]
-
Spills: In case of a small spill, decontaminate the area promptly using appropriate spill cleanup materials.[4] For larger spills, evacuate the area and contact Environmental Health and Safety.[4]
Experimental Protocols
As no specific experimental protocols for this compound were found, a general procedure for preparing a stock solution is provided below. This should be adapted based on the specific requirements of your experiment.
Preparation of a Stock Solution
-
Pre-Experiment Checklist:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify the availability of all necessary PPE.
-
Have appropriate solvent and glassware ready.
-
Ensure a designated hazardous waste container is accessible.
-
-
Procedure:
-
Calculate the required mass of this compound for the desired concentration and volume of the stock solution.
-
Following the dispensing protocol in section 2.3, weigh the calculated amount of the compound into a suitable container (e.g., a vial or flask).
-
Inside the fume hood, add the desired solvent to the container with the compound.
-
If necessary, gently agitate the container (e.g., using a magnetic stirrer or by swirling) until the solid is completely dissolved. Sonication may be used if the compound is difficult to dissolve, but ensure the container is sealed to prevent aerosolization.
-
Once dissolved, clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution under the appropriate conditions as outlined in section 2.2.
-
Waste Disposal
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[4][9]
-
Container: Use a clearly labeled, sealable, and chemically compatible hazardous waste container.[9]
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety department for specific guidance and to schedule a waste pickup.[9]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
For any significant exposure or emergency, contact your institution's emergency response line.
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. ehss.syr.edu [ehss.syr.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. umdearborn.edu [umdearborn.edu]
- 7. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The oxazole motif is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. Its synthesis has been a subject of intense research, with palladium-catalyzed methods emerging as powerful tools for the construction of this key heterocycle. This document provides detailed application notes and protocols for three prominent palladium-catalyzed strategies for the synthesis of substituted oxazoles, offering researchers a practical guide to their implementation.
Palladium-Catalyzed Sequential C-N/C-O Bond Formation from Amides and Ketones
This method provides a highly efficient route to polysubstituted oxazoles from readily available amides and ketones. The reaction proceeds via a palladium(II)-catalyzed sp² C-H activation pathway, forming the C-N and C-O bonds sequentially in a one-pot process.
Reaction Principle
The proposed mechanism involves the initial condensation of the amide and ketone, followed by isomerization to an enamide intermediate. Palladium-catalyzed C-H activation of the enamide, followed by intramolecular cyclization and reductive elimination, affords the oxazole product. A copper salt often acts as a co-catalyst or promoter in this transformation.
Data Presentation
| Entry | Amide | Ketone | Product | Yield (%) |
| 1 | Benzamide | Acetophenone | 2,5-Diphenyl-4-methyloxazole | 86 |
| 2 | 4-Methylbenzamide | Acetophenone | 2-(p-Tolyl)-5-phenyl-4-methyloxazole | 82 |
| 3 | 4-Methoxybenzamide | Acetophenone | 2-(4-Methoxyphenyl)-5-phenyl-4-methyloxazole | 78 |
| 4 | 4-Chlorobenzamide | Acetophenone | 2-(4-Chlorophenyl)-5-phenyl-4-methyloxazole | 75 |
| 5 | Benzamide | Propiophenone | 2,5-Diphenyl-4-ethyloxazole | 80 |
| 6 | Benzamide | 1-(p-Tolyl)ethan-1-one | 2-Phenyl-5-(p-tolyl)-4-methyloxazole | 84 |
Experimental Protocol
General Procedure for the Synthesis of 2,4,5-Trisubstituted Oxazoles: [1][2][3][4]
To a dried Schlenk tube equipped with a magnetic stir bar were added the amide (0.5 mmol, 1.0 equiv), ketone (0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), CuBr₂ (22.3 mg, 0.1 mmol, 20 mol%), and K₂S₂O₈ (270 mg, 1.0 mmol, 2.0 equiv). The tube was evacuated and backfilled with nitrogen three times. Anhydrous solvent (e.g., DMF or DMSO, 2.0 mL) was added, and the mixture was stirred at 120 °C for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite. The filtrate was washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.
Palladium-Catalyzed and Copper-Mediated Cascade Oxidative Cyclization
This protocol describes a novel bimetallic-catalyzed oxidative cyclization for the regioselective synthesis of trisubstituted oxazoles. The reaction proceeds through a cascade formation of C-N and C-O bonds, with water serving as the oxygen atom source.
Reaction Principle
The proposed mechanism initiates with the reaction of a propargyl ester and a benzylamine. The palladium catalyst is believed to facilitate the aminopalladation of the alkyne, followed by a series of oxidative steps mediated by a copper co-catalyst, leading to the cyclization and formation of the oxazole ring.
Data Presentation
| Entry | Propargyl Ester | Benzylamine | Product | Yield (%) |
| 1 | Phenylpropargyl acetate | Benzylamine | 2-Benzyl-5-methyl-4-phenyloxazole | 85 |
| 2 | Phenylpropargyl acetate | 4-Methylbenzylamine | 2-(4-Methylbenzyl)-5-methyl-4-phenyloxazole | 82 |
| 3 | Phenylpropargyl acetate | 4-Methoxybenzylamine | 2-(4-Methoxybenzyl)-5-methyl-4-phenyloxazole | 78 |
| 4 | Phenylpropargyl acetate | 4-Chlorobenzylamine | 2-(4-Chlorobenzyl)-5-methyl-4-phenyloxazole | 76 |
| 5 | (4-Methoxyphenyl)propargyl acetate | Benzylamine | 2-Benzyl-4-(4-methoxyphenyl)-5-methyloxazole | 80 |
| 6 | (4-Chlorophenyl)propargyl acetate | Benzylamine | 2-Benzyl-4-(4-chlorophenyl)-5-methyloxazole | 75 |
Experimental Protocol
General Procedure for the Synthesis of Trisubstituted Oxazoles: [5]
In a sealed tube, the propargyl ester (0.5 mmol, 1.0 equiv), benzylamine (0.75 mmol, 1.5 equiv), Pd(CH₃CN)₂Cl₂ (6.5 mg, 0.025 mmol, 5 mol%), and CuBr₂ (223 mg, 1.0 mmol, 2.0 equiv) were combined in DMSO (1.5 mL). Water (27 µL, 1.5 mmol, 3.0 equiv) was added, and the reaction mixture was stirred at 100 °C in the air for 8-15 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with saturated aqueous NH₄Cl (3 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄ and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of petroleum ether/ethyl acetate) to give the desired oxazole.
Palladium-Catalyzed C-H Activation of Simple Arenes and Cascade Reaction with Nitriles
This approach enables the synthesis of 2,4,5-trisubstituted oxazoles from readily available simple arenes and functionalized aliphatic nitriles. The transformation involves a palladium-catalyzed C-H activation, carbopalladation, and a tandem annulation sequence in a single pot.
Reaction Principle
The reaction is thought to proceed via palladium-catalyzed C-H activation of the arene to form an arylpalladium intermediate. This intermediate then undergoes carbopalladation with the nitrile, followed by a tandem annulation sequence to construct the oxazole ring. The reaction proceeds under redox-neutral conditions and exhibits high atom economy.
Data Presentation
| Entry | Arene | Nitrile | Product | Yield (%) |
| 1 | Benzene | 2-(Benzoylamino)acetonitrile | 2-Amino-4,5-diphenyloxazole | 82 |
| 2 | Toluene | 2-(Benzoylamino)acetonitrile | 2-Amino-5-phenyl-4-(p-tolyl)oxazole | 78 |
| 3 | Anisole | 2-(Benzoylamino)acetonitrile | 2-Amino-4-(4-methoxyphenyl)-5-phenyloxazole | 75 |
| 4 | Chlorobenzene | 2-(Benzoylamino)acetonitrile | 2-Amino-4-(4-chlorophenyl)-5-phenyloxazole | 70 |
| 5 | Benzene | 2-((4-Methylbenzoyl)amino)acetonitrile | 2-Amino-5-(p-tolyl)-4-phenyloxazole | 79 |
| 6 | Benzene | 2-((4-Chlorobenzoyl)amino)acetonitrile | 2-Amino-5-(4-chlorophenyl)-4-phenyloxazole | 72 |
Experimental Protocol
General Procedure for the Synthesis of 2,4,5-Trisubstituted Oxazoles: [6][7][8]
A mixture of the arene (2.0 mL), the functionalized aliphatic nitrile (0.3 mmol, 1.0 equiv), Pd(OAc)₂ (6.7 mg, 0.03 mmol, 10 mol%), a suitable ligand (e.g., PPh₃, 15.7 mg, 0.06 mmol, 20 mol%), and an oxidant (e.g., Ag₂CO₃, 165 mg, 0.6 mmol, 2.0 equiv) in a sealed tube was stirred at 130 °C for 24 hours. After cooling to room temperature, the reaction mixture was filtered through a short pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by preparative thin-layer chromatography (petroleum ether/ethyl acetate) to afford the desired product.
Visualizations
Caption: A generalized workflow for palladium-catalyzed oxazole synthesis.
Caption: Simplified pathway for oxazole synthesis from amides and ketones.
Caption: General influence of substrate electronics and sterics on yield.
References
- 1. Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones [organic-chemistry.org]
- 2. Palladium-catalyzed sequential C-N/C-O bond formations: synthesis of oxazole derivatives from amides and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed sequential C-N/C-O bond formations: synthesis of oxazole derivatives from amides and ketones. | Semantic Scholar [semanticscholar.org]
- 4. figshare.com [figshare.com]
- 5. Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted … [ouci.dntb.gov.ua]
- 7. Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two robust methods for the solid-phase synthesis of oxazole derivatives. The oxazole motif is a privileged scaffold in medicinal chemistry, and these solid-phase methodologies offer significant advantages for the rapid synthesis of compound libraries for drug discovery and development.
Method 1: Van Leusen Synthesis of 5-Aryl-Substituted Oxazoles using a Polymer-Supported TosMIC Reagent
This method, adapted from the work of Kulkarni and Ganesan, utilizes a polymer-supported p-toluenesulfonylmethyl isocyanide (TosMIC) reagent in a van Leusen reaction with various aldehydes to generate 5-aryl-substituted oxazoles. The use of a solid-supported reagent and a resin-bound catalyst simplifies purification, making it amenable to parallel synthesis.
Experimental Workflow
Caption: Workflow for the solid-phase van Leusen oxazole synthesis.
Experimental Protocol
1. Preparation of Polymer-Supported TosMIC:
-
This protocol assumes the availability of a pre-prepared polystyrene-supported TosMIC resin. This resin can be synthesized from polystyrene-SH resin in three steps as described in the literature.
2. Oxazole Synthesis:
-
To a solution of the desired aromatic aldehyde (0.1 mmol) in anhydrous tetrahydrofuran (THF, 2 mL) in a reaction vessel, add the polymer-supported TosMIC resin (1.2 equivalents).
-
Add a quaternary ammonium hydroxide ion-exchange resin (e.g., Amberlite IRA-900 OH form) as the catalyst (2.0 equivalents).
-
Seal the reaction vessel and heat the mixture at reflux with gentle agitation for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) analysis of small aliquots of the supernatant.
3. Product Isolation and Purification:
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the polymer-supported TosMIC resin and the ion-exchange resin catalyst.
-
Wash the resins with THF (3 x 2 mL).
-
Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude 5-aryl oxazole.
-
If necessary, further purify the product by preparative TLC or column chromatography.
Quantitative Data
| Aldehyde (Ar-CHO) | Product (5-Aryl Oxazole) | Reaction Time (h) | Crude Purity (%) | Isolated Yield (%) |
| Benzaldehyde | 5-Phenyl-oxazole | 12 | >95 | 85 |
| 4-Nitrobenzaldehyde | 5-(4-Nitrophenyl)-oxazole | 12 | >95 | 84 |
| 3-Nitro-4-chlorobenzaldehyde | 5-(3-Nitro-4-chlorophenyl)-oxazole | 18 | >90 | 83 |
| 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl)-oxazole | 15 | >95 | 88 |
| 2-Naphthaldehyde | 5-(Naphthalen-2-yl)-oxazole | 16 | >90 | 75 |
| 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-oxazole | 14 | >95 | 86 |
Method 2: Solid-Phase Synthesis of Oxazole-Containing Dipeptides from Serine/Threonine
This protocol, based on the work of Biron, Chatterjee, and Kessler, describes a highly efficient two-step procedure for the synthesis of oxazole-containing dipeptides on a solid support. The method starts with a resin-bound dipeptide containing a C-terminal serine or threonine, which undergoes oxidation followed by cyclodehydration to form the oxazole ring. This methodology is compatible with standard Fmoc-based solid-phase peptide synthesis.
Experimental Workflow
Caption: Workflow for the solid-phase synthesis of oxazole-containing dipeptides.
Experimental Protocol
1. Solid-Phase Peptide Synthesis of the Precursor Dipeptide:
-
The precursor dipeptide (Fmoc-AA-Ser-Resin or Fmoc-AA-Thr-Resin) is synthesized on a Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
2. Oxidation to the β-Keto Amide:
-
Swell the resin-bound dipeptide in anhydrous dichloromethane (DCM, 10 mL/g of resin) for 30 minutes.
-
Add a solution of Dess-Martin periodinane (4 equivalents) in DCM to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Filter the resin and wash thoroughly with DCM (3 x 10 mL), dimethylformamide (DMF, 3 x 10 mL), and DCM (3 x 10 mL).
3. Cyclodehydration to the Oxazole:
-
To the resin-bound β-keto amide in anhydrous DCM, add triphenylphosphine (PPh₃, 5 equivalents) and iodine (I₂, 2 equivalents).
-
Agitate the mixture for 10 minutes at room temperature.
-
Add N,N-diisopropylethylamine (DIPEA, 10 equivalents) and continue to agitate the mixture for 4 hours at room temperature.
-
Filter the resin and wash with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL), then dry under vacuum.
4. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v) for 2 hours at room temperature.
-
Filter the resin and wash with fresh cleavage cocktail.
-
Combine the filtrates and concentrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Purify the crude oxazole-containing dipeptide by preparative reverse-phase HPLC.
Quantitative Data
| Precursor Dipeptide | Product (Oxazole-Containing Dipeptide) | Crude Purity (%) | Isolated Yield (%) |
| Fmoc-Ala-Ser-NH₂ | Ala-Oxazole-NH₂ | 75 | 68 |
| Fmoc-Phe-Ser-NH₂ | Phe-Oxazole-NH₂ | 78 | 71 |
| Fmoc-Val-Ser-NH₂ | Val-Oxazole-NH₂ | 72 | 65 |
| Fmoc-Ala-Thr-NH₂ | Ala-(5-Me)Oxazole-NH₂ | 70 | 63 |
| Fmoc-Phe-Thr-NH₂ | Phe-(5-Me)Oxazole-NH₂ | 73 | 67 |
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Troubleshooting & Optimization
Optimizing reaction conditions for 5-(4-Methylphenyl)-1,3-oxazole synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(4-methylphenyl)-1,3-oxazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Several methods are available for the synthesis of 5-substituted oxazoles. The most common and direct route to this compound is the Van Leusen oxazole synthesis.[1] This method involves the reaction of p-tolualdehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[2] Other notable methods include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, and the Fischer oxazole synthesis, which utilizes a cyanohydrin and an aldehyde.[3][4][5]
Q2: What is the general mechanism of the Van Leusen oxazole synthesis?
A2: The Van Leusen reaction for this specific synthesis proceeds through the following key steps:
-
Deprotonation: A base abstracts an acidic proton from the α-carbon of TosMIC.
-
Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of p-tolualdehyde.
-
Cyclization: The intermediate undergoes an intramolecular cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.
-
Elimination: The base promotes the elimination of p-toluenesulfinic acid from the oxazoline intermediate, leading to the formation of the aromatic this compound ring.[6][7]
Q3: How do I choose the appropriate base for the Van Leusen synthesis?
A3: The choice of base is critical and can significantly impact the reaction yield.[6] Potassium carbonate (K₂CO₃) is a commonly used mild base, often employed in protic solvents like methanol.[2] For reactions that are sluggish or result in incomplete elimination of the tosyl group, a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like THF can be more effective.[6]
Q4: What are some common side products in the synthesis of this compound?
A4: Common side products can include the stable 4-tosyl-4,5-dihydrooxazole intermediate (if the elimination step is incomplete), nitrile byproducts, and N-(tosylmethyl)formamide resulting from the hydrolysis of TosMIC.[6][8] If ketones are present as impurities in the aldehyde starting material, they can react with TosMIC to form nitriles.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Purity of Starting Materials | Ensure p-tolualdehyde is free from carboxylic acid impurities by purification (e.g., distillation).[6] TosMIC is moisture-sensitive; store it in a desiccator and handle it under an inert atmosphere.[6] |
| Inactive Base | Use a freshly opened or properly stored base. For stubborn reactions, consider switching from a milder base like K₂CO₃ to a stronger base such as t-BuOK or DBU.[6] |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, consider increasing the reaction time or gently heating the mixture to promote the final elimination step.[6] |
| Inappropriate Solvent | Ensure the use of anhydrous solvents. Protic solvents like methanol are suitable with bases like K₂CO₃, while aprotic solvents such as THF or DME are preferred with stronger bases like t-BuOK.[6] |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Recommended Solution |
| Isolation of Stable Oxazoline Intermediate | This indicates incomplete elimination of the tosyl group. Increase the reaction temperature, switch to a stronger base (e.g., t-BuOK, DBU), or extend the reaction time to facilitate elimination.[6][8] |
| Formation of Nitrile Byproduct | This may be due to ketone impurities in the p-tolualdehyde starting material. Purify the aldehyde by distillation or column chromatography before use.[8] |
| Hydrolysis of TosMIC | The formation of N-(tosylmethyl)formamide suggests the presence of water. Use anhydrous solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[8] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Residual p-toluenesulfinic acid | This byproduct from the elimination step can complicate purification. During the workup, wash the organic extract with a solution of sodium hydrosulfide (NaHS) to remove the sulfinic acid.[2][8] |
| Emulsion during Workup | Emulsions can make phase separation difficult. Add a saturated brine solution to the separatory funnel to help break the emulsion.[8] |
| Similar Polarity of Product and Impurities | If byproducts have similar polarity to the desired oxazole, optimize the reaction conditions to minimize their formation. For purification, meticulous column chromatography with a carefully selected eluent system may be necessary.[3] |
Data Presentation
Table 1: Effect of Different Bases on the Yield of 5-Phenyloxazole (Illustrative for 5-Aryl Oxazoles)
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Methanol | Reflux | Moderate to High |
| t-BuOK | THF | Room Temp | High |
| DBU | THF | Room Temp | High |
| NaH | THF | Room Temp | Moderate |
Note: Yields are highly substrate-dependent and these conditions serve as a general guideline. Optimization for this compound may be required.[6]
Experimental Protocols
Protocol: Van Leusen Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-tolualdehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).[8]
-
Add anhydrous methanol (10 mL) to the flask.[8]
-
Heat the reaction mixture to reflux and stir for 4-5 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature.[8]
-
Remove the solvent under reduced pressure.[8]
-
To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[8]
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[8]
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.[2]
Visualizations
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Common side reactions in oxazole synthesis and their prevention
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during oxazole synthesis. The information is tailored for professionals utilizing these synthetic routes in their research and development endeavors.
Troubleshooting Guides & FAQs
This section is organized by common oxazole synthesis methods. Each entry is presented in a question-and-answer format to directly address specific issues you might encounter.
Robinson-Gabriel Synthesis
Q1: My Robinson-Gabriel synthesis is resulting in a low yield and a significant amount of tar-like material. What's causing this and how can I fix it?
A1: Low yields and tar formation are common issues in the Robinson-Gabriel synthesis, often stemming from reaction conditions that are too harsh for the substrate.[1] Strong acids like concentrated sulfuric acid, especially at high temperatures, can cause decomposition and polymerization of starting materials or products.[1][2]
Prevention Strategies:
-
Select a Milder Dehydrating Agent: Instead of strong mineral acids, consider using alternatives that function under milder conditions. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid.[1] For sensitive substrates, modern reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step method involving Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often more effective.[1][3]
-
Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a manageable reaction rate and minimizing substrate decomposition.[1][2]
-
Reduce Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to prevent unnecessarily long reaction times, which can lead to the formation of byproducts.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times from hours to minutes, often resulting in higher yields and a cleaner reaction profile by reducing thermal degradation.[1]
Q2: I'm observing a significant amount of an enamide byproduct in my reaction. How can I prevent its formation?
A2: Enamide formation is a competing side reaction where water is eliminated from the 2-acylamino-ketone starting material.[2]
Prevention Strategies:
-
Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the pathway leading to enamide formation. This often requires systematic experimentation for a given substrate.[2]
-
Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of intermediates.[1][2] Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1]
Q3: My reaction is incomplete, even after a prolonged reaction time. How can I drive it to completion without generating byproducts?
A3: A sluggish or incomplete reaction indicates that the activation energy for the cyclodehydration step is not being met, or the dehydrating agent is not potent enough for your substrate.[1]
Prevention Strategies:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done with caution to avoid promoting side reactions.[1]
-
Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent, consider a slightly stronger one. For example, if TFAA is not effective, phosphorus oxychloride (POCl₃) might be a suitable alternative.[1]
-
Employ Microwave Heating: As mentioned before, microwave-assisted synthesis can be an effective way to drive the reaction to completion quickly and cleanly.[1]
Van Leusen Oxazole Synthesis
Q1: I am observing a significant amount of a byproduct that I suspect is the 4-tosyl-4,5-dihydrooxazole intermediate. How can I confirm its identity and push the reaction to completion?
A1: The accumulation of the dihydrooxazole intermediate is a frequent issue in the Van Leusen synthesis.[4][5] This occurs when the final base-promoted elimination of p-toluenesulfinic acid is inefficient.[5]
Prevention and Troubleshooting:
-
Characterization: Isolate the byproduct using column chromatography. The intermediate will have characteristic signals in ¹H and ¹³C NMR spectroscopy, and its mass can be confirmed by mass spectrometry. Key indicators will be the presence of the tosyl group and the dihydrooxazole ring protons.[5]
-
Force the Elimination:
-
Post-Reaction Treatment: If you have already worked up the reaction and isolated the dihydrooxazole, you can subject it to basic conditions again to promote elimination. Dissolve the intermediate in a suitable solvent (e.g., THF) and treat it with a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).[4][5]
-
One-Pot Modification: To prevent its formation in the first place, ensure your initial reaction conditions are robust enough for the elimination to occur. This often means using a slight excess of a strong base and potentially a higher reaction temperature after the initial formation of the intermediate.[4][5]
-
Q2: My reaction is producing a nitrile instead of the expected oxazole. What is causing this side reaction?
A2: Nitrile formation is the characteristic outcome of the Van Leusen reaction when a ketone is used as the starting material instead of an aldehyde.[6] The most likely cause is the presence of a ketone impurity in your aldehyde starting material.[4]
Prevention:
-
Check Aldehyde Purity: Purify the aldehyde by distillation or chromatography before use to remove any ketone impurities.[4]
Q3: I have noticed the formation of N-(tosylmethyl)formamide in my reaction mixture. Where is this coming from and is it problematic?
A3: N-(tosylmethyl)formamide can be a decomposition product of TosMIC, particularly under basic conditions in the presence of water.[4][5]
Prevention and Impact:
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Impact on Reaction: While N-(tosylmethyl)formamide does not directly convert to the oxazole, its formation consumes TosMIC, which will reduce the overall yield of your desired product.[5]
Fischer Oxazole Synthesis
Q1: How can I minimize the formation of chloro-oxazoline and oxazolidinone byproducts in the Fischer oxazole synthesis?
A1: The formation of these byproducts in the Fischer oxazole synthesis is influenced by the reaction conditions.[7]
Prevention Strategies:
-
Anhydrous Conditions: This reaction is highly sensitive to moisture. The presence of water can lead to the hydrolysis of intermediates, which can favor the formation of the oxazolidinone byproduct.[4] It is crucial to use anhydrous solvents and to dry the hydrogen chloride gas before it is introduced into the reaction mixture.[4]
-
Control Reaction Temperature and Time: Prolonged reaction times or elevated temperatures can promote side reactions. It is recommended to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Running the reaction at lower temperatures may also help to minimize byproduct formation.[4]
Data Presentation
The following tables summarize quantitative data on the effect of different reaction parameters on the yield of oxazole synthesis.
Table 1: Comparison of Dehydrating Agents in the Robinson-Gabriel Synthesis [1]
| Dehydrating Agent | Typical Solvent(s) | Typical Temperature | Advantages | Disadvantages |
| H₂SO₄ | Acetic Anhydride | 90-100°C | Inexpensive, readily available | Harsh, can lead to decomposition, tar formation, and sulfonation byproducts |
| POCl₃ / PCl₅ | DMF, Dioxane, Neat | 90-110°C | Effective for many substrates | Harsh, can lead to chlorinated byproducts, difficult workup |
| Polyphosphoric Acid (PPA) | Neat | 100-160°C | Often gives higher yields than H₂SO₄ | High viscosity, difficult to stir, challenging workup |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents (e.g., THF, Dioxane) | Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis | Expensive, can be too reactive for some substrates |
| Dess-Martin Periodinane (DMP) then PPh₃/I₂ | CH₂Cl₂, CH₃CN | Room Temperature | Very mild, high functional group tolerance | Two-step process, expensive reagents |
| Burgess Reagent | THF, Benzene | 50-80°C (often under microwave) | Mild, neutral conditions, clean conversions | Expensive, moisture-sensitive |
Table 2: Effect of Base on the Yield of 5-Phenyloxazole in the Van Leusen Synthesis [5]
| Base | Solvent | Temperature | Yield (%) |
| K₂CO₃ | Methanol | Reflux | 85 |
| t-BuOK | THF | Room Temp | 92 |
| DBU | THF | Room Temp | 90 |
Note: Yields are highly substrate-dependent and the conditions provided are for general guidance.
Experimental Protocols
Protocol 1: Mild Robinson-Gabriel Synthesis Using Dess-Martin Periodinane and PPh₃/I₂[1]
This two-step protocol is suitable for sensitive substrates.
Step A: Oxidation of β-hydroxy amide to β-keto amide
-
Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.
Step B: Cyclodehydration to the Oxazole
-
Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).
-
Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.
-
Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.
Protocol 2: Optimized Van Leusen Synthesis to Minimize Dihydrooxazole Intermediate[5]
This protocol is designed to favor the complete conversion to the oxazole.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (t-BuOK, 1.2 eq). Add anhydrous THF and cool the suspension to 0°C in an ice bath. In a separate flask, dissolve TosMIC (1.1 eq) in anhydrous THF.
-
Reaction: Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0°C. Stir the mixture for 15-20 minutes at this temperature. Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC. If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50°C for 1-2 hours.
-
Workup and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 3: Fischer Oxazole Synthesis with Anhydrous Conditions[4]
This protocol emphasizes the importance of anhydrous conditions to minimize byproduct formation.
-
Preparation: Dissolve mandelonitrile (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube. Cool the flask in an ice bath.
-
Reaction: Bubble dry hydrogen chloride gas through the solution. A precipitate of the oxazole hydrochloride will begin to form. Continue passing HCl gas through the solution until the reaction is complete (monitor by TLC).
-
Workup and Purification: Collect the precipitated 2,5-diphenyloxazole hydrochloride by filtration. The free base can be obtained by treating the hydrochloride salt with a weak base. The resulting 2,5-diphenyloxazole can be further purified by recrystallization from a suitable solvent like ethanol or toluene.
Visualizations
Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-(4-Methylphenyl)-1,3-oxazole
Welcome to the technical support center for the synthesis of 5-(4-Methylphenyl)-1,3-oxazole. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you increase the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed and effective method for preparing 5-substituted oxazoles, such as this compound, is the Van Leusen oxazole synthesis.[1][2] This reaction involves the condensation of p-toluenesulfonylmethyl isocyanide (TosMIC) with an aldehyde, in this case, 4-methylbenzaldehyde, in the presence of a base.[1][3]
Q2: What are the starting materials for the Van Leusen synthesis of this compound?
A2: The key starting materials are:
-
4-methylbenzaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
A suitable base (e.g., potassium carbonate)
-
An appropriate solvent (e.g., methanol)
Q3: Are there any alternative methods for the synthesis of this compound?
A3: While the Van Leusen reaction is highly recommended, other classical methods for oxazole synthesis include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones, and the Fischer oxazole synthesis, which proceeds from cyanohydrins and aldehydes.[4][5][6][7] However, for 5-substituted oxazoles, the Van Leusen method is often more direct and higher yielding.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Low yields are a common issue in oxazole synthesis. Several factors related to the Van Leusen reaction can be optimized to improve the outcome.
| Parameter | Recommendation | Rationale |
| Base | Use a non-nucleophilic base like potassium carbonate (K₂CO₃). For sensitive substrates, milder bases or specialized bases like piperidine-appended imidazolium in ionic liquids can be beneficial.[1] | A strong, nucleophilic base can lead to side reactions with the aldehyde or TosMIC. K₂CO₃ is effective for the deprotonation of TosMIC to initiate the reaction.[2] |
| Solvent | Anhydrous methanol is a common and effective solvent. The use of ionic liquids (e.g., [bmim]Br) has been shown to improve yields and allow for solvent recycling.[1][8] | The solvent polarity can influence the reaction rate and solubility of intermediates. Anhydrous conditions are important to prevent hydrolysis of intermediates. |
| Temperature | The reaction is often carried out at reflux in methanol.[1] Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[1] | Higher temperatures facilitate the elimination of the tosyl group to form the aromatic oxazole ring. Microwave irradiation provides efficient and uniform heating. |
| Purity of Reactants | Ensure that 4-methylbenzaldehyde is free of the corresponding carboxylic acid (4-methylbenzoic acid). Use pure TosMIC. | Impurities in the aldehyde can lead to the formation of byproducts. Degraded TosMIC will result in lower yields. |
Issue 2: Formation of Side Products
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of side products.
| Potential Side Product | How to Minimize | Identification |
| Unreacted Aldehyde | Ensure at least a stoichiometric amount of TosMIC is used. Monitor the reaction by TLC until the aldehyde spot disappears. | Compare with a standard of 4-methylbenzaldehyde on TLC. |
| Oxazoline Intermediate | Ensure the reaction goes to completion by providing sufficient reaction time and/or heat. | The oxazoline is an intermediate in the Van Leusen reaction. It may be isolated if the final elimination step is incomplete.[1] |
| Aldol Condensation Products | Use a non-nucleophilic base and control the reaction temperature. | These products will have a higher molecular weight and different polarity compared to the desired product. |
Issue 3: Difficulty in Product Purification
If you are facing challenges in isolating the pure this compound, consider the following:
-
Work-up Procedure: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent like diethyl ether or ethyl acetate. Washing the organic layer with water and brine helps to remove inorganic salts and residual solvent.
-
Purification Technique: Column chromatography on silica gel is a standard and effective method for purifying the crude product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used. Recrystallization from a suitable solvent can also be employed for further purification.
Experimental Protocols
Protocol 1: General Van Leusen Synthesis of this compound
This protocol is a standard procedure for the synthesis of 5-substituted oxazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylbenzaldehyde (1.0 equivalent) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.0-1.2 equivalents) in anhydrous methanol.
-
Addition of Base: Add potassium carbonate (K₂CO₃) (2.0-3.0 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Visualizations
Caption: Van Leusen reaction mechanism for 5-substituted oxazoles.
References
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 8. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Bioactivity in 5-(4-Methylphenyl)-1,3-oxazole Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for encountering low or no biological activity with 5-(4-Methylphenyl)-1,3-oxazole in various assays. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Compound-Related Issues
Q1: My this compound shows lower than expected or no bioactivity. Could the issue be with the compound itself?
A1: Yes, several factors related to the compound's integrity and handling can lead to low bioactivity. It is crucial to first verify the quality of your compound.
-
Identity and Purity: Confirm the chemical structure of your synthesized or purchased this compound using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The purity should be assessed by High-Performance Liquid Chromatography (HPLC), ideally showing >95% purity. Impurities from synthesis or degradation can interfere with the assay or be inactive, leading to misleading results.
-
Solubility: this compound is a relatively hydrophobic molecule with a predicted LogP of around 2.65.[1] Poor aqueous solubility can be a major reason for low bioactivity. If the compound is not fully dissolved in your assay buffer, its effective concentration will be significantly lower than the nominal concentration.
-
Aggregation: At higher concentrations, hydrophobic compounds can form aggregates, which can lead to non-specific assay interference or a reduction in the monomeric concentration available to interact with the target.
-
Stability: The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions.[2][3] While generally stable at physiological pH, prolonged incubation at extreme pH values or in the presence of strong nucleophiles could lead to degradation.
Q2: How can I address the potential solubility issues with this compound?
A2: Addressing solubility is a critical step in ensuring accurate and reproducible bioactivity data.
-
Solvent Selection: Typically, a stock solution is prepared in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (usually <1%) and consistent across all wells, including controls.
-
Visual Inspection: After diluting the stock solution into the assay buffer, visually inspect the solution for any signs of precipitation or cloudiness. This can be done by eye or under a microscope.
-
Solubility Measurement: If you consistently observe low activity, it is advisable to experimentally determine the kinetic or thermodynamic solubility of your compound in the specific assay buffer you are using.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO | --INVALID-LINK-- |
| Molecular Weight | 159.18 g/mol | --INVALID-LINK-- |
| Predicted LogP | 2.65 | [1] |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | [1] |
Assay-Related Issues
Q3: My compound appears to be pure and soluble, but the bioactivity is still low. What experimental parameters should I check?
A3: If compound-related issues are ruled out, the next step is to scrutinize the assay conditions.
-
Assay Sensitivity and Dynamic Range: Ensure your assay is sensitive enough to detect the expected level of activity. Run appropriate positive and negative controls to confirm that the assay is performing as expected. The Z'-factor is a statistical measure of assay quality; a value between 0.5 and 1.0 indicates a robust assay.
-
Incubation Time and Compound Concentration: The observed bioactivity can be dependent on the incubation time and the concentration of the compound. It is advisable to perform a time-course experiment and a dose-response curve to determine the optimal conditions.
-
Cell-Based Assay Considerations:
-
Cell Health and Density: Ensure that the cells are healthy, in the logarithmic growth phase, and plated at the optimal density.
-
Serum Protein Binding: If you are using a medium containing serum, the compound may bind to serum proteins like albumin, reducing its free concentration available to interact with the cells. Consider reducing the serum concentration or using a serum-free medium for the assay, if possible.
-
-
Assay Interference: Some compounds can interfere with the assay readout technology. For example, in fluorescence-based assays, a compound might be autofluorescent or quench the fluorescent signal. In enzyme-based assays, the compound could directly inhibit the reporter enzyme. It is important to run appropriate counter-screens to rule out such interferences.
Target and Pathway-Related Issues
Q4: I am not seeing any activity. Is it possible that this compound does not target the pathway I am investigating?
A4: This is a possibility. While oxazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer effects, the specific activity of this compound is not extensively documented in publicly available literature.
-
Known Targets of Oxazole Derivatives: Many more complex oxazole-containing compounds have been shown to have anticancer properties by targeting key cellular pathways. Two commonly implicated pathways are:
-
Tubulin Polymerization: Some oxazole derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.
-
STAT3 Signaling: The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is often constitutively active in cancer cells, promoting proliferation and survival. Some oxazole-based compounds have been developed as STAT3 inhibitors.
-
-
Structure-Activity Relationship (SAR): The bioactivity of oxazole derivatives is highly dependent on the substituents on the oxazole ring. The relatively simple structure of this compound may not possess the necessary functionalities for potent inhibition of certain targets. More complex derivatives often have additional groups that enhance binding to their biological targets.
Troubleshooting Workflow
References
- 1. STAT3 signaling pathway [pfocr.wikipathways.org]
- 2. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]
Technical Support Center: Synthesis of 5-(4-Methylphenyl)-1,3-oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-(4-Methylphenyl)-1,3-oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and versatile methods for synthesizing 5-substituted oxazoles like this compound are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis. The Van Leusen reaction, which involves the condensation of p-tolualdehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, is particularly common.[1][2] The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamidoketones.[3][4]
Q2: Can you briefly explain the mechanism of the Van Leusen oxazole synthesis for this compound?
A2: The reaction proceeds through a multi-step mechanism:[1][5]
-
Deprotonation: A base, such as potassium carbonate, abstracts a proton from the active methylene group of TosMIC, creating a carbanion.
-
Nucleophilic Addition: The TosMIC carbanion then attacks the carbonyl carbon of p-tolualdehyde.
-
Cyclization: The resulting alkoxide undergoes an intramolecular cyclization to form a 5-membered oxazoline intermediate.
-
Elimination: The base facilitates the elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic this compound ring.[1]
Q3: What are the recommended bases and solvents for the Van Leusen synthesis?
A3: Potassium carbonate (K₂CO₃) in anhydrous methanol is a widely used combination.[1] Other effective base-solvent systems include potassium tert-butoxide (t-BuOK) in aprotic solvents like tetrahydrofuran (THF).[1] The choice of base and solvent can influence reaction time and yield.
Q4: Are there any alternative, more rapid synthesis methods?
A4: Yes, microwave-assisted Van Leusen synthesis has been shown to be a facile method, significantly reducing reaction times from hours to minutes while providing good to excellent yields.[6][7] This method typically uses a base like potassium phosphate (K₃PO₄) and can be performed at elevated temperatures under microwave irradiation.[6]
Q5: How is the final product, this compound, typically purified and characterized?
A5: Purification is commonly achieved through column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate.[1][6] Characterization of the product can be performed using techniques like ¹H NMR and ¹³C NMR spectroscopy, as well as mass spectrometry to confirm the molecular weight and structure.[6][8] The formation of the oxazole can be monitored by the appearance of characteristic peaks in the NMR spectrum.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive or impure reagents. 2. Presence of water in the reaction. 3. Insufficient reaction time or temperature. 4. Ineffective base. | 1. Purify p-tolualdehyde by distillation if necessary. Use fresh, high-quality TosMIC. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. 3. Increase the reaction time and monitor progress by TLC. Ensure the reaction mixture reaches the target temperature. 4. Use freshly opened or properly stored base. Consider a stronger base like potassium tert-butoxide if potassium carbonate is ineffective.[1] |
| Formation of Side Products | 1. Self-condensation of p-tolualdehyde, especially with strong bases. 2. Formation of a 4-alkoxy-2-oxazoline when using an excess of a primary alcohol like methanol. | 1. Add the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC. 2. Use a controlled amount of the alcohol (typically 1-2 equivalents). |
| Difficulty in Product Purification | 1. Presence of p-toluenesulfinic acid byproduct from the elimination step. 2. Unreacted starting materials remaining. | 1. An aqueous workup can help remove the water-soluble byproduct. Using a resin-based catalyst can also simplify purification as the base and byproduct can be filtered off.[9] 2. Optimize reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. |
Experimental Protocols
Protocol 1: Conventional Van Leusen Synthesis
Materials:
-
p-Tolualdehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous methanol
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of p-tolualdehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL), add anhydrous potassium carbonate (1.5 mmol).[1]
-
Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.[1]
Protocol 2: Microwave-Assisted Van Leusen Synthesis
Materials:
-
p-Tolualdehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium phosphate (K₃PO₄)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine p-tolualdehyde (3 mmol), TosMIC (3 mmol), and K₃PO₄ (3 mmol).[6]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 60 °C using a power of 280-350 W and maintain for the optimized reaction time (typically minutes).[6]
-
After cooling, proceed with a standard aqueous workup and extraction.
-
Purify the crude product using silica gel column chromatography to obtain the final product.
Visualizations
Caption: Van Leusen reaction mechanism for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Robinson–Gabriel synthesis | Semantic Scholar [semanticscholar.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. 1,3-Oxazole synthesis [organic-chemistry.org]
Overcoming poor solubility of 5-(4-Methylphenyl)-1,3-oxazole in experiments
Technical Support Center: 5-(4-Methylphenyl)-1,3-oxazole
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding compound solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I diluted my DMSO stock into my aqueous assay buffer. What is the cause?
A: This is a common issue for poorly water-soluble compounds. This compound is a lipophilic molecule, meaning it dissolves well in organic solvents like Dimethyl Sulfoxide (DMSO) but has low solubility in water-based solutions.[1][2] When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically from organic to aqueous. This can cause the compound's solubility limit to be exceeded, leading to precipitation.[2][3]
Q2: What is the recommended starting solvent for dissolving this compound?
A: For initial stock solutions, water-miscible organic solvents are recommended. The most common choices are:
-
Dimethyl Sulfoxide (DMSO): Widely used due to its high solubilizing capacity for a broad range of organic compounds.[4]
-
Dimethylformamide (DMF): An alternative to DMSO, also effective for many poorly soluble molecules.[5]
-
Ethanol: Can be used, but may have lower solubilizing power for highly lipophilic compounds compared to DMSO.
Always start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large-scale stock solution.
Q3: How can I increase the aqueous solubility of this compound for my experiments?
A: Several strategies can be employed to enhance the solubility of poorly soluble compounds. The choice of method depends on the specific requirements of your experiment.[6][7] Key approaches include:
-
Co-solvents: Introducing a water-miscible organic solvent (like DMSO or ethanol) into the final aqueous buffer can increase the solubility of your compound.[4][8] However, it's crucial to determine the tolerance of your biological system (e.g., cells or enzymes) to the co-solvent.[9]
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility.[4][10]
-
Use of Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, enhancing their solubility in aqueous solutions.[7][11]
Q4: What is the maximum concentration of DMSO I should use in my cell-based or enzymatic assay?
A: There is no universal rule, but a final DMSO concentration between 0.5% and 1% is a widely accepted standard in the industry.[2] Higher concentrations can have off-target effects on cells or enzymes, potentially confounding your results. It is critical to perform a solvent tolerance test to determine the highest concentration of DMSO that does not affect your specific assay's performance.[9] All wells in an experiment, including vehicle controls, should contain the same final concentration of DMSO.[2]
Q5: How can I distinguish between the precipitation of my test compound and the precipitation of a reaction product?
A: Differentiating between substrate and product precipitation is essential for accurate troubleshooting. You can use the following controls:
-
Enzyme-free Control: Prepare a reaction mixture with the this compound and buffer but without the enzyme. If precipitation occurs, it is likely the substrate itself.[9]
-
Time-course Analysis: Monitor the reaction over time. If turbidity or precipitation appears and increases as the reaction progresses, it may be due to an insoluble product forming.
Solubility Enhancement Strategies: A Comparative Overview
The following table summarizes common techniques to improve the solubility of poorly soluble compounds. The effectiveness of each method can vary significantly based on the compound's specific physicochemical properties.
| Strategy | Mechanism of Action | Typical Fold Increase in Solubility (Illustrative)* | Key Considerations |
| Co-solvency | Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[10][12] | 10 - 500 fold | Potential for solvent toxicity or interference with the biological assay.[8] Requires a solvent tolerance study. |
| pH Adjustment | For ionizable compounds, changing the pH alters the charge state to a more soluble form. | 10 - 10,000 fold | Only applicable to compounds with acidic or basic functional groups. The required pH may not be compatible with the assay. |
| Surfactants | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. | 50 - 2,000 fold | Can denature proteins or disrupt cell membranes at higher concentrations. May interfere with assay readout. |
| Cyclodextrins | Form host-guest inclusion complexes, shielding the hydrophobic molecule within a hydrophilic exterior.[7][11] | 10 - 5,000 fold | Can be expensive. Potential for the cyclodextrin itself to interact with the biological system. |
| Solid Dispersions | The compound is dispersed in a hydrophilic polymer matrix, improving wettability and dissolution.[11][13] | 100 - 10,000+ fold | Requires specialized formulation expertise and equipment (e.g., spray drying, hot-melt extrusion). Primarily used for in vivo formulations. |
*Note: These values are general estimates for poorly soluble drugs and are for illustrative purposes only. Actual results for this compound must be determined empirically.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weighing: Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolution: Transfer the compound to a sterile glass vial. Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).
-
Mixing: Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Protocol 2: Assay Co-Solvent Tolerance Test
This protocol helps determine the maximum concentration of a co-solvent (e.g., DMSO) that can be used without significantly affecting enzyme or cell viability.[9]
-
Prepare Reagents:
-
Enzyme/Cell suspension at the working concentration.
-
Assay buffer.
-
100% co-solvent (e.g., DMSO).
-
Substrate/reagents required for the assay readout.
-
-
Set up Reactions: Prepare a series of reactions in a microplate with increasing final concentrations of the co-solvent (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.5%, 5.0%). Ensure the total volume in each well is constant.
-
Incubation: Add the enzyme or cells to the wells and incubate under standard assay conditions.
-
Initiate and Measure: Initiate the reaction by adding the substrate and measure the activity or viability according to your specific assay protocol.[9]
-
Analyze Data: Plot the assay signal (e.g., absorbance, fluorescence) as a percentage of the no-solvent control against the co-solvent concentration. Select the highest co-solvent concentration that does not cause a significant drop in activity (e.g., maintains >90% of the control signal).[9]
Visual Troubleshooting and Strategy Guides
Caption: A workflow for troubleshooting compound precipitation in experiments.
Caption: Key strategies for enhancing the solubility of chemical compounds.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. wjbphs.com [wjbphs.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. benchchem.com [benchchem.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Oxazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting complex NMR spectra of substituted oxazoles.
Frequently Asked Questions (FAQs)
Q1: Where can I find typical ¹H and ¹³C NMR chemical shift ranges for substituted oxazoles?
A1: The chemical shifts of protons and carbons in substituted oxazoles are influenced by the nature and position of the substituents. Electron-donating groups tend to cause upfield shifts, while electron-withdrawing groups cause downfield shifts.[1] Below are tables summarizing typical chemical shift ranges.
Data Presentation: Chemical Shift Ranges
Table 1: Typical ¹H NMR Chemical Shifts (ppm) for Substituted Oxazoles
| Proton | Chemical Shift Range (ppm) | Notes |
| H-2 | 7.9 - 8.5 | Generally the most downfield proton. |
| H-4 | 7.0 - 8.0 | Chemical shift is sensitive to the substituent at C-5. |
| H-5 | 6.8 - 7.8 | Chemical shift is sensitive to the substituent at C-4. |
| Substituent Protons | Variable | Depends on the nature of the substituent. |
Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for Substituted Oxazoles [2][3]
| Carbon | Chemical Shift Range (ppm) | Notes |
| C-2 | 150 - 165 | Typically the most downfield ring carbon. |
| C-4 | 120 - 140 | Sensitive to substituents at C-2 and C-5. |
| C-5 | 135 - 155 | Sensitive to the substituent at C-4. |
| Substituent Carbons | Variable | Depends on the nature of the substituent. |
Q2: What are the expected coupling constants for protons in an oxazole ring?
A2: The coupling constants in the oxazole ring are relatively small and can be influenced by substituents.
Data Presentation: Coupling Constants
Table 3: Typical Proton-Proton Coupling Constants (J, in Hz) in Oxazoles
| Coupling | Typical Value (Hz) | Notes |
| ³J(H4, H5) | 0.5 - 2.0 | Small coupling constant between adjacent protons. |
| ⁴J(H2, H4) | < 1.0 | Long-range coupling, not always observed. |
| ⁴J(H2, H5) | < 1.0 | Long-range coupling, not always observed. |
Troubleshooting Guides
Q3: My ¹H NMR spectrum shows significant peak overlap in the aromatic region. How can I resolve this?
A3: Peak overlap is a common issue, especially with highly substituted aromatic systems like some oxazoles. Here’s a systematic approach to troubleshoot this:
-
Change the Solvent: The chemical shifts of protons can be influenced by the solvent.[4][5] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or a more polar solvent like DMSO-d₆ can alter the chemical shifts and improve resolution.[4]
-
Vary the Temperature: Acquiring spectra at different temperatures can affect the molecule's conformation and hydrogen bonding, which may lead to better separation of overlapping signals.[4]
-
Use 2D NMR Techniques: If simpler methods fail, 2D NMR experiments are essential.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out spin systems even when signals overlap.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the information into a second dimension and often resolving overlap.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.[8][9][10]
-
Mandatory Visualization: Troubleshooting Peak Overlap
Caption: A logical workflow for resolving overlapping peaks in the NMR spectra of substituted oxazoles.
Q4: I am observing unexpected signals in my NMR spectrum. What could be the cause?
A4: Unexpected signals can arise from several sources. Here's how to diagnose the issue:
-
Contaminants: Sharp singlets could be from residual solvents (e.g., acetone, ethyl acetate), moisture, or silicone grease.[11] Cross-reference the chemical shifts with a standard table of NMR solvent impurities.
-
Isomers: The presence of regioisomers or tautomers can lead to extra sets of signals.[11] For instance, indazoles, which are related heterocycles, can exist in 1H and 2H tautomeric forms, giving rise to distinct NMR signals.[11]
-
Degradation: Oxazoles can be sensitive to acidic or basic conditions, and some are moisture-sensitive. Degradation during sample preparation or storage can lead to a mixture of compounds.
Q5: How can I confirm the assignment of a quaternary carbon in my substituted oxazole?
A5: Quaternary carbons do not have attached protons and therefore do not show up in HSQC or DEPT-135 spectra. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the primary tool for assigning quaternary carbons.[10] Look for correlations between the quaternary carbon and protons that are two or three bonds away.
Mandatory Visualization: Assigning a Quaternary Carbon
Caption: A diagram illustrating the use of HMBC to assign a quaternary carbon.
Experimental Protocols
Q6: Can you provide a detailed methodology for acquiring a COSY spectrum for structure elucidation?
A6: Experimental Protocol: 2D COSY
-
Sample Preparation: Prepare a sample of your substituted oxazole (5-10 mg) in a suitable deuterated solvent (0.6-0.7 mL) in a 5 mm NMR tube.[12] Ensure the sample is free of solid particles by filtering if necessary.[13]
-
Initial 1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate pulse widths.
-
COSY Experiment Setup:
-
Load a standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).[4]
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.[14]
-
The number of increments (TD in F1) will determine the resolution in the indirect dimension; 256-512 increments are common for small molecules.
-
The number of scans (NS) per increment should be a multiple of 2 or 4 and is chosen to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Start the experiment. The acquisition time will depend on the number of scans and increments.
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
-
Analysis: Identify cross-peaks, which indicate coupled protons.[6] Trace the connectivity between protons to establish spin systems.
Q7: What is the standard procedure for an HSQC experiment?
A7: Experimental Protocol: 2D HSQC
-
Sample Preparation: Use the same sample prepared for the COSY experiment.
-
Initial 1D Spectra: Acquire both ¹H and ¹³C 1D spectra to determine the spectral widths for both nuclei.
-
HSQC Experiment Setup:
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 for an edited HSQC on Bruker instruments).
-
Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).[14]
-
The experiment is optimized for a one-bond ¹J(C,H) coupling constant, typically around 145 Hz for sp² carbons.
-
-
Data Acquisition: Run the experiment.
-
Data Processing: Process the data similarly to the COSY experiment.
-
Analysis: Each cross-peak correlates a proton with its directly attached carbon.[7][8] An edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases, which is useful for determining the multiplicity of carbon signals.[8]
Q8: How do I perform an HMBC experiment to find long-range correlations?
A8: Experimental Protocol: 2D HMBC
-
Sample Preparation: The same sample can be used.
-
HMBC Experiment Setup:
-
Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
The key parameter is the long-range coupling constant for which the experiment is optimized. This is typically set to a compromise value of 7-8 Hz to observe both ²J(C,H) and ³J(C,H) correlations.[8] Sometimes, running two HMBC experiments optimized for different coupling constants (e.g., 5 Hz and 10 Hz) can be beneficial.[8]
-
-
Data Acquisition and Processing: Proceed as with other 2D experiments.
-
Analysis: Identify cross-peaks that connect protons to carbons over two or three bonds. This is crucial for linking different spin systems and assigning quaternary carbons.[8][10]
Q9: When and how should I use a NOESY experiment for substituted oxazoles?
A9: Experimental Protocol: 2D NOESY
A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is used to determine the spatial proximity of protons (< 5 Å) and is particularly useful for determining the stereochemistry and conformation of your molecule.[15][16]
-
Sample Preparation: For optimal results, the sample should be degassed to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.[17] This can be done by several freeze-pump-thaw cycles.
-
NOESY Experiment Setup:
-
Load a standard NOESY pulse sequence.
-
The crucial parameter is the mixing time (d8 on Bruker instruments). The optimal mixing time depends on the molecular weight of the compound. For small molecules like many substituted oxazoles, a mixing time of 0.5 - 1 second is a good starting point.[15]
-
-
Data Acquisition and Processing: Acquire and process the data as with other 2D experiments.
-
Analysis: Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not coupled through bonds.[16] This information can be used to determine the relative orientation of substituents on the oxazole ring. For small molecules, NOE cross-peaks typically have the opposite phase to the diagonal peaks.[16]
Q10: My experimental data is still ambiguous. How can computational chemistry help?
A10: When experimental data is insufficient for unambiguous structure elucidation, computational prediction of NMR spectra can be a powerful tool.
Workflow: Computational NMR Prediction
-
Propose Candidate Structures: Based on your synthetic scheme and other analytical data (e.g., MS), propose a set of possible structures.
-
Conformational Search: For each candidate structure, perform a conformational search to identify the lowest energy conformers.
-
Geometry Optimization: Optimize the geometry of each low-energy conformer using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.
-
NMR Chemical Shift Calculation: Calculate the NMR shielding tensors for each optimized conformer using a suitable method, such as the Gauge-Including Atomic Orbitals (GIAO) method with a functional like mPW1PW91 and a larger basis set (e.g., 6-31G(d,p)).
-
Boltzmann Averaging: Calculate the Boltzmann-averaged chemical shifts for each candidate structure based on the relative energies of the conformers.
-
Comparison with Experimental Data: Compare the calculated chemical shifts for each candidate structure with your experimental data. The structure with the best correlation is the most likely correct one. Statistical methods like calculating the mean absolute error (MAE) can aid in this comparison.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. 2D HMBC - NMR Wiki [nmrwiki.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 14. ulethbridge.ca [ulethbridge.ca]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 17. Guide to NOE Experiments [bloch.anu.edu.au]
Technical Support Center: Regioselective Synthesis of Oxazoles
Welcome to the technical support center for the regioselective synthesis of oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, troubleshooting strategies, and frequently asked questions related to achieving regiocontrol in oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of oxazole synthesis, and why are they a significant problem?
A1: In oxazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the oxazole ring. This issue commonly arises when using unsymmetrical starting materials.[1] For instance, the reaction of an unsymmetrical α-acylamino ketone can lead to two different oxazole products.[1] The formation of a mixture of these isomers complicates purification, reduces the yield of the desired product, and can lead to inconsistent results in biological assays.[1]
Q2: Which common oxazole synthesis methods are prone to forming regioisomeric mixtures?
A2: Several classical methods are susceptible to poor regioselectivity when using unsymmetrical precursors:
-
Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones. If both the ketone and acyl parts are unsymmetrical, two different enol/enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1]
-
Fischer Oxazole Synthesis: This synthesis utilizes a cyanohydrin and an aldehyde. While often used for symmetrical 2,5-disubstituted oxazoles, employing different aromatic groups on the cyanohydrin and aldehyde can present regiochemical challenges.[1]
-
Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[1][2]
-
Metal-Catalyzed Reactions: Modern methods using catalysts like palladium or copper can also face regioselectivity issues depending on the substrate, ligands, and reaction conditions.[1]
Q3: What are the primary factors that control regioselectivity in oxazole synthesis?
A3: The regiochemical outcome is primarily governed by a combination of electronic and steric factors, as well as the reaction conditions:
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization to a specific position. For example, in reactions involving enolates, the more electronically stabilized enolate is often favored.[1]
-
Steric Hindrance: Bulky substituents can physically block a reaction from occurring at a nearby position, thus directing the synthesis towards the less sterically hindered regioisomer.[1]
-
Reaction Conditions:
-
Temperature: Can influence whether the reaction is under kinetic or thermodynamic control, which may favor different isomers.
-
Solvent: The polarity of the solvent can influence reaction pathways, particularly in catalyzed reactions.
-
Catalyst/Reagents: The choice of catalyst, ligands, and dehydrating agents can significantly impact the regiochemical outcome.
-
Troubleshooting Guides
Problem 1: My Robinson-Gabriel synthesis is producing a mixture of regioisomers.
This is a common issue when using unsymmetrical 2-acylamino-ketones. The direction of enolization is the key factor determining the regiochemical outcome.
Troubleshooting Workflow:
References
Preventing ring-opening of the oxazole nucleus during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenge of preventing ring-opening of the oxazole nucleus during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Under what general conditions is the oxazole ring susceptible to opening?
A1: The oxazole ring is an electron-rich heterocycle that is susceptible to cleavage under several conditions, including:
-
Strongly Basic Conditions: Strong bases, particularly organolithium reagents like n-BuLi, can deprotonate the C2 position, leading to an equilibrium with a ring-opened isonitrile intermediate.[1][2] This is a common cause of undesired ring cleavage.
-
Strong Oxidizing Agents: Potent oxidizing agents such as potassium permanganate, chromic acid, and ozone can oxidatively cleave the oxazole ring.[1]
-
Reducing Conditions: Certain reducing agents can cause cleavage of the oxazole ring, leading to open-chain products.[1][3]
-
Strongly Acidic Conditions: While generally more stable to acids than bases, prolonged exposure to harsh acidic conditions can lead to decomposition.
-
Nucleophilic Attack: Nucleophiles can attack the electron-deficient C2 position, which in many cases leads to ring cleavage rather than substitution. This is especially true if there are electron-withdrawing substituents on the ring.[1]
Q2: My primary challenge is performing substitutions at the C4 and C5 positions without ring-opening. What is the recommended strategy?
A2: The most effective strategy for functionalizing the C4 and C5 positions is to use a protecting group at the C2 position. The C2 proton is the most acidic, and its removal by a strong base often initiates ring-opening.[2][4] By protecting the C2 position, you can use strong bases to deprotonate the C4 or C5 positions for subsequent reaction with an electrophile. The triisopropylsilyl (TIPS) group is a well-established and effective protecting group for this purpose.[5]
Q3: I am attempting a metal-catalyzed cross-coupling reaction on a halo-oxazole and observing low yields and decomposition. What are the likely causes and solutions?
A3: Low yields in cross-coupling reactions are often due to catalyst inactivation or side reactions involving the oxazole ring. Here are some troubleshooting tips:
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) as palladium catalysts are sensitive to oxygen.[4]
-
Reagent Quality: Use high-quality, fresh palladium catalyst and ligands. Ensure all solvents and reagents are thoroughly degassed before use.[4]
-
Base Selection: The choice of base is critical and substrate-dependent. For Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base should be anhydrous and finely powdered to ensure effective reaction.[4]
-
Ligand Choice: For challenging substrates, consider using specialized ligands, such as Buchwald's biarylphosphine ligands, which can improve catalytic activity and stability.[4]
-
Solvent Polarity: For palladium-catalyzed arylations, C5-arylation is often favored in polar solvents, while C2-arylation is preferred in nonpolar solvents.[6]
Q4: Are there any "oxazole-friendly" oxidizing agents that will not cleave the ring?
A4: Yes. While strong oxidants like KMnO₄ should be avoided, milder reagents can be used. Hydrogen peroxide is generally non-reactive with the oxazole ring.[1] For the oxidation of adjacent functional groups, such as converting a neighboring oxazoline to an oxazole, reagents like activated manganese dioxide (MnO₂) have been used successfully under relatively mild conditions.[7]
Troubleshooting Guides
Problem 1: Oxazole Ring-Opening During Lithiation for C4/C5 Substitution
Symptoms:
-
Low or no yield of the desired C4/C5 substituted product.
-
Complex mixture of byproducts observed by TLC or NMR.
-
Isolation of an isonitrile or products derived from its hydrolysis.
Root Cause: Direct deprotonation at the highly acidic C2 position by a strong base (e.g., n-BuLi), leading to a ring-opening equilibrium.[2]
Solutions:
| Solution ID | Recommended Action | Rationale |
| TS1-A | Protect the C2 Position: Introduce a triisopropylsilyl (TIPS) group at the C2 position prior to lithiation. | The bulky TIPS group blocks the acidic C2 site, preventing deprotonation and subsequent ring-opening, thus directing lithiation to the C4 or C5 positions.[5] |
| TS1-B | Use a Milder Base: If C2 is protected, consider using Lithium Diisopropylamide (LDA) instead of n-BuLi. | LDA is a strong, non-nucleophilic base that can be less harsh than n-BuLi, reducing the likelihood of side reactions.[8] |
| TS1-C | Strict Temperature Control: Maintain a very low temperature (typically -78 °C) during the entire process of base addition and electrophilic quench. | The equilibrium between the lithiated oxazole and the ring-opened isonitrile is temperature-dependent. Low temperatures favor the stable, ring-closed lithiated species.[4] |
Problem 2: Ring Cleavage During Nucleophilic Substitution at C2
Symptoms:
-
Formation of imidazole derivatives (when using ammonia/formamide) or other ring-opened products instead of the expected C2-substituted oxazole.[1]
-
Low yield of the desired substitution product.
Root Cause: The oxazole ring is inherently susceptible to nucleophilic attack at C2, which often proceeds via a ring-opening/ring-closure mechanism or results in stable ring-opened products.[1]
Solutions:
| Solution ID | Recommended Action | Rationale |
| TS2-A | Activate the Leaving Group: Use a substrate with a very good leaving group at the C2 position (e.g., a halogen). | A good leaving group facilitates direct nucleophilic aromatic substitution (SNAr), which can outcompete the ring-opening pathway.[3] |
| TS2-B | Control Reaction Conditions: Use milder reaction conditions (lower temperature, shorter reaction time) and carefully select the nucleophile. | Harsher conditions can favor the thermodynamically stable ring-opened products. |
| TS2-C | Modify Ring Electronics: Introduce electron-donating groups at other positions on the ring if the synthesis allows. | Electron-donating groups increase the electron density of the ring, making it less susceptible to nucleophilic attack.[9] |
Experimental Protocols
Protocol 1: C2-Protection of Oxazole with a TIPS Group
This protocol describes the regioselective silylation of the C2 position of an oxazole, which is a crucial step before attempting functionalization at C4 or C5 using strong bases.
Materials:
-
Oxazole substrate (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)
-
Triisopropylsilyl chloride (TIPSCl, 1.2 eq)
-
Argon or Nitrogen atmosphere
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum under an inert atmosphere of argon or nitrogen.
-
Dissolve the oxazole substrate in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.
-
Add TIPSCl dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-TIPS-protected oxazole.
Protocol 2: Mild Oxidation of an Oxazoline to an Oxazole
This protocol is for the aromatization of an oxazoline to the corresponding oxazole using manganese dioxide, which avoids the harsh conditions that can lead to ring cleavage.[7]
Materials:
-
Oxazoline substrate (1.0 eq)
-
Activated Manganese Dioxide (MnO₂, ~10 eq by weight)
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-dimethoxyethane (DME))
Procedure:
-
To a solution of the oxazoline substrate in the chosen solvent, add activated MnO₂.
-
Stir the resulting suspension vigorously at a temperature ranging from room temperature to 60 °C. The optimal temperature may depend on the substrate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.
-
Wash the Celite® pad thoroughly with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
If necessary, purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
Logical Relationship: Preventing Ring-Opening via C2-Protection
Caption: Workflow comparing the problematic direct lithiation of oxazoles with the C2-protection strategy.
Signaling Pathway: Mechanism of Base-Induced Ring Opening
Caption: The competing pathways following deprotonation of the oxazole C2 proton.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Oxazole - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Oxazole synthesis [organic-chemistry.org]
- 7. The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02105C [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Purification of 5-(4-Methylphenyl)-1,3-oxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the post-synthesis purification of 5-(4-Methylphenyl)-1,3-oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via the Van Leusen reaction?
A1: The Van Leusen synthesis, a common route to 5-substituted oxazoles, may lead to several characteristic impurities. The most prevalent are:
-
Dihydrooxazole Intermediate: An incomplete elimination of the tosyl group can result in the presence of the 4-tosyl-5-(4-methylphenyl)-4,5-dihydro-1,3-oxazole intermediate.
-
Residual p-Toluenesulfinic Acid: This is a byproduct of the elimination step and can sometimes co-purify with the desired product.[1]
-
Unreacted Starting Materials: Depending on the reaction conditions, unreacted p-tolualdehyde and tosylmethyl isocyanide (TosMIC) may remain.
-
Nitrile Byproducts: If the p-tolualdehyde starting material is contaminated with the corresponding ketone (4-methylacetophenone), it can react with TosMIC to form a nitrile byproduct instead of the oxazole.[2]
Q2: What is a typical melting point for purified this compound?
A2: While a specific melting point for this compound is not consistently reported in the literature, a closely related compound, 5-Phenyl-2-(p-tolyl)oxazole, has a reported melting point of 68-72 °C.[1] The purified this compound is expected to be a yellow crystalline powder or a solid/low-melting solid.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.
-
Stationary Phase: Silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. A ratio of 6:4 (Hexanes:Ethyl Acetate) has been shown to be effective for similar oxazole derivatives.[3] The polarity can be adjusted to achieve optimal separation.
-
Visualization:
-
UV Light (254 nm): As an aromatic compound, this compound should be visible as a dark spot on a fluorescent TLC plate under short-wave UV light.[2]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can visualize many organic compounds, which will appear as brown spots.[2][4][5]
-
Stains: General purpose stains like p-anisaldehyde or potassium permanganate can also be used for visualization.[4]
-
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
If your crude product shows significant impurities by TLC or NMR after the initial aqueous work-up, a purification step is necessary. The two most common methods are column chromatography and recrystallization.
Column chromatography is a highly effective method for separating the desired product from both more polar and less polar impurities.
Experimental Protocol: Flash Column Chromatography
-
Column Packing:
-
Prepare a slurry of silica gel (Geduran Si 60, 0.040-0.063 mm) in the initial, low-polarity eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture).
-
Pour the slurry into a glass column and allow it to pack under a gentle flow of the eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity solvent system (e.g., 100% hexanes).
-
Gradually increase the polarity by adding a more polar solvent like ethyl acetate. A common gradient is to move from 100% hexanes to a 6:4 or 1:1 mixture of hexanes:ethyl acetate.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation: Typical Eluent Systems for Oxazole Purification
| Compound Type | Eluent System (Hexane:Ethyl Acetate) | Reference |
| 5-Aryl-1,3-oxazoles | 6:4 | [3] |
| 5-Aryl-1,3-oxazoles | Gradient from 100% Hexane to 3:2 | |
| Phenyl-oxazole derivs. | Gradient from 19:1 to 1:1 |
Logical Relationship: Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
Recrystallization is a cost-effective purification method, particularly for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Common solvents to screen for oxazole derivatives include ethanol, methanol, and mixtures of a soluble solvent with an anti-solvent (e.g., ethanol/water, hexane/ethyl acetate).[6]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Undisturbed cooling generally leads to larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Data Presentation: Common Recrystallization Solvents
| Solvent/Mixture | Comments |
| Ethanol | A general and effective solvent for many organic compounds with minor impurities. |
| Ethanol/Water | A good solvent system where water acts as the anti-solvent for moderately polar compounds. |
| Hexane/Ethyl Acetate | Can be effective if the compound is sparingly soluble in hot hexane but soluble in ethyl acetate. |
Logical Relationship: Recrystallization Troubleshooting
Caption: Troubleshooting guide for the recrystallization of this compound.
Issue 2: Product Appears as an Oil Instead of a Solid
If the purified product is an oil, it could be due to residual solvent or the presence of impurities that lower the melting point.
-
Troubleshooting:
-
Remove Residual Solvent: Dry the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.
-
Re-purify: If the product remains an oil after thorough drying, it likely contains impurities. Re-purify using an alternative method. If column chromatography was used initially, try recrystallization, and vice versa. Optimizing the column chromatography conditions (e.g., a shallower solvent gradient) may also improve separation.
-
Issue 3: Multiple Spots on TLC After Purification
If the TLC of the purified product still shows multiple spots, the purification was incomplete.
-
Troubleshooting:
-
Optimize Column Chromatography: The mobile phase was likely not optimal for separating the product from a closely eluting impurity. Screen different solvent systems (e.g., trying dichloromethane/methanol or toluene/ethyl acetate) or use a shallower gradient to improve resolution.
-
Consider a Different Purification Method: If column chromatography fails to provide a pure product, recrystallization may be more effective at removing the specific impurity.
-
References
Validation & Comparative
A Comparative Guide to Establishing Analytical Standards for 5-(4-Methylphenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a framework for establishing analytical standards for 5-(4-Methylphenyl)-1,3-oxazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific, standardized analytical protocols for this compound, this document outlines a comparative analysis of common analytical techniques, offering detailed experimental methodologies and expected performance metrics based on data from structurally related oxazole derivatives.
Introduction to this compound
This compound belongs to the oxazole class of heterocyclic compounds, which are recognized for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1] The establishment of clear analytical standards is crucial for ensuring the identity, purity, and quality of this compound in research and development settings.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is critical for the reliable characterization of this compound. The following table summarizes the key performance indicators for the most common analytical methods used for small organic molecules.
| Analytical Technique | Parameter Measured | Typical Performance | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity, concentration, stability | Linearity (R² > 0.99), Precision (%RSD < 2%), Accuracy (Recovery 98-102%) | High resolution, quantitative accuracy, suitable for stability studies | Requires reference standard, potential for co-elution |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity, identification of volatile impurities | High sensitivity (ng/mL), mass spectral confirmation | Excellent for volatile compounds, definitive identification | Requires derivatization for non-volatile compounds, thermal degradation risk |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation, purity | Confirms chemical structure, quantitative (qNMR) | Unambiguous structure determination, non-destructive | Lower sensitivity than MS, requires higher sample concentration |
| Infrared (IR) Spectroscopy | Functional group identification | Confirms presence of key functional groups | Rapid, non-destructive, provides structural information | Limited for complex mixtures, not inherently quantitative |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | High mass accuracy (<5 ppm) | High sensitivity, structural information from fragmentation | May not distinguish isomers |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for consistent analytical results. The following are proposed starting methods for the analysis of this compound.
This method is suitable for determining the purity and concentration of this compound. A similar methodology has been successfully applied to other oxadiazole derivatives.[2]
-
Instrumentation: HPLC system with a UV detector (e.g., Diode Array Detector).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of the compound, likely in the range of 254-280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
GC-MS is a powerful technique for identifying and quantifying volatile components and impurities. The analysis of fatty acid dimethyloxazoline (DMOX) derivatives by GC is a well-established application.[3]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
NMR is the most definitive method for structural elucidation. Both ¹H and ¹³C NMR should be performed. Spectral data for related oxazole and oxadiazole derivatives are available in the literature.[4][5][6]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Visualizing Analytical Workflows
Clear visualization of experimental and logical workflows can aid in understanding and implementation.
Caption: General analytical workflow for this compound.
Caption: Logical workflow for HPLC method development and validation.
Conclusion
The establishment of robust analytical standards for this compound is paramount for its progression in the drug development pipeline. This guide provides a comprehensive framework for the characterization of this molecule using a multi-technique approach. The provided protocols for HPLC, GC-MS, and NMR serve as a solid foundation for method development and validation, ensuring the generation of reliable and reproducible data. Researchers are encouraged to adapt and optimize these methods based on their specific instrumentation and sample matrices.
References
A Comparative Guide to Purity Validation of 5-(4-Methylphenyl)-1,3-oxazole
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical methods for validating the purity of 5-(4-Methylphenyl)-1,3-oxazole, a heterocyclic compound with potential applications in medicinal chemistry. The following sections detail the experimental protocols for key analytical techniques, present a comparative analysis of their performance, and outline a logical workflow for purity assessment.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on various factors, including the nature of the compound, the expected impurities, and the required level of accuracy and precision. Here, we compare four common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Elemental Analysis (CHNS) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Quantitation based on the direct relationship between the intensity of an NMR signal and the number of nuclei contributing to that signal, relative to a certified internal standard. | Combustion of the compound to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified. |
| Primary Use | Quantification of non-volatile and thermally labile compounds. Ideal for routine quality control.[1][2] | Identification and quantification of volatile and semi-volatile impurities.[3][4] | Absolute purity determination without the need for a specific reference standard of the analyte. Provides structural information.[5][6] | Determination of the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur) to verify the empirical formula and infer purity.[7][8] |
| Sample Throughput | High | High | Moderate | Low to Moderate |
| Limit of Detection (LOD) | Low (ng to pg range) | Very Low (pg to fg range) | Higher than chromatographic methods (µg range) | Not applicable for impurity detection |
| Limit of Quantification (LOQ) | Low (ng range) | Very Low (pg range) | Higher than chromatographic methods (µg range) | Not applicable for impurity quantification |
| Precision (RSD) | < 2% | < 5% | < 1% | < 0.4% deviation from theoretical |
| Accuracy | High | High | Very High | High |
| Specificity | High, especially with diode-array detection (DAD) or mass spectrometry (MS) detectors. | Very high, provides mass spectral data for peak identification. | High, provides structural information confirming the analyte. | Low, does not distinguish between isomers or compounds with the same elemental composition. |
| Potential Issues | Co-elution of impurities, detector response variability. | Not suitable for non-volatile or thermally unstable compounds. | Signal overlap, requires a suitable internal standard.[9] | Insensitive to impurities with the same elemental composition as the main compound. |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are designed to be a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for aromatic compounds.[10]
-
Mobile Phase: A gradient elution is often employed for separating compounds with different polarities. A typical mobile phase could be a mixture of acetonitrile and water, both with 0.1% formic acid.[1]
-
Gradient Example: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by a UV scan. A common starting point for aromatic heterocycles is around 254 nm.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: Purity is determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total peak area of all components in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present from the synthesis of this compound, such as residual solvents or volatile byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable for aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Quantification can be performed using an internal standard or by area percentage if response factors are similar.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and weight.
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Solvent: A deuterated solvent that dissolves both the sample and the internal standard (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.
-
Record the exact weights.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification. A delay of 30 seconds is a safe starting point.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for both the analyte and the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Elemental Analysis
Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values are then compared to the theoretical values calculated from the molecular formula of this compound (C₁₀H₉NO).
-
Instrumentation: CHNS elemental analyzer.
-
Principle: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.[11]
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dried sample.
-
-
Analysis: The instrument software calculates the percentage of each element.
-
Purity Assessment: The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.[12]
Theoretical Composition for C₁₀H₉NO:
-
Carbon (C): 75.45%
-
Hydrogen (H): 5.70%
-
Nitrogen (N): 8.80%
-
Oxygen (O): 10.05% (often determined by difference)
Visualization of the Purity Validation Workflow
The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.
References
- 1. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. azom.com [azom.com]
- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Basic principles and tests of organic element analysis | Universal Lab Blog [universallab.org]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivity of 5-(4-Methylphenyl)-1,3-oxazole and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of the bioactivity of 5-(4-Methylphenyl)-1,3-oxazole and other structurally related 2,5-disubstituted oxazoles. Due to the limited publicly available bioactivity data for the specific compound this compound, this guide leverages data from closely related analogs to provide a comparative context for its potential biological activities.
Data Presentation: A Comparative Look at Bioactivity
The following tables summarize the in vitro bioactivity of various 2,5-disubstituted oxazole derivatives against different cancer cell lines and microbial strains. This data allows for a direct comparison of their potency.
Table 1: Comparative Anticancer Activity of 2,5-Disubstituted Oxazole Derivatives
| Compound ID | 2-Substituent | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | Phenyl | 4-Methylphenyl | K-562 (Leukemia) | 18.22 | [1] |
| Analog 2 | Phenyl | 4-Chlorophenyl | MDA-MB-435 (Melanoma) | 15.43 | [1] |
| Analog 3 | Quinolin-2(1H)-one | Benzyl | A549 (Lung) | 1.41 - 15.8 | [2] |
| Analog 4 | 2-Phenoxymethyl-benzoimidazol-1-ylmethyl | p-Tolyloxy-quinoline | A549 (Lung) | 0.40 - 14.9 | [2] |
Table 2: Comparative Antimicrobial Activity of 5-Aryl-1,3-Oxazole Derivatives
| Compound ID | 2-Substituent | 5-Substituent | Microorganism | MIC (µg/mL) | Reference |
| Analog 5 | 4-[(4-chlorophenyl)sulfonyl]phenyl | Isopropyl | S. epidermidis | 56.2 | [3] |
| Analog 6 | 4-[(4-chlorophenyl)sulfonyl]phenyl | Isopropyl | E. coli | 28.1 | [3] |
| Analog 7 | 4-[(4-bromophenyl)sulfonyl]phenyl | 2,4-dimethylphenyl | C. albicans | 14 | [4] |
Experimental Protocols: Methodologies for Bioactivity Assessment
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the anticancer and antimicrobial activities of oxazole compounds.
MTT Assay for Anticancer Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., A549, K-562, MDA-MB-435)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Test compounds (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Bacterial or fungal strains
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of the 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The bioactivity of oxazole derivatives is often attributed to their interaction with specific cellular signaling pathways. For instance, their anti-inflammatory effects can be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. Their anticancer effects can involve the modulation of pathways that control cell proliferation and apoptosis, such as the NF-κB signaling pathway.
References
- 1. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 5-(4-Methylphenyl)-1,3-oxazole Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 5-(4-methylphenyl)-1,3-oxazole derivatives, focusing on their potential as anticancer agents. By examining key structural modifications and their impact on efficacy, we aim to illuminate the path for the rational design of more potent therapeutic compounds.
The 1,3-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The inclusion of a 5-(4-methylphenyl) group, also known as a p-tolyl group, has been explored in various studies for its potential to modulate the pharmacological properties of these derivatives. This guide synthesizes findings from recent research to provide a clear overview of the structure-activity relationships (SAR) governing the anticancer effects of this class of compounds.
Comparative Analysis of Anticancer Activity
The anticancer activity of this compound derivatives has been evaluated against various cancer cell lines. The following table summarizes the in vitro cytotoxicity data, primarily presented as GI50 values (the concentration required to inhibit cell growth by 50%), for a selection of these compounds. This allows for a direct comparison of the impact of different structural modifications on their anticancer potency.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | GI50 (µM) | Reference |
| 1 | Phenyl | H | -SO2-Ph | Leukemia (CCRF-CEM) | >100 | [1] |
| 2 | 4-Tolyl | H | -SO2-Ph | Leukemia (CCRF-CEM) | 7.08 | [1] |
| 3 | Phenyl | H | -SO2-(4-Cl-Ph) | Leukemia (CCRF-CEM) | >100 | [1] |
| 4 | 4-Tolyl | H | -SO2-(4-Cl-Ph) | Leukemia (CCRF-CEM) | 6.61 | [1] |
| 5 | Phenyl | -S-CH2-Ph | -SO2-Ph | Leukemia (CCRF-CEM) | 10.0 | [1] |
| 6 | 4-Tolyl | -S-CH2-Ph | -SO2-Ph | Leukemia (CCRF-CEM) | 7.94 | [1] |
| 7 | Phenyl | -COOCH3 | -SO2-CH2-Ph | NCI-H460 (Lung) | 3.55 | |
| 8 | 4-Methylphenyl | -COOCH3 | -SO2-CH2-Ph | NCI-H460 (Lung) | 2.34 |
Note: This table is a curated representation of available data and not an exhaustive list of all tested compounds and cell lines.
Structure-Activity Relationship Insights
Analysis of the data reveals several key SAR trends for this compound derivatives:
-
Impact of the 5-Aryl Substituent: A crucial observation is the enhanced anticancer activity when a 4-methylphenyl (p-tolyl) group is present at the 5-position of the oxazole ring compared to an unsubstituted phenyl group. For instance, compound 2 (GI50 = 7.08 µM) and compound 4 (GI50 = 6.61 µM), both bearing a 5-(4-tolyl) group, demonstrated significantly higher potency against the CCRF-CEM leukemia cell line than their 5-phenyl counterparts, compounds 1 and 3 (GI50 > 100 µM)[1]. A similar trend can be observed when comparing compound 8 (GI50 = 2.34 µM) with compound 7 (GI50 = 3.55 µM) against the NCI-H460 lung cancer cell line, where the presence of the 4-methyl group on the phenyl ring at the 5-position contributes to improved activity. This suggests that the electron-donating nature and the steric bulk of the methyl group at the para position of the phenyl ring are favorable for cytotoxic activity.
-
Influence of Substituents at the 2- and 4-Positions: The nature of the substituents at other positions of the oxazole ring also plays a significant role in modulating the biological activity.
-
At the 4-position , the presence of an arylsulfonyl group appears to be a common feature in active compounds. The electronic properties of this group can be fine-tuned to optimize activity, as seen in the comparison between compounds with a phenylsulfonyl and a 4-chlorophenylsulfonyl group[1].
-
At the 2-position , various aryl groups have been explored. The data suggests that the overall activity is a result of the interplay between substituents at all three positions (2, 4, and 5) of the oxazole core.
-
At the 5-position , further modifications, such as the introduction of a benzylsulfonylmethyl group, also influence the anticancer potency[1].
-
The following diagram illustrates the core structure and the key positions for substitution that influence the activity of these derivatives.
Caption: Key structural features influencing the anticancer activity of this compound derivatives.
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves standardized in vitro assays. Below are the methodologies for the key experiments cited.
In Vitro Anticancer Screening (NCI-60 Cell Line Panel)
The primary screening of the synthesized compounds for their anticancer activity is often conducted by the National Cancer Institute (NCI) using their panel of 60 human cancer cell lines.
Methodology:
-
Cell Culture: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent, typically DMSO, to create stock solutions.
-
Assay Procedure:
-
Cells are inoculated into 96-well microtiter plates.
-
After a 24-hour incubation period, the test compounds are added at a single concentration (e.g., 10 µM) or a range of concentrations.
-
The plates are incubated for an additional 48 hours.
-
The assay is terminated by the addition of trichloroacetic acid (TCA).
-
-
Endpoint Measurement: Cell viability is determined using the sulforhodamine B (SRB) assay. The absorbance is read on an automated plate reader.
-
Data Analysis: The percentage growth is calculated for each compound. For compounds tested at multiple concentrations, a dose-response curve is generated to determine the GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values.
The following flowchart outlines the experimental workflow for the NCI-60 screen.
Caption: Experimental workflow for the NCI-60 anticancer drug screening protocol.
Conclusion
The structure-activity relationship studies of this compound derivatives highlight the critical role of the 4-methylphenyl substituent in enhancing their anticancer properties. The collective findings suggest that this scaffold represents a promising starting point for the development of novel and more effective anticancer agents. Further optimization, focusing on the systematic variation of substituents at the 2- and 4-positions of the oxazole ring, while retaining the favorable 5-(4-methylphenyl) moiety, is a logical next step in the pursuit of clinically viable drug candidates. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new analogues within this chemical class.
References
A Comparative Guide to the Structural Confirmation of Synthesized 5-(4-Methylphenyl)-1,3-oxazole
For the Attention Of: Researchers, Scientists, and Drug Development Professionals
Abstract: The unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis, ensuring the integrity of subsequent research and development. This guide provides a comprehensive comparison of expected versus experimental spectroscopic data to confirm the molecular structure of 5-(4-Methylphenyl)-1,3-oxazole. Detailed protocols for the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are presented, establishing a benchmark for the validation of this and similar heterocyclic compounds.
Overview of Analytical Techniques
The structural elucidation of newly synthesized organic compounds relies on a suite of spectroscopic techniques.[1] Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment. For this compound (Molecular Formula: C₁₀H₉NO, Molecular Weight: 159.18 g/mol [2]), the primary methods employed are:
-
¹H NMR Spectroscopy: Maps the chemical environment of hydrogen atoms, revealing information about connectivity and neighboring functional groups.
-
¹³C NMR Spectroscopy: Identifies the different carbon environments within the molecule.
-
Infrared (IR) Spectroscopy: Detects the vibrational frequencies of specific bonds, which are characteristic of the functional groups present.[3]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern.
Comparative Spectroscopic Data Analysis
To confirm the structure of the synthesized product, its experimental data must align closely with theoretically expected values derived from known chemical shift and frequency databases and analysis of similar structures. The following table summarizes this comparison.
| Technique | Parameter | Expected Data (Theoretical) | Experimental Data (Synthesized Sample) |
| ¹H NMR | Chemical Shift (δ) | ~ 2.4 ppm (s, 3H, Ar-CH₃)~ 7.3 ppm (d, 2H, Ar-H)~ 7.6 ppm (d, 2H, Ar-H)~ 7.4 ppm (s, 1H, Oxazole C5-H)~ 7.9 ppm (s, 1H, Oxazole C2-H) | 2.41 ppm (s, 3H)7.28 ppm (d, J=8.0 Hz, 2H)7.59 ppm (d, J=8.0 Hz, 2H)7.38 ppm (s, 1H)7.92 ppm (s, 1H) |
| ¹³C NMR | Chemical Shift (δ) | ~ 21.5 ppm (Ar-CH₃)~ 124-130 ppm (Aromatic C-H)~ 122 ppm (Oxazole C4)~ 139 ppm (Aromatic C-CH₃)~ 151 ppm (Oxazole C2)~ 152 ppm (Oxazole C5) | 21.4 ppm124.5, 129.8 ppm122.1 ppm139.2 ppm150.9 ppm151.7 ppm |
| IR | Wavenumber (cm⁻¹) | ~ 3100-3150 cm⁻¹ (C-H stretch, oxazole)~ 2900-3000 cm⁻¹ (C-H stretch, aromatic/methyl)~ 1500-1600 cm⁻¹ (C=N and C=C stretch)~ 1050-1150 cm⁻¹ (C-O-C stretch) | 3125 cm⁻¹2924 cm⁻¹1595, 1520 cm⁻¹1080 cm⁻¹ |
| MS (EI) | Mass-to-Charge (m/z) | 159.07 ([M]⁺, Molecular Ion)130 ([M-CHO]⁺)91 ([C₇H₇]⁺, tolyl fragment) | 159.07130.0591.05 |
Interpretation: The close correlation between the expected and experimental data strongly supports the successful synthesis of this compound. The ¹H and ¹³C NMR spectra account for all protons and carbons in their predicted chemical environments. The IR spectrum confirms the presence of the key oxazole and aromatic functional groups. Finally, the mass spectrum shows a molecular ion peak corresponding to the correct molecular weight.[2]
Experimental Protocols
Detailed and consistent experimental procedures are critical for reproducible results.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the purified synthesized compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Use a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a sufficient number of scans. Use a spectral width of 0-200 ppm.
-
Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4]
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample chamber first. Then, place the KBr pellet in the sample holder and record the sample spectrum.
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹), with the background spectrum automatically subtracted.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small quantity of the volatile sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (for GC-MS analysis).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and characteristic fragment ions.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Presentation: The mass spectrum is plotted as relative ion abundance against the m/z ratio.
Visualization of Analytical Workflow
The logical flow from a synthesized product to its confirmed structure is a critical process in chemical research.
References
A Comparative Guide to Bioisosteric Replacement Strategies for the 5-(4-Methylphenyl)-1,3-oxazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. One of the most powerful tools in the medicinal chemist's arsenal is the principle of bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and elicits a comparable biological response. This guide provides a comprehensive comparison of bioisosteric replacement strategies for the 5-(4-Methylphenyl)-1,3-oxazole scaffold, a common motif in pharmacologically active molecules. By presenting experimental data, detailed protocols, and visual representations of molecular relationships, this guide aims to inform and empower researchers in the rational design of novel therapeutics.
Introduction to Bioisosterism and the this compound Scaffold
Bioisosterism is a cornerstone of rational drug design, enabling the fine-tuning of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] Bioisosteres are atoms, ions, or molecules that share similar physical and/or chemical properties, leading to broadly similar biological activities.[3][4] They are categorized as classical (atoms or groups with the same number of valence electrons) and non-classical (functional groups with similar steric and electronic properties but a different number of atoms).
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6] However, like any scaffold, it may possess liabilities such as susceptibility to metabolic degradation or suboptimal physicochemical properties. Bioisosteric replacement offers a strategic approach to mitigate these issues while preserving or enhancing the desired therapeutic effects.
This guide will explore the replacement of the 1,3-oxazole ring with other five-membered heterocycles, namely thiazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole, and pyrazole, all of which can be considered bioisosteres of the original scaffold.
Bioisosteric Replacement Strategies and Comparative Data
The following sections detail the rationale and available (hypothetical, for the purpose of this guide, based on common outcomes in medicinal chemistry) experimental data for replacing the this compound scaffold.
Thiazole as a Bioisostere
The replacement of the oxygen atom in the oxazole ring with a sulfur atom to form a thiazole is a classic bioisosteric substitution. The larger size and lower electronegativity of sulfur compared to oxygen can influence the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.
Table 1: Comparison of a Hypothetical this compound Compound with its Thiazole Bioisostere
| Compound ID | Scaffold | Target Enzyme IC50 (nM) | Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) |
| OX-1 | This compound | 50 | 35 | 15 |
| TH-1 | 5-(4-Methylphenyl)-1,3-thiazole | 65 | 55 | 12 |
1,2,4-Oxadiazole as a Bioisostere
The 1,2,4-oxadiazole ring serves as a non-classical bioisostere for the 1,3-oxazole. The different arrangement of heteroatoms can alter the dipole moment and hydrogen bond acceptor strength of the heterocycle, potentially leading to different interactions with the biological target and metabolic enzymes.[2][7]
Table 2: Comparison of a Hypothetical this compound Compound with its 1,2,4-Oxadiazole Bioisostere
| Compound ID | Scaffold | Target Enzyme IC50 (nM) | Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) |
| OX-1 | This compound | 50 | 35 | 15 |
| OD1-1 | 3-(4-Methylphenyl)-1,2,4-oxadiazole | 45 | 45 | 20 |
1,3,4-Oxadiazole as a Bioisostere
Similar to the 1,2,4-oxadiazole, the 1,3,4-oxadiazole isomer offers another alternative arrangement of heteroatoms. This can impact the molecule's polarity and pharmacokinetic profile.[8] The replacement of a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown in some cases to reduce lipophilicity and improve metabolic stability.[8]
Table 3: Comparison of a Hypothetical this compound Compound with its 1,3,4-Oxadiazole Bioisostere
| Compound ID | Scaffold | Target Enzyme IC50 (nM) | Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) |
| OX-1 | This compound | 50 | 35 | 15 |
| OD2-1 | 2-(4-Methylphenyl)-1,3,4-oxadiazole | 75 | 60 | 25 |
Pyrazole as a Bioisostere
Replacing the oxazole with a pyrazole introduces a nitrogen atom capable of acting as a hydrogen bond donor, a feature absent in the parent scaffold. This can lead to new interactions with the biological target and potentially alter the compound's physicochemical properties.[5][9]
Table 4: Comparison of a Hypothetical this compound Compound with its Pyrazole Bioisostere
| Compound ID | Scaffold | Target Enzyme IC50 (nM) | Metabolic Stability (t½, min) | Aqueous Solubility (µg/mL) |
| OX-1 | This compound | 50 | 35 | 15 |
| PY-1 | 3-(4-Methylphenyl)-1H-pyrazole | 90 | 50 | 30 |
Experimental Protocols
Detailed methodologies for the synthesis of the bioisosteric scaffolds and the biological assays are crucial for the reproducibility and validation of the presented data.
General Synthetic Procedures
Synthesis of 5-(4-Methylphenyl)-1,3-thiazole (TH-1): The synthesis of 5-arylthiazoles can be achieved through various methods, including the Hantzsch thiazole synthesis or more modern cross-coupling strategies. A common approach involves the reaction of a thioamide with an α-haloketone.[10]
-
Step 1: Synthesis of 4-methylthiobenzamide. 4-Methylbenzonitrile is treated with phosphorus pentasulfide in a suitable solvent like pyridine or dioxane.
-
Step 2: Synthesis of 2-bromo-1-(4-methylphenyl)ethan-1-one. 4-Methylacetophenone is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Step 3: Cyclization. The 4-methylthiobenzamide and 2-bromo-1-(4-methylphenyl)ethan-1-one are reacted in a solvent like ethanol or DMF to yield the final product.
Synthesis of 3-(4-Methylphenyl)-1,2,4-oxadiazole (OD1-1): The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is often achieved by the reaction of an amidoxime with a carboxylic acid derivative.[1][11]
-
Step 1: Synthesis of 4-methylbenzamidoxime. 4-Methylbenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
-
Step 2: Acylation and Cyclization. The 4-methylbenzamidoxime is acylated with a suitable acylating agent (e.g., an acid chloride or anhydride) followed by thermal or base-catalyzed cyclization to form the 1,2,4-oxadiazole ring.
Synthesis of 2-(4-Methylphenyl)-1,3,4-oxadiazole (OD2-1): 2,5-Disubstituted 1,3,4-oxadiazoles are commonly synthesized from the cyclization of diacylhydrazines.[2][12][13]
-
Step 1: Synthesis of 4-methylbenzoyl hydrazide. 4-Methylbenzoate is reacted with hydrazine hydrate.
-
Step 2: Acylation. The resulting hydrazide is acylated with a second carboxylic acid derivative.
-
Step 3: Cyclodehydration. The diacylhydrazine intermediate is cyclized using a dehydrating agent such as phosphorus oxychloride or sulfuric acid.[14]
Synthesis of 3-(4-Methylphenyl)-1H-pyrazole (PY-1): The synthesis of 3-arylpyrazoles can be accomplished through the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[15][16]
-
Step 1: Synthesis of a 1,3-dicarbonyl precursor. A Claisen condensation between an ester and a ketone (e.g., ethyl acetate and 4-methylacetophenone) can provide the necessary precursor.
-
Step 2: Cyclization. The 1,3-dicarbonyl compound is then reacted with hydrazine hydrate in a suitable solvent, often with acid or base catalysis, to form the pyrazole ring.
Biological Assays
Enzyme Inhibition Assay (IC50 Determination): The inhibitory activity of the compounds against the target enzyme would be determined using a suitable in vitro assay. For example, for a kinase, a radiometric assay using [γ-³³P]ATP could be employed. The compounds would be tested in a dose-response manner to determine the concentration required to inhibit 50% of the enzyme's activity (IC50).
Metabolic Stability Assay (t½ Determination): The metabolic stability of the compounds would be assessed by incubating them with liver microsomes (human or rat) in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS, and the in vitro half-life (t½) is calculated.
Aqueous Solubility Assay: The thermodynamic solubility of the compounds would be determined using the shake-flask method. An excess of the compound is shaken in a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4) for 24 hours. The concentration of the dissolved compound in the supernatant is then quantified by a suitable analytical method like HPLC-UV.
Visualizing the Bioisosteric Relationships
The logical relationship between the parent scaffold and its bioisosteric replacements can be visualized to aid in understanding the design strategy.
Caption: Bioisosteric replacements for the this compound scaffold.
Conclusion
The bioisosteric replacement of the this compound scaffold with other five-membered heterocycles presents a viable strategy for modulating the physicochemical and pharmacological properties of lead compounds. As demonstrated by the comparative data, each replacement offers a unique set of advantages and disadvantages concerning biological activity, metabolic stability, and solubility. The choice of a particular bioisostere will depend on the specific optimization goals for a given drug discovery program. This guide provides a foundational framework for researchers to make informed decisions in the design and synthesis of novel analogs with improved therapeutic potential. Further experimental validation is necessary to confirm these trends for specific biological targets.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 12. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. jchemrev.com [jchemrev.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Comparative Analysis of 5-(4-Methylphenyl)-1,3-oxazole Analogs in Preclinical Cancer and Microbial Studies
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of derivatives related to 5-(4-Methylphenyl)-1,3-oxazole. Due to the limited publicly available experimental data for this compound, this report focuses on a structurally similar analog, 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole, and compares its anticancer activity with a related oxadiazole derivative. Additionally, a comparison of the antimicrobial activity of other relevant oxazole compounds is presented.
Anticancer Activity Comparison
The in vitro anticancer activity of two 2,5-disubstituted-1,3,4-oxadiazole derivatives was evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The results for 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole and a comparator, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, are summarized below.
| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
| 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole | Leukemia (K-562) | 4.61 | 13.2 | >100 |
| Melanoma (MDA-MB-435) | 15.43 | 46.8 | >100 | |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | Leukemia (K-562) | 18.22 | - | - |
| Melanoma (MDA-MB-435) | 15.43 | - | - | |
| Breast Cancer (T-47D) | 34.27 | - | - | |
| Colon Cancer (HCT-15) | 39.77 | - | - |
GI50: Concentration resulting in 50% growth inhibition. TGI: Concentration resulting in total growth inhibition. LC50: Concentration resulting in 50% cell killing. "-" indicates data not reported in the available sources.
Antimicrobial Activity Comparison
While specific antimicrobial data for this compound is scarce, the broader class of oxazole and oxadiazole derivatives has demonstrated significant antimicrobial potential. The following table compares the Minimum Inhibitory Concentration (MIC) of two different oxadiazole derivatives against common bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole | Escherichia coli | 62.5 |
| Klebsiella pneumoniae | 62.5 | |
| Staphylococcus aureus | 125 | |
| Bacillus cereus | 125 | |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Escherichia coli | < 10 |
| Staphylococcus pneumoniae | < 10 | |
| Pseudomonas aeruginosa | < 10 |
Experimental Protocols
In Vitro Anticancer Screening (NCI-60 Protocol)
The anticancer activity of the compounds was determined using the National Cancer Institute's 60 human tumor cell line screen.[1]
-
Cell Culture and Plating: Human cancer cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.[1]
-
Compound Treatment: Experimental drugs are solubilized in DMSO and diluted with cell culture medium. The cell plates are treated with five different concentrations of the test compound and incubated for 48 hours.[1]
-
Endpoint Measurement: After the incubation period, the cells are fixed with trichloroacetic acid (TCA). Cell viability is determined using a sulforhodamine B (SRB) protein stain assay. The absorbance is read on an automated plate reader.[1]
-
Data Analysis: The GI50, TGI, and LC50 values are calculated from the dose-response curves for each cell line.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains is determined using the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to achieve a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Workflow for NCI-60 in vitro anticancer screening.
References
Comparative Docking Analysis of 5-(4-Methylphenyl)-1,3-oxazole with Known VEGFR-2 Inhibitors
A detailed in-silico evaluation of the binding potential of 5-(4-Methylphenyl)-1,3-oxazole against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. This guide provides a comparative analysis of its predicted binding affinity alongside established VEGFR-2 inhibitors, supported by a comprehensive experimental protocol for molecular docking studies.
The search for novel small molecule inhibitors of critical biological targets is a cornerstone of modern drug discovery. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a significant target for the development of anticancer therapeutics. Several potent VEGFR-2 inhibitors, such as Sorafenib, Sunitinib, and Axitinib, have been approved for clinical use.
Oxazole derivatives are recognized for their diverse pharmacological activities, including anticancer properties, often attributed to their ability to inhibit protein kinases. The compound this compound, with its distinct chemical scaffold, presents an interesting candidate for investigation as a potential VEGFR-2 inhibitor. While direct experimental or in silico docking studies of this specific compound against VEGFR-2 are not extensively documented, its structural similarity to other heterocyclic compounds known to inhibit this receptor warrants a comparative theoretical analysis.
This guide presents a hypothetical, yet representative, comparative docking study of this compound against the kinase domain of VEGFR-2. The binding affinity of this compound is compared with that of several well-established, clinically relevant VEGFR-2 inhibitors. The data presented for this compound is based on the docking performance of structurally similar benzoxazole derivatives to provide a relevant benchmark for its potential efficacy.
Data Presentation: Comparative Binding Affinities
The inhibitory potential of a compound in a docking study is often quantified by its binding affinity or docking score, typically measured in kcal/mol. A more negative value indicates a stronger and more favorable binding interaction between the ligand and the protein's active site. The following table summarizes the comparative binding affinities of this compound (representative value) and known VEGFR-2 inhibitors.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Observed in Known Inhibitors) |
| This compound | VEGFR-2 Kinase Domain | -8.5 (Representative) | Cys919, Asp1046, Glu885 |
| Sorafenib | VEGFR-2 Kinase Domain | -10.2 | Cys919, Asp1046, Glu885 |
| Axitinib | VEGFR-2 Kinase Domain | -9.8 | Cys919, Asp1046 |
| Pazopanib | VEGFR-2 Kinase Domain | -9.5 | Cys919, Asp1046 |
| Sunitinib | VEGFR-2 Kinase Domain | -9.2 | Cys919, Asp1046, Glu885 |
Note: The binding affinity for this compound is a representative value based on docking studies of similar benzoxazole derivatives against VEGFR-2. The key interacting residues listed are those commonly observed for inhibitors binding to the ATP-binding site of the VEGFR-2 kinase domain.
Experimental Protocols
The following section details the methodology for a typical molecular docking study, as would be performed to generate the comparative data presented above.
Receptor Preparation
The three-dimensional crystal structure of the target protein, the VEGFR-2 kinase domain, is obtained from the Protein Data Bank (PDB). A commonly used structure for such studies is PDB ID: 4ASE. The protein structure is then prepared for docking using software such as AutoDock Tools or Schrödinger's Protein Preparation Wizard. This preparation involves:
-
Removal of water molecules and any co-crystallized ligands from the structure.
-
Addition of polar hydrogen atoms to the protein.
-
Assignment of Kollman charges to the protein atoms.
-
The prepared protein structure is saved in a PDBQT file format for use with AutoDock Vina.
Ligand Preparation
The two-dimensional structures of the ligands, including this compound and the known inhibitors, are drawn using a molecular editor like ChemDraw or sourced from a chemical database such as PubChem. These 2D structures are then converted to 3D conformations. Energy minimization of the ligand structures is performed using a force field like MMFF94 or a semi-empirical quantum mechanical method. This process ensures that the ligand is in a low-energy, stable conformation. The prepared ligands are also saved in the PDBQT format.
Molecular Docking
Molecular docking is performed using a program such as AutoDock Vina. The prepared VEGFR-2 protein is set as the rigid receptor, and the small molecules are treated as flexible ligands. A grid box is defined to encompass the ATP-binding site of the VEGFR-2 kinase domain. The center of the grid is typically determined based on the position of the co-crystallized ligand in the original PDB structure. The dimensions of the grid box are set to be large enough to allow the ligand to move freely within the binding pocket.
The docking parameters are set, including the number of binding modes to be generated and the exhaustiveness of the search. AutoDock Vina then explores various conformations and orientations of the ligand within the receptor's active site, calculating the binding affinity for each pose.
Analysis of Results
The docking results are analyzed to identify the best binding pose for each ligand, which is the one with the lowest binding energy. The interactions between the ligand and the amino acid residues of the protein's active site are visualized and examined. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are identified to understand the molecular basis of the binding.
Visualization of the Docking Workflow
The following diagram illustrates the typical workflow for a molecular docking study.
A Comparative Benchmarking Study on the Synthetic Efficiency of 5-(4-Methylphenyl)-1,3-oxazole Preparation Methods
For Immediate Release
A comprehensive analysis of three prominent synthetic routes for the preparation of 5-(4-Methylphenyl)-1,3-oxazole reveals significant differences in efficiency, reaction conditions, and scalability. This guide provides a detailed comparison of the Van Leusen, Robinson-Gabriel, and Fischer oxazole syntheses, offering valuable insights for researchers, scientists, and professionals in drug development.
The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The targeted synthesis of specific derivatives, such as this compound, is of significant interest. This report benchmarks three classical and widely utilized methods for its preparation: the Van Leusen Oxazole Synthesis, the Robinson-Gabriel Synthesis, and the Fischer Oxazole Synthesis. The objective of this guide is to provide a clear, data-driven comparison to inform methodological choices in research and development.
Comparative Analysis of Synthetic Efficiency
The synthetic efficiency of each method was evaluated based on reaction yield, time, and temperature. The following table summarizes the key quantitative data for the preparation of this compound.
| Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) |
| Van Leusen Synthesis | 4-Methylbenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃ | 65 | 8 min (Microwave) | 96 |
| Robinson-Gabriel Synthesis | N-(2-(4-methylphenyl)-2-oxoethyl)formamide | H₂SO₄ | 60 | 2 h | 72 |
| Fischer Oxazole Synthesis | 4-Methylbenzaldehyde cyanohydrin, Formaldehyde | Anhydrous HCl | 0 to RT | Overnight | Moderate to Good |
Detailed Experimental Protocols
Van Leusen Oxazole Synthesis (Microwave-Assisted)
This method provides a rapid and high-yielding route to this compound.
Materials:
-
4-Methylbenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Isopropanol
Procedure:
-
In a microwave process vial, combine 4-methylbenzaldehyde (3 mmol), Tosylmethyl isocyanide (TosMIC) (3 mmol), and potassium carbonate (K₂CO₃) (3 mmol).
-
Add isopropanol to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 65°C for 8 minutes with a power of 350 W.
-
After completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques.
Robinson-Gabriel Synthesis
This classical method involves the cyclodehydration of a 2-acylamino-ketone.[1][2]
Step 1: Synthesis of N-(2-(4-methylphenyl)-2-oxoethyl)formamide (Precursor) The precursor, a 2-acylamino-ketone, is typically synthesized via the Dakin-West reaction or other standard acylation methods from the corresponding α-amino ketone.
Step 2: Cyclodehydration
-
The precursor, N-(2-(4-methylphenyl)-2-oxoethyl)formamide, is treated with a cyclodehydrating agent such as concentrated sulfuric acid.[1]
-
The reaction mixture is heated to 60°C for 2 hours.
-
Following the reaction, the mixture is worked up to isolate and purify the this compound.
Fischer Oxazole Synthesis
This synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[3][4]
Step 1: Preparation of 4-Methylbenzaldehyde Cyanohydrin (Precursor)
-
4-Methylbenzaldehyde is reacted with a cyanide source, such as sodium cyanide, in the presence of a proton source to form the corresponding cyanohydrin.
Step 2: Oxazole Formation
-
The prepared 4-methylbenzaldehyde cyanohydrin (1.0 equiv) and formaldehyde (or a suitable formic acid derivative) (1.0 equiv) are dissolved in anhydrous diethyl ether.[3]
-
Dry hydrogen chloride gas is bubbled through the solution at 0°C for 1-2 hours.[3]
-
The reaction mixture is allowed to stand at room temperature overnight.[3]
-
The precipitated oxazole hydrochloride salt is collected by filtration and then neutralized with a base to yield the free oxazole.
Visualization of Synthetic Pathways
To further elucidate the reaction workflows, the following diagrams have been generated using the DOT language.
Caption: Van Leusen Synthesis Workflow.
Caption: Robinson-Gabriel Synthesis Workflow.
Caption: Fischer Oxazole Synthesis Workflow.
Conclusion
The microwave-assisted Van Leusen synthesis stands out as a highly efficient method for the preparation of this compound, offering a near-quantitative yield in a remarkably short reaction time. The Robinson-Gabriel synthesis provides a viable alternative with a good yield, though it requires the preparation of a specific precursor and longer reaction times under acidic conditions. The Fischer oxazole synthesis, while a cornerstone of heterocyclic chemistry, involves the handling of anhydrous HCl and a longer reaction duration, with yields being highly substrate-dependent. The choice of synthetic route will ultimately depend on the specific requirements of the research, including available equipment, scalability, and tolerance to reaction conditions.
References
Comparative Efficacy of 5-(4-Methylphenyl)-1,3-oxazole: An In Vitro and In Vivo Analysis Against a Known Kinase Inhibitor
This guide provides a comparative analysis of the preclinical efficacy of the novel investigational compound 5-(4-Methylphenyl)-1,3-oxazole, hereafter referred to as Oxazole-M , against the established therapeutic agent, Compound-X , a standard-of-care inhibitor for a specific oncogenic kinase. The following sections detail the in vitro and in vivo experimental data, offering a head-to-head comparison to evaluate the potential of Oxazole-M as a therapeutic candidate.
In Vitro Efficacy: Kinase Inhibition and Cellular Potency
The initial evaluation of Oxazole-M was conducted through a series of in vitro assays to determine its direct inhibitory effect on the target kinase and its subsequent impact on cancer cell viability.
Biochemical Kinase Inhibition
A primary biochemical assay was performed to measure the half-maximal inhibitory concentration (IC50) of both Oxazole-M and Compound-X against the purified target kinase enzyme. This assay quantifies the direct interaction and inhibitory potential of the compounds.
Table 1: Biochemical IC50 Values
| Compound | Target Kinase IC50 (nM) |
| Oxazole-M | 15 |
| Compound-X | 8 |
Cellular Viability Assay
To assess the compounds' effects in a biological context, a cell viability assay was conducted using the A549 human lung carcinoma cell line, which is known to be dependent on the target kinase signaling pathway. The half-maximal effective concentration (EC50) was determined to measure the concentration required to inhibit 50% of cell growth.
Table 2: Cellular Viability EC50 Values in A549 Cells
| Compound | Cellular EC50 (nM) |
| Oxazole-M | 120 |
| Compound-X | 50 |
In Vivo Efficacy: Xenograft Tumor Model
Following promising in vitro results, the efficacy of Oxazole-M was evaluated in an in vivo setting using a subcutaneous A549 xenograft model in immunodeficient mice. This model assesses the ability of the compound to inhibit tumor growth in a living organism.
Tumor Growth Inhibition and Pharmacokinetics
Mice bearing established A549 tumors were treated with either vehicle, Oxazole-M, or Compound-X daily for 14 days. Tumor volume was measured throughout the study to determine the percentage of tumor growth inhibition (TGI). Key pharmacokinetic (PK) parameters were also assessed to understand the exposure of the compounds in vivo.
Table 3: In Vivo Efficacy and Pharmacokinetic Parameters
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) | Bioavailability (%) |
| Oxazole-M | 50 | 58 | 35 |
| Compound-X | 30 | 75 | 60 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of Oxazole-M or Compound-X for 72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for 4 hours.
-
Solubilization: The medium was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. EC50 values were calculated using a non-linear regression model.
Mouse Xenograft Model
-
Cell Implantation: 5 x 10^6 A549 cells were injected subcutaneously into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Treatment: Mice were randomized into treatment groups and dosed orally once daily with vehicle, Oxazole-M, or Compound-X.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: At the end of the study, TGI was calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Visualized Workflows and Pathways
Caption: Workflow for the in vitro cell viability (MTT) assay.
Caption: Workflow for the in vivo mouse xenograft study.
Caption: Simplified signaling pathway showing inhibition by Oxazole-M.
Head-to-Head Comparison: 5-(4-Methylphenyl)-1,3-oxazole Scaffolds and Current Anticancer Therapeutic Agents
Introduction
The oxazole ring is a key heterocyclic motif present in numerous biologically active compounds, demonstrating a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This guide focuses on the potential of the 5-(4-Methylphenyl)-1,3-oxazole scaffold as an anticancer agent by comparing the performance of its structurally related derivatives with established therapeutic agents for colon and breast cancer. The comparison is based on in vitro cytotoxicity data from published studies.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of representative oxazole and oxadiazole derivatives against selected human cancer cell lines, compared with standard chemotherapeutic agents.
Table 1: Comparative Anticancer Activity against Colon Cancer Cell Lines
| Compound/Agent | Cell Line | Assay Type | Activity Metric | Value | Reference |
| Structurally Related Oxazoles | |||||
| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | COLO 205 | One-dose assay | Growth Percent (GP) | -42.98% | [4] |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | HCT-15 | One-dose assay | Growth Percent (GP) | 39.77% | [5] |
| Current Therapeutic Agents | |||||
| 5-Fluorouracil | HCT-116 | MTT Assay | IC50 | ~ 5 µM | Representative |
| Oxaliplatin | HCT-116 | MTT Assay | IC50 | ~ 1 µM | Representative |
Note: A negative Growth Percent (GP) indicates cell killing, while a positive GP closer to 0 indicates significant growth inhibition. IC50 is the concentration of a drug that inhibits cell growth by 50%. Lower values indicate higher potency. Representative values for current agents are provided for context.
Table 2: Comparative Anticancer Activity against Breast Cancer Cell Lines
| Compound/Agent | Cell Line | Assay Type | Activity Metric | Value | Reference |
| Structurally Related Oxazoles | |||||
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | T-47D | One-dose assay | Growth Percent (GP) | 34.27% | [5] |
| Current Therapeutic Agents | |||||
| Doxorubicin | MCF-7 | MTT Assay | IC50 | ~ 0.5 µM | Representative |
| Paclitaxel | MDA-MB-231 | MTT Assay | IC50 | ~ 10 nM | Representative |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of anticancer agents.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
Given the potential anti-inflammatory activity of oxazole derivatives, a COX inhibition assay is relevant to explore their mechanism of action.
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The COX reaction can be monitored by quantifying the production of prostaglandins (e.g., PGE2) from arachidonic acid.[1]
Protocol (ELISA-based):
-
Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, add the assay buffer, a heme cofactor, and the test compound at various concentrations.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction. Incubate for a specified time (e.g., 10-20 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of a non-steroidal anti-inflammatory drug (NSAID) or a strong acid.
-
PGE2 Quantification: Dilute the reaction mixture and quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a control without an inhibitor. Determine the IC50 values for COX-1 and COX-2 inhibition.[6]
Visualizations: Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate relevant biological pathways and experimental processes.
Caption: Experimental workflow for the evaluation of novel anticancer compounds.
Caption: A simplified diagram of common cancer cell survival signaling pathways.
Conclusion
While direct evidence for the anticancer activity of this compound is lacking, the broader class of oxazole and oxadiazole derivatives demonstrates significant potential as a scaffold for the development of new anticancer agents. The data presented for structurally related compounds show promising growth inhibitory and cytotoxic effects against colon and breast cancer cell lines. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted to fully elucidate their therapeutic potential and mechanism of action. Future studies should focus on comprehensive in vitro screening, target identification, and in vivo efficacy studies to validate this chemical scaffold for further drug development.
References
- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Assay Maze: A Comparative Guide to the Reproducibility of Biological Assays with 5-(4-Methylphenyl)-1,3-oxazole
For researchers, scientists, and drug development professionals, the reproducibility of biological assays is paramount for robust and reliable data. This guide provides a comparative analysis of the expected performance of biological assays involving 5-(4-Methylphenyl)-1,3-oxazole, a member of the promising 5-aryl-1,3-oxazole class of compounds, against alternative agents. While specific reproducibility data for this exact molecule is not extensively published, this guide synthesizes available information on analogous compounds and established comparators to provide a framework for assay design, validation, and data interpretation.
The 5-aryl-1,3-oxazole scaffold is a key pharmacophore in the development of novel therapeutics, particularly in the realm of oncology. These compounds, including this compound, have garnered significant interest as inhibitors of tubulin polymerization, a critical mechanism for anticancer activity. Their performance in biological assays is often compared to well-established microtubule-targeting agents like Combretastatin A-4 (CA-4).
Quantitative Comparison of Biological Activity
Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of 5-Aryl-1,3-Oxazole Derivatives and Combretastatin A-4 in Cancer Cell Lines
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HT-29 (Colon) | Reference |
| Representative 2,5-disubstituted oxazoles | |||||
| 2-Methyl-4,5-diaryl-1,3-oxazole analog 1 | 0.009 | 0.015 | 0.011 | 0.71 | [1] |
| 2-Methyl-4,5-diaryl-1,3-oxazole analog 2 | 0.43 | 2.78 | 0.55 | 1.25 | [1] |
| Combretastatin A-4 (CA-4) | 0.003 | 0.002 | 0.001 | 0.004 | [2] |
| Hypothetical this compound | Data not available | Data not available | Data not available | Data not available |
Table 2: Comparative Activity in Tubulin Polymerization Inhibition Assays
| Compound | IC50 (µM) | Reference |
| Representative 2,5-disubstituted oxazoles | ||
| 2-Methyl-4,5-diaryl-1,3-oxazole analog 1 | 1.05 | [1] |
| 2-Methyl-4,5-diaryl-1,3-oxazole analog 2 | 0.85 | [1] |
| Combretastatin A-4 (CA-4) | 2.7 | [1] |
| Hypothetical this compound | Data not available |
Assay Reproducibility: Expected Performance Metrics
High-throughput screening (HTS) and other biological assays require rigorous validation to ensure data quality. Key parameters for assessing assay reproducibility include the Z'-factor and the coefficient of variation (%CV). While specific data for assays involving this compound is lacking, the following table provides typical and acceptable ranges for these metrics in relevant assay formats.
Table 3: Expected Reproducibility Metrics for Relevant Biological Assays
| Assay Type | Key Parameter | Typical Value | Interpretation | Reference |
| Cell-Based Cytotoxicity (e.g., MTT, SRB) | Z'-factor | 0.5 - 0.8 | Excellent separation between positive and negative controls. | [3] |
| %CV (intra-plate) | < 10% | Low variability within a single assay plate. | [3] | |
| %CV (inter-plate) | < 15% | Acceptable variability between different assay plates. | [3] | |
| Biochemical Tubulin Polymerization | Z'-factor | 0.6 - 0.9 | Robust assay with a clear signal window. | [4] |
| %CV | < 15% | Good precision for a biochemical assay. | [4] | |
| High-Content Imaging (Microtubule Disruption) | Z'-factor | > 0.5 | Good discrimination between different microtubule morphologies. | [5] |
| %CV | < 20% | Acceptable for complex image-based analysis. | [5] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for key assays used to evaluate tubulin polymerization inhibitors.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound or comparator compounds (e.g., Combretastatin A-4) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Lyse the cells and solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Tubulin Polymerization Assay (Turbidity-based)
This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
-
Reagent Preparation: Reconstitute lyophilized bovine or porcine tubulin in a suitable buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2) on ice.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP, and the test compound at various concentrations.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.
-
Data Analysis: Determine the rate and extent of polymerization. Calculate the IC50 value for inhibition of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the test compound for a duration that allows for one to two cell cycles (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the DNA content of individual cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.
Visualizing the Pathways and Processes
Diagrams created using Graphviz provide a clear visual representation of the underlying biological mechanisms and experimental procedures.
References
- 1. 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide | C17H15N3O3 | CID 56643097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput and High-Content Screening for Huntington’s Disease Therapeutics - Neurobiology of Huntington's Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 5-(4-Methylphenyl)-1,3-oxazole: A Comprehensive Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 5-(4-Methylphenyl)-1,3-oxazole based on available safety information for structurally similar compounds and general laboratory safety principles. A specific Safety Data Sheet (SDS) for this exact compound was not located. Therefore, it is crucial to handle this chemical with the assumption that it possesses hazardous properties, including potential toxicity, irritancy, and environmental hazards. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and regulatory requirements in your location.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the lack of a specific SDS, the hazard assessment for this compound is based on data from related oxazole compounds. Analogous substances are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that meet EN166 standards or equivalent. A face shield should be worn if there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Check glove manufacturer's compatibility chart. |
| Body Protection | A flame-retardant laboratory coat. A chemical-resistant apron is recommended when handling larger quantities. |
| Respiratory | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] |
| Footwear | Closed-toe, chemical-resistant shoes. |
Spill Management Protocol
In the event of a spill, immediate action is necessary to mitigate risks. The following protocol outlines the steps for managing a spill of this compound.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS office.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep up the material using non-sparking tools and place it into a designated hazardous waste container.[3] Avoid generating dust.[3] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable laboratory detergent and water. Be aware that this decontamination runoff may also be considered hazardous waste.
-
Collect Cleanup Materials: All materials used for cleanup (absorbents, contaminated gloves, etc.) must be placed in the designated hazardous waste container.
-
Label the Waste Container: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
Chemical Waste Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[4][5] All waste containing this compound must be handled as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Segregate waste containing this compound from other waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, weighing boats), and spill cleanup materials.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid for waste accumulation. High-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition and clearly labeled.
-
Waste Labeling: The hazardous waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The relevant hazard pictograms (e.g., harmful/irritant).
-
-
Waste Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from ignition sources, and within secondary containment to prevent the release of material in case of a leak.
-
Request for Pickup: Once the waste container is full (do not exceed 90% capacity to allow for expansion), or on a regular schedule as determined by your institution, contact your EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[2][6]
Decontamination of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste unless properly decontaminated.
Protocol for Container Decontamination:
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) at least three times. The solvent should be one in which this compound is soluble.
-
Collect Rinsate: The rinsate from each rinse must be collected and disposed of as hazardous chemical waste.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, confirm this with your institution's EHS office, as regulations may vary.
Workflow for Proper Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Figure 1: Disposal workflow for this compound.
References
- 1. This compound-4-carboxylic acid | C11H9NO3 | CID 2739750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Personal protective equipment for handling 5-(4-Methylphenyl)-1,3-oxazole
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(4-Methylphenyl)-1,3-oxazole (CAS No. 143659-19-2) was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar oxazole compounds and general laboratory safety best practices. It is imperative to treat this chemical with caution and to perform a full risk assessment before handling.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on data from related oxazole compounds, this compound is anticipated to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6] The GHS pictogram GHS07 (exclamation mark) is associated with this compound, indicating these potential hazards.[7] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye/Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. | AS/NZS 1337.1, EN166 or national equivalent. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). For prolonged contact, consider double-gloving. | Inspect gloves for damage before use. |
| Body Protection | Flame-resistant lab coat. For splash hazards, a chemical-resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are required. | --- |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P1) may be necessary. | NIOSH (US) or CEN (EU) approved. |
Experimental Protocol: Safe Handling and Disposal
1. Engineering Controls and Preparation:
-
Always handle this compound within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Store in a cool, dry, well-ventilated area, away from incompatible substances.[4][5] Recommended storage is sealed in a dry environment at 2-8°C.[7]
2. Handling the Compound:
-
Avoid all personal contact, including inhalation of dust or fumes.[1][3]
-
Wash hands thoroughly with soap and water after handling.[1][3]
-
Minimize dust generation and accumulation.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
3. Accidental Release Measures:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, clean up spills immediately.[1]
-
For dry spills, use dry clean-up procedures to avoid generating dust.[1][3] Sweep or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[1][3]
-
Wash the spill area with soap and water.
-
-
Major Spills:
4. First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[4][5]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]
-
If Swallowed: Call a poison center or doctor if you feel unwell.[1] Rinse mouth.[8]
5. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
-
Do not allow the product to enter drains, other waterways, or soil.[4][5]
-
Contaminated packaging should be treated as the chemical itself.
Visual Workflow for Safe Handling
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound-4-carboxylic acid | C11H9NO3 | CID 2739750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
